3-amino-5-fluorobenzonitrile
Description
The exact mass of the compound 5-Amino-3-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVWOFTAJCONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373366 | |
| Record name | 5-Amino-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-28-2 | |
| Record name | 5-Amino-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Amino-5-fluorobenzonitrile: A Cornerstone Intermediate in Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-5-fluorobenzonitrile (CAS No. 210992-28-2), a pivotal chemical intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This document eschews a rigid template, instead offering an in-depth exploration of the compound's fundamental properties, field-proven synthetic methodologies, detailed reactivity profile, and critical applications in medicinal chemistry. Emphasis is placed on the causality behind experimental choices and the strategic importance of this molecule's unique trifunctional substitution pattern. Detailed protocols, spectroscopic data, and safety information are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring an amine, a fluorine atom, and a nitrile group arranged in a unique 1,3,5-substitution pattern on a benzene ring. This specific arrangement of electron-donating (amino) and electron-withdrawing (fluoro, nitrile) groups creates a nuanced electronic landscape, bestowing upon the molecule a versatile reactivity profile that has been strategically exploited in the synthesis of high-value active pharmaceutical ingredients (APIs).
Its primary value lies in its role as a molecular scaffold. The three distinct functional groups offer orthogonal chemical handles for sequential and controlled derivatization, allowing for the construction of complex heterocyclic systems. Notably, this intermediate has become a key building block in the synthesis of modern kinase inhibitors, a major class of targeted cancer therapeutics. The strategic incorporation of the fluorinated aminobenzonitrile moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, impacting metabolic stability, binding affinity, and bioavailability.
Key Identifier:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its use in synthesis and for quality control.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling and characterization.
| Property | Value | Source |
| CAS Number | 210992-28-2 | [1][2] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Appearance | White to yellow or brown solid | [3] |
| Monoisotopic Mass | 136.04367633 Da | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| XLogP3-AA (Predicted) | 1.1 | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | [4] |
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the amino, fluoro, and cyano groups. The two protons of the amino group will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a characteristic feature. The nitrile carbon (C≡N) will appear in the typical range of 115-125 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups.
-
N-H Stretch: A pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C≡N Stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹, indicative of an aromatic nitrile.
-
C-F Stretch: A strong band in the 1200-1350 cm⁻¹ region.
-
C=C Aromatic Stretch: Peaks in the 1450-1650 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a molecular ion peak ([M]⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight.
Synthesis and Manufacturing
The most logical and industrially relevant synthesis of this compound is via a metal-catalyzed cyanation of a readily available precursor, 3-bromo-5-fluoroaniline. This transformation is a variation of the classic Rosenmund–von Braun reaction.
Caption: Generalized workflow for the synthesis of this compound.
Field-Proven Experimental Protocol (Exemplar)
While a specific peer-reviewed protocol for this compound is not publicly documented, the following procedure is adapted from well-established methods for the cyanation of haloanilines and represents a robust starting point for laboratory synthesis.[6][7]
Reaction: Cyanation of 3-Bromo-5-fluoroaniline
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Copper(I) Cyanide (CuCN, ~1.2-1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Aqueous Ammonia solution (~10-20%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromo-5-fluoroaniline and Copper(I) Cyanide.
-
Solvent Addition: Add anhydrous DMF to the flask. The amount should be sufficient to create a stirrable slurry (typically 5-10 mL per gram of aniline).
-
Reaction: Heat the reaction mixture to reflux (typically 140-160°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Causality: High temperatures are required to overcome the activation energy for the nucleophilic substitution of the aryl bromide. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and facilitating the copper-mediated cyanation.
-
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a stirred aqueous ammonia solution.
-
Causality: The ammonia solution serves two purposes: it quenches the reaction and complexes with the copper salts, forming a water-soluble tetraamminecopper(II) complex, which aids in its removal from the organic product.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: Washing removes residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Caption: Key reaction sites and transformations of this compound.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as a powerful ortho-, para-directing group for electrophilic aromatic substitution (EAS). It readily undergoes acylation to form amides, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for Sandmeyer-type reactions.
-
Nitrile Group (-C≡N): The nitrile group is a meta-director and deactivates the ring towards EAS. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine (benzylamine). Its electrophilic carbon can also be attacked by nucleophiles.
-
Aromatic Ring: The overall reactivity of the ring towards EAS is a balance of the strong activating effect of the amino group and the deactivating effects of the fluorine and nitrile groups. The amino group's directing effect is dominant, meaning electrophilic substitution is expected to occur at the positions ortho and para to the amine (C2, C4, and C6). Steric hindrance may favor substitution at the C4 and C6 positions.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
A significant application of this compound is as a precursor for the synthesis of kinase inhibitors. The Tropomyosin receptor kinases (TRK) are a family of enzymes that have emerged as important targets in oncology.[8][9] Gene fusions involving the NTRK gene are oncogenic drivers in a wide range of cancers.[8]
A key patent (WO 2012/155078 A1) explicitly details the use of this compound as a starting material in the synthesis of pyrazolopyrimidine compounds, which are core scaffolds for potent kinase inhibitors, including TRK inhibitors like Larotrectinib and Selitrectinib.[9][10]
Exemplar Synthetic Application: Formation of a Pyrazolopyrimidine Core
The following scheme, based on patent literature, illustrates the strategic use of this compound.
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3-amino-5-fluorobenzonitrile molecular weight
An In-Depth Technical Guide to 3-amino-5-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a fluorinated aromatic compound featuring an amino group and a nitrile group. Its strategic substitution pattern makes it a valuable and versatile building block (synthon) in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom, a common feature in modern drug candidates, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[2][3] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry. Key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Amino-3-fluorobenzonitrile, 5-Cyano-3-fluoroaniline | [4][5] |
| CAS Number | 210992-28-2 | [4] |
| Molecular Formula | C₇H₅FN₂ | [4] |
| Molecular Weight | 136.13 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 105-107°C | [5] |
| Boiling Point | 288.6 ± 20.0 °C (Predicted) | [5] |
| Density | 1.25 g/cm³ | [5] |
Solubility and Stability: this compound has low solubility in water but is soluble in common organic solvents such as alcohols, ethers, and dichloromethane.[5] It is a relatively stable compound under normal storage conditions but should be kept away from strong oxidizing agents and strong acids to prevent degradation.[5][6]
Spectroscopic Profile: While specific spectral data for this exact isomer requires direct laboratory analysis, the general features can be predicted. The infrared (IR) spectrum would show characteristic peaks for the amino (N-H) stretches, the nitrile (C≡N) stretch, and C-F bond vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would provide a distinct fingerprint based on the unique electronic environment of each nucleus on the substituted benzene ring. Mass spectrometry would confirm the molecular weight and fragmentation pattern.[7]
Synthesis and Reactivity
The synthesis of substituted aminobenzonitriles often involves nucleophilic aromatic substitution or metal-catalyzed cyanation reactions. For instance, a common route to produce a related compound, 4-amino-3,5-difluorobenzonitrile, involves the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in a solvent like dimethylformamide (DMF) under reflux conditions.[8] This highlights a general strategy where a halogenated aniline derivative is converted to the corresponding benzonitrile.
Generalized Synthetic Workflow
The diagram below illustrates a conceptual workflow for the synthesis of a fluorinated aminobenzonitrile from a corresponding halogenated aniline precursor, a common strategy in medicinal chemistry.
Caption: Generalized workflow for aminofluorobenzonitrile synthesis.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key functional groups:
-
Amino Group (-NH₂): As a potent nucleophile and a directing group, it readily participates in reactions such as acylation, alkylation, and diazotization. It is crucial for constructing larger, more complex molecular scaffolds.[9]
-
Nitrile Group (-C≡N): This group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. Its electrophilic carbon atom is also susceptible to nucleophilic attack.[2][10]
-
Fluorinated Aromatic Ring: The fluorine atom and the electron-withdrawing nitrile group influence the ring's reactivity towards electrophilic and nucleophilic aromatic substitution. The fluorine's high electronegativity can also affect the acidity of the amino protons.
Applications in Research and Drug Development
This compound is a key intermediate, valued for its utility in constructing molecules with therapeutic potential.[1] The aminobenzonitrile framework is a cornerstone for synthesizing a wide range of nitrogen-containing heterocycles, which are core structures in many biologically active compounds.[11]
Role as a Precursor in Medicinal Chemistry
A significant application is in the synthesis of quinazoline derivatives, a class of compounds prevalent in numerous FDA-approved drugs.[12] The general approach involves the cyclization of an aminobenzonitrile with an appropriate electrophile. Furthermore, this compound has been specifically cited as a reagent in the preparation of antimalarial tetrahydroisoquinolone carboxanilides.[13]
The diagram below outlines the logical flow of how a versatile building block like this compound is utilized in a typical drug discovery pipeline.
Caption: Role of this compound in drug discovery.
Safety, Handling, and Storage
Proper handling and storage of this compound are critical to ensure laboratory safety and maintain the compound's integrity. Manufacturers label it as a hazardous substance.[1]
Hazard Identification and GHS Classification
The compound is classified with several hazards based on aggregated GHS data.[4]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H301: Toxic if swallowed / H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin / H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
Experimental Protocol for Safe Handling
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Use a lab coat and other protective clothing to prevent skin contact.[14]
-
-
Handling Practices: Avoid breathing dust, fumes, or vapors.[14] Do not eat, drink, or smoke in the work area.[15] Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[6][15]
-
Disposal: Dispose of contents and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[15]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately if you feel unwell.[14]
Conclusion
This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules. Its unique combination of an amino group, a nitrile moiety, and a fluorinated aromatic ring provides a versatile platform for constructing novel compounds, particularly in the fields of drug discovery and agrochemicals. The ability of the fluorine atom to enhance the pharmacokinetic and pharmacodynamic properties of a molecule underscores the value of this synthon in modern medicinal chemistry. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate potential hazards and ensure experimental success.
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An In-Depth Technical Guide to the Physical Properties of 3-Amino-5-fluorobenzonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
As a pivotal structural motif in contemporary chemical research, 3-amino-5-fluorobenzonitrile presents a unique combination of reactive functional groups—an amino group, a nitrile moiety, and a fluorine atom on a benzene scaffold. This arrangement confers distinct electronic properties, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] This guide offers a comprehensive exploration of the core physical properties of this compound, moving beyond a simple data sheet to provide field-proven insights and detailed experimental methodologies. The objective is to equip researchers with the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in a laboratory setting.
Molecular Identity and Structural Framework
A precise understanding of a compound's identity is the cornerstone of its application. This compound is an aromatic molecule whose identity is unequivocally established by a consistent set of chemical identifiers.
Core Chemical Identifiers
The following table consolidates the essential identification parameters for this compound, ensuring accurate tracking and sourcing in a research and development pipeline.
| Identifier | Value | Source(s) |
| CAS Number | 210992-28-2 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=C(C=C(C=C1N)F)C#N | [1][2] |
| InChI Key | FJHVWOFTAJCONF-UHFFFAOYSA-N | [1][2] |
Visualization of the Molecular Architecture
The spatial arrangement of the functional groups in this compound is fundamental to its chemical behavior and physical characteristics. The diagram below provides a clear representation of its structure.
Caption: Molecular structure of this compound.
Essential Physical Characteristics
The physical properties of this compound dictate its behavior in various experimental conditions, from reaction solvent selection to purification and formulation strategies.
Summary of Key Physical Data
| Property | Value / Description | Source(s) |
| Physical Form | White to yellow to gray to brown solid | [3] |
| Melting Point | Approx. 62-64 °C | [5] |
| Boiling Point | Data not readily available | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols, ethers, and dichloromethane | [4][5] |
| Storage Conditions | Room temperature, in a tightly sealed container | [3][4] |
Protocols for Experimental Verification
The following sections provide robust, step-by-step methodologies for the in-house determination and verification of the key physical properties of this compound.
The melting point is a fundamental and highly sensitive indicator of a compound's purity. A sharp, narrow melting range is characteristic of a pure substance, while impurities typically cause a depression and broadening of this range.
Self-Validating Experimental Protocol:
-
Sample Preparation: The sample must be meticulously dried to remove any residual solvent, which can act as an impurity.[6] The dried solid should be finely powdered to ensure uniform heat transfer.
-
Capillary Loading: A capillary tube is loaded with 2-3 mm of the powdered sample.[6] Proper packing is achieved by tapping the sealed end of the tube on a hard surface, ensuring a dense sample plug.
-
Initial Rapid Screening: For an unknown or unverified sample, a rapid temperature ramp (10-20 °C/min) is employed to quickly determine an approximate melting range.[7] This prevents time-consuming slow ramps over a wide temperature range.
-
Precise Measurement: A fresh sample is used for the accurate determination. The apparatus is pre-heated to a temperature approximately 15-20 °C below the observed approximate melting point.[6][7] A slow ramp rate of 1-2 °C/min is then initiated.
-
Data Acquisition: The temperature at which the first sign of liquid is observed and the temperature at which the last crystal melts are recorded as the melting range.
-
Confirmation via Mixed Melting Point: To authoritatively confirm the identity, an intimate 50:50 mixture of the sample with an authentic, certified standard of this compound is prepared.[7] The melting point of this mixture is then determined. The absence of a melting point depression validates the sample's identity and purity.[7]
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A Technical Guide to 3-amino-5-fluorobenzonitrile: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-amino-5-fluorobenzonitrile (CAS No. 210992-28-2), a critical fluorinated building block for the pharmaceutical and agrochemical industries. The strategic placement of the amino, fluoro, and nitrile functional groups on the aromatic scaffold imparts a unique reactivity profile, making it an indispensable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This document details the molecule's fundamental physicochemical properties, outlines robust synthetic and purification protocols, explores its chemical reactivity, and discusses its applications in medicinal chemistry. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and field-proven insights to accelerate innovation.
The Strategic Imperative of Fluorinated Intermediates
In contemporary drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological profiles.[1] Fluorine's high electronegativity and small van der Waals radius allow it to significantly modulate a molecule's properties—such as metabolic stability, lipophilicity (logP), and receptor binding affinity—often without introducing significant steric bulk.[2][3] Fluorinated aniline derivatives, in particular, serve as versatile precursors for a vast range of APIs, including anticancer, anti-inflammatory, and central nervous system (CNS) agents.[4][5]
This compound emerges as a particularly valuable synthon within this class. It combines the nucleophilic reactivity of the aniline amine, the diverse transformational capacity of the nitrile group, and the metabolic and electronic benefits of meta-fluorine substitution.[6] This guide serves to elucidate the core chemical principles of this molecule, providing the technical foundation necessary for its effective utilization in research and development.
Molecular Profile and Physicochemical Characteristics
A comprehensive understanding of a starting material's properties is fundamental to its successful application in synthesis.
Chemical Identity and Structure
This compound is an aromatic compound featuring a benzene ring substituted at positions 1, 3, and 5 with a cyano group, an amino group, and a fluorine atom, respectively.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| Synonyms | 5-Amino-3-fluorobenzonitrile, 5-Cyano-3-fluoroaniline | [7][8] |
| CAS Number | 210992-28-2 | [7] |
| Molecular Formula | C₇H₅FN₂ | [7] |
| Molecular Weight | 136.13 g/mol | [7] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | ~62-64°C | [8] |
| Solubility | Low in water; soluble in organic solvents (e.g., alcohols, ethers, DCM) | [8][9] |
| Density | ~1.20 - 1.25 g/cm³ | [10] |
Spectroscopic Characterization
While experimental spectra should always be acquired for batch validation, the expected spectroscopic features can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and a broad signal for the two amine protons. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR will display seven unique signals. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic protons.
-
IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹).[11]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (136.13).
Synthesis and Purification Strategies
The synthesis of this compound typically involves the strategic introduction of the cyano group onto a pre-functionalized aniline precursor. The choice of route is often dictated by the availability and cost of starting materials and the desired scale of production.
Retrosynthetic Analysis & Common Pathways
A common retrosynthetic approach involves a disconnection at the C-CN bond, pointing to a halogenated aminofluorobenzene as a key precursor. This strategy leverages well-established cyanation methodologies.
Caption: Retrosynthetic analysis for this compound.
Common synthetic strategies include:
-
Copper-Mediated Cyanation (Rosenmund-von Braun Reaction): This classic method involves the reaction of an aryl halide (e.g., 3-bromo-5-fluoroaniline) with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar aprotic solvent like DMF or NMP.[12][13]
-
Palladium or Nickel-Catalyzed Cyanation: Modern cross-coupling methods offer milder conditions and broader substrate scope. Catalytic systems using palladium or nickel precursors with various ligands can effectively couple aryl halides or triflates with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14]
Detailed Experimental Protocol: Synthesis via Copper-Mediated Cyanation
This protocol describes a representative lab-scale synthesis from 3-bromo-5-fluoroaniline. It is a self-validating system where reaction progress can be monitored by TLC or LC-MS.
Objective: To synthesize this compound from 3-bromo-5-fluoroaniline.
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Copper(I) Cyanide (CuCN, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Aqueous Ammonia (e.g., 15-20%)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and chromatography
Procedure:
-
Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, combine 3-bromo-5-fluoroaniline (1.0 eq) and copper(I) cyanide (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting aniline.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. Causality Note: High temperature is required to overcome the activation energy for the nucleophilic substitution of the aryl bromide.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with aqueous ammonia, extracting with EtOAc, and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: After cooling the reaction to room temperature, slowly pour the mixture into a stirred solution of aqueous ammonia. Causality Note: The ammonia complexes with copper salts, facilitating their removal from the organic product by forming water-soluble copper-ammonia complexes.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with aqueous ammonia, water, and finally brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.[12][13]
Chemical Reactivity and Synthetic Utility
This compound is a trifunctional molecule, offering multiple avenues for synthetic elaboration. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and nitrile groups governs the regioselectivity and reactivity of the aromatic ring.
Transformations and Applications in Heterocyclic Synthesis
The true value of this intermediate lies in its ability to serve as a scaffold for building more complex, biologically relevant molecules, particularly heterocycles.[6]
Caption: Reactivity map of this compound in synthetic chemistry.
-
Amino Group Reactions: The primary amine is a potent nucleophile. It readily undergoes acylation, sulfonylation, and alkylation. Critically, it is the key functional group for building fused heterocyclic rings. For example, reaction with formamide or guanidine can lead to the formation of quinazoline cores, which are prevalent in kinase inhibitors.[6]
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-amino-5-fluorobenzoic acid) or reduced to a primary amine (3-amino-5-fluorobenzylamine). It can also participate in cycloaddition reactions, for instance with azides to form tetrazoles.[15]
Applications in Drug Discovery
This compound is not an end product but a high-value intermediate.[10] Its structure is frequently found embedded within larger, more complex APIs.
-
Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in inhibitors of protein kinases, a major class of targeted cancer therapeutics.[16] The amino group often serves as an anchor point for binding within the ATP-binding pocket of the kinase, while the rest of the molecule is elaborated to ensure potency and selectivity.
-
Antimalarial Agents: The compound has been explicitly cited as a reagent in the preparation of antimalarial tetrahydroisoquinolone carboxanilides, highlighting its utility in infectious disease research.[17]
-
General Medicinal Chemistry: The fluorinated aminobenzonitrile motif is used to synthesize lead compounds for a wide range of therapeutic areas. The fluorine atom enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while the polar amino and nitrile groups can be used to fine-tune solubility and form crucial hydrogen bonds with biological targets.[2][3]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.[10]
Hazard Identification
The compound is associated with significant acute toxicity and irritation potential.[7]
| GHS Hazard Code | Hazard Statement | Classification |
| H301 / H302 | Toxic / Harmful if swallowed | Acute toxicity, oral[7] |
| H311 / H312 | Toxic / Harmful in contact with skin | Acute toxicity, dermal[7] |
| H331 / H332 | Toxic / Harmful if inhaled | Acute toxicity, inhalation[7] |
| H315 | Causes skin irritation | Skin corrosion/irritation[7] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[7] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[18]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[8][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its unique trifunctional structure provides a robust platform for the synthesis of novel compounds with enhanced pharmacological properties. By understanding its fundamental chemistry, reactivity, and handling requirements, researchers and drug development professionals can effectively leverage this intermediate to design and create the next generation of pharmaceuticals and agrochemicals.
References
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- Moleqube (n.d.). The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. Moleqube. [Link]
- Google Patents (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
- Google Patents (2005). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Moleqube (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Moleqube. [Link]
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- Chemical Label (n.d.). This compound.
- ACS Publications (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B. [Link]
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- IUCr Journals (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals. [Link]
- Annunziata, F., Pessel, F., & D'hooghe, M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(6), 2795. [Link]
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3-amino-5-fluorobenzonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-amino-5-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound (CAS: 210992-28-2), a critical building block in modern medicinal chemistry and materials science.[1] The strategic placement of amino, fluoro, and nitrile functionalities makes this compound a valuable intermediate for the synthesis of kinase inhibitors, agrochemicals, and other complex molecular architectures. This document details two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) starting from 3,5-difluorobenzonitrile and Palladium-Catalyzed Buchwald-Hartwig Amination of 3-bromo-5-fluorobenzonitrile. The guide offers field-proven insights into reaction mechanisms, detailed experimental protocols, comparative analysis of the routes, and critical safety considerations, tailored for researchers, chemists, and process development professionals.
Introduction: The Significance of this compound
This compound is a trifunctional aromatic compound featuring a nucleophilic amino group, an electron-withdrawing fluorine atom, and a versatile nitrile moiety. This unique combination of functional groups allows for sequential, regioselective modifications, making it a highly sought-after intermediate. The incorporation of a fluorine atom is a well-established strategy in drug discovery to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[2] The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, while the aniline-like amino group is a key handle for amide bond formation or further aromatic substitutions.
| Property | Value | Source |
| CAS Number | 210992-28-2 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C=C1N)F)C#N | [1] |
| InChIKey | FJHVWOFTAJCONF-UHFFFAOYSA-N | [1] |
Synthesis Pathway I: Nucleophilic Aromatic Substitution (SNAr)
This pathway leverages the electron-deficient nature of the 3,5-difluorobenzonitrile precursor. The strong inductive effect of the two fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic attack, enabling the displacement of a fluoride ion by an ammonia equivalent.[2][3]
Mechanistic Rationale
The reaction proceeds via a classic SNAr mechanism. An ammonia molecule attacks one of the fluorine-bearing carbons (C3 or C5), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitrile group. Subsequent expulsion of the fluoride ion restores aromaticity and yields the final product. The choice of a polar aprotic solvent, such as DMSO or DMF, is critical as it effectively solvates the counter-ion of the base without hydrogen bonding to the nucleophile, thereby enhancing its reactivity.[4]
Detailed Experimental Protocol: Amination of 3,5-Difluorobenzonitrile
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated fluoroarenes.[4]
Materials and Reagents:
-
3,5-Difluorobenzonitrile (1.0 eq.)
-
Aqueous Ammonia (28-30%, 10-15 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 3,5-difluorobenzonitrile (1.0 eq.) and DMSO (approx. 3-5 mL per gram of starting material).
-
Addition of Nucleophile: Add concentrated aqueous ammonia (10-15 eq.) to the vessel.
-
Reaction: Seal the vessel securely and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After cooling the reaction to room temperature, carefully vent the vessel. Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMSO).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMSO).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Synthesis Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[5][6] This pathway is particularly useful as it operates under conditions that are often milder than classical SNAr and demonstrates broad functional group tolerance. It involves the cross-coupling of an aryl halide, 3-bromo-5-fluorobenzonitrile, with an ammonia source.
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium complex.[7]
-
Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-bromo-5-fluorobenzonitrile to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: An ammonia equivalent coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired this compound and regenerating the active Pd(0) catalyst.[5][7]
The choice of ligand is crucial for the success of this reaction, as it modulates the stability and reactivity of the palladium intermediates throughout the catalytic cycle.[8]
Detailed Experimental Protocol: Amination of 3-Bromo-5-fluorobenzonitrile
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[7][8]
Materials and Reagents:
-
3-Bromo-5-fluorobenzonitrile (1.0 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%) or other Pd precatalyst
-
Josiphos or Buchwald-type phosphine ligand (e.g., XPhos, RuPhos; 1.1-1.2 eq. relative to Pd)
-
Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 eq.)
-
Ammonia source (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia equivalent, 1.2-1.5 eq.)[8]
-
Anhydrous, degassed Toluene or Dioxane
-
Ethyl Acetate
-
Celite®
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add 3-bromo-5-fluorobenzonitrile, the ammonia source (if solid), and anhydrous, degassed solvent. If the ammonia source is a solution, it should be added last via syringe.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction for the consumption of starting material by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I: SNAr | Pathway II: Buchwald-Hartwig Amination |
| Starting Material | 3,5-Difluorobenzonitrile | 3-Bromo-5-fluorobenzonitrile |
| Key Reagents | Aqueous Ammonia, DMSO | Pd catalyst, phosphine ligand, strong base, ammonia source |
| Reaction Conditions | High temperature (100-120 °C), high pressure | Moderate temperature (80-110 °C), inert atmosphere |
| Advantages | Atom economical, uses inexpensive ammonia | Milder conditions, high functional group tolerance, generally higher yields |
| Disadvantages | Harsh conditions (high temp/pressure), potential for side reactions | Expensive catalyst/ligands, requires strict inert atmosphere, potential for catalyst poisoning |
| Typical Yields | Moderate to Good | Good to Excellent |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
-
3,5-Difluorobenzonitrile & 3-Bromo-5-fluorobenzonitrile: These compounds are irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Handle with care.
-
Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Work in a well-ventilated area.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: A strong, corrosive base that is moisture-sensitive. Handle under an inert atmosphere.
-
Solvents (DMSO, Toluene): Handle with care, avoiding inhalation and skin contact. Toluene is flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, E80, 867-872.
- Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction. [Video]. YouTube.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 9(5).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756432, this compound.
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A Technical Guide to the Spectroscopic Characterization of 3-amino-5-fluorobenzonitrile
Introduction: The Imperative of Spectroscopic Analysis in Pharmaceutical Development
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Spectroscopic techniques serve as the bedrock of this analytical rigor, providing a detailed molecular fingerprint that is essential for regulatory compliance, ensuring therapeutic efficacy, and guaranteeing patient safety. This guide offers an in-depth technical exploration of the spectroscopic data for 3-amino-5-fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical agents. We will delve into the principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this molecule. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a field-proven framework for the robust analysis of this and similar small molecules.
I. Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. This absorption pattern is unique to the molecule and provides a "fingerprint," with characteristic peaks corresponding to specific functional groups.[2]
A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) has become a standard technique for solid and liquid samples due to its minimal sample preparation requirements.[3]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO2 and water vapor.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is processed by the software to yield a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for ATR FT-IR Analysis.
B. Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400-3300 | Aromatic Amine (N-H) | Asymmetric Stretch | Medium |
| 3330-3250 | Aromatic Amine (N-H) | Symmetric Stretch | Medium |
| 3100-3000 | Aromatic C-H | Stretch | Medium-Weak |
| 2240-2220 | Aromatic Nitrile (C≡N) | Stretch | Strong, Sharp |
| 1650-1580 | Aromatic Amine (N-H) | Bend (Scissoring) | Medium |
| 1600-1450 | Aromatic C=C | Ring Stretch | Medium-Strong |
| 1335-1250 | Aromatic C-N | Stretch | Strong |
| 1150-1000 | C-F | Stretch | Strong |
| 910-665 | Aromatic Amine (N-H) | Wag | Strong, Broad |
C. Interpretation of the IR Spectrum
The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure.
-
N-H Stretching: The presence of a primary aromatic amine is indicated by two distinct peaks in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1]
-
C≡N Stretching: A strong and sharp absorption band is anticipated in the 2240-2220 cm⁻¹ range, which is highly characteristic of an aromatic nitrile functional group.[4] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic nitriles.[4]
-
Aromatic C-H and C=C Stretching: The aromatic ring will produce C-H stretching vibrations between 3100-3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine should appear in the 1650-1580 cm⁻¹ range.[1]
-
C-N and C-F Stretching: A strong band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[1] The C-F stretching vibration will also give rise to a strong absorption, typically in the 1150-1000 cm⁻¹ region.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution.[5] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as nuclear magnetic resonance.[6][7][8] The precise resonance frequency, or chemical shift (δ), of a nucleus is highly sensitive to its local electronic environment, providing a wealth of structural information.[5]
A. Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required.[9] A proton-decoupled experiment is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[10]
-
¹⁹F NMR Acquisition: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus. A standard one-pulse experiment is generally sufficient.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm for ¹H and ¹³C).
Caption: Workflow for NMR Spectroscopic Analysis.
B. Predicted NMR Spectral Data for this compound
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-6.0 | Singlet | 2H | -NH₂ |
| ~6.5-7.5 | Multiplet | 1H | Ar-H |
| ~6.5-7.5 | Multiplet | 1H | Ar-H |
| ~6.5-7.5 | Multiplet | 1H | Ar-H |
¹³C NMR (Predicted, Proton-Decoupled)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d) | C-F |
| ~150 (s) | C-NH₂ |
| ~120-130 (d) | Ar-CH |
| ~110-120 (d) | Ar-CH |
| ~100-110 (d) | Ar-CH |
| ~115 (s) | C-CN |
| ~118 (s) | -C≡N |
¹⁹F NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity |
| -110 to -120 | Multiplet |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling, and 's' denotes a singlet.
C. Interpretation of the NMR Spectra
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the two protons of the amino group, typically in the range of 5.0-6.0 ppm, although its chemical shift can be highly dependent on concentration and solvent. The three aromatic protons will appear as multiplets in the aromatic region (~6.5-7.5 ppm). The specific splitting patterns will be influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond C-F coupling. The carbon attached to the amino group will also be downfield. The remaining aromatic carbons and the nitrile carbon will have characteristic chemical shifts as indicated in the table.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single multiplet, as there is only one fluorine atom in the molecule. The splitting of this signal will be due to coupling with the neighboring aromatic protons. The chemical shift will be in the typical range for an aryl fluoride.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[11] It is an indispensable tool in pharmaceutical analysis for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.[12][13] For small molecules like this compound, electron ionization (EI) is a common technique that provides a molecular ion peak and a rich fragmentation spectrum.
A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions and neutral fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Caption: Workflow for Electron Ionization Mass Spectrometry.
B. Expected Mass Spectral Data for this compound
The molecular formula of this compound is C₇H₅FN₂.[14] The calculated monoisotopic mass is approximately 136.04 Da.[14]
| m/z | Interpretation |
| 136 | Molecular Ion (M⁺•) |
| 110 | Loss of CN (M - 26) |
| 109 | Loss of HCN (M - 27) |
| 83 | Loss of HCN and CN (M - 27 - 26) |
C. Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak at an m/z of 136, which corresponds to the molecular weight of this compound. The presence of a nitrogen atom means that the molecular weight is an even number, which is consistent with the nitrogen rule.
-
Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural confirmation. Common fragmentation pathways for aromatic nitriles include the loss of a cyano radical (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da). Therefore, fragment ions at m/z 110 and 109 are expected. Subsequent fragmentation of these ions can also occur, leading to other smaller fragment ions.
IV. Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, employing a combination of IR, NMR, and MS techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the molecular puzzle. IR spectroscopy confirms the presence of the key amine, nitrile, and fluoro-aromatic functionalities. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, including the connectivity and electronic environment of each atom. Finally, mass spectrometry unequivocally determines the molecular weight and offers further structural insights through predictable fragmentation patterns. The integration of these powerful analytical tools is fundamental to ensuring the quality and integrity of pharmaceutical compounds, thereby underpinning the safety and efficacy of the final drug product.
V. References
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
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LCGC. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]
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Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
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Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
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HORIBA. (n.d.). Small Molecule Drugs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tools shaping drug discovery and development. Retrieved from [Link]
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National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H5FN2). Retrieved from [Link]
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ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Amino-2-fluorobenzonitrile. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
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LookChem. (n.d.). This compound: Chemical Insight and Market Perspective. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Amino-3-(difluoromethoxy)-5-fluorobenzonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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University of Manchester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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13C NMR analysis of 3-amino-5-fluorobenzonitrile
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Amino-5-Fluorobenzonitrile
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a common building block in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, electronic effects, and the resulting NMR spectrum. We will cover the foundational principles of substituent effects, the critical role of carbon-fluorine (C-F) coupling, a field-proven experimental protocol, and a detailed, peak-by-peak spectral assignment. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The 'Why' Behind the Analysis
This compound is a disubstituted aromatic nitrile featuring three distinct functional groups: an electron-donating amine (-NH₂), an electron-withdrawing and strongly electronegative fluorine (-F), and an electron-withdrawing nitrile (-CN). This unique electronic arrangement makes it a valuable synthon, but also presents a rich and complex analytical challenge. A precise understanding of its ¹³C NMR spectrum is not merely an academic exercise; it is crucial for:
-
Structural Verification: Confirming the identity and isomeric purity of synthesized batches.
-
Reaction Monitoring: Tracking the consumption of the starting material or the formation of derivatives in synthetic pathways.
-
Structure-Activity Relationship (SAR) Studies: Providing empirical data on the electronic environment of each carbon atom, which can be correlated with biological activity or material properties.
The core of this analysis lies in dissecting the interplay of substituent-induced chemical shifts and the characteristic splitting patterns caused by the spin-active ¹⁹F nucleus.
Theoretical Underpinnings: Predicting the Spectrum
A robust analysis begins with a theoretically grounded prediction. The ¹³C NMR spectrum of this compound is governed by two primary phenomena: substituent chemical shifts (SCS) and through-bond C-F spin-spin coupling.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of the molecule are numbered systematically. This numbering will be used consistently throughout the guide.
Caption: IUPAC numbering of this compound.
Due to the unique substitution at positions 3 and 5, there is no plane of symmetry in the molecule. Therefore, all seven carbon atoms (six aromatic, one nitrile) are chemically non-equivalent and are expected to produce seven distinct signals in the ¹³C NMR spectrum.
Substituent Effects on Chemical Shifts
The chemical shift (δ) of each aromatic carbon is influenced by the electron-donating or electron-withdrawing nature of the three substituents. While a precise calculation requires sophisticated software, we can make qualitative predictions based on established substituent effects.[1][2][3]
-
Amine (-NH₂): A strong electron-donating group, it increases electron density, particularly at the ortho (C2, C4) and para (C6) positions, causing significant shielding (an upfield shift to lower ppm values). The ipso-carbon (C3) is also strongly shielded.
-
Fluorine (-F): While highly electronegative (inductive withdrawal), fluorine also possesses lone pairs that can be donated to the ring (mesomeric donation). The dominant effect on the directly attached ipso-carbon (C5) is a large deshielding (downfield shift to higher ppm) due to electronegativity.
-
Nitrile (-CN): A strong electron-withdrawing group through both induction and resonance. It decreases electron density, particularly at the ortho (C2, C6) and para (C4) positions, causing deshielding (a downfield shift). The nitrile carbon itself has a characteristic chemical shift.[4][5]
The observed chemical shift for each carbon is a complex sum of these competing effects.
The Decisive Factor: Carbon-Fluorine (¹³C-¹⁹F) Coupling
¹⁹F is a spin-½ nucleus with 100% natural abundance, meaning it will couple with nearby ¹³C nuclei, splitting their signals into multiplets.[6][7] Standard proton-decoupled ¹³C NMR experiments do not decouple fluorine, making these C-F couplings a powerful tool for assignment. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms.[8][9]
-
One-Bond Coupling (¹JCF): Very large, typically 240-260 Hz. Only C5 will exhibit this, appearing as a sharp doublet. This is often the most unambiguous signal to assign first.
-
Two-Bond Coupling (²JCF): Significant, typically 20-30 Hz. C4 and C6 are two bonds away and will appear as doublets.
-
Three-Bond Coupling (³JCF): Smaller, typically 5-10 Hz. C1 and C3 are three bonds away and will appear as doublets. The nitrile carbon (C7) is also three bonds from the fluorine.
-
Four-Bond Coupling (⁴JCF): Very small, typically <4 Hz. C2 is four bonds away. This coupling may be observable as a small splitting or simply contribute to broadening of the signal.[8][9]
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, trustworthy data.
Caption: Workflow for ¹³C NMR Analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Mass: For a standard 5 mm NMR tube and a modern spectrometer, weigh approximately 50-100 mg of this compound.[10] ¹³C NMR is an insensitive technique, and a sufficient concentration is required to obtain a good signal-to-noise ratio in a reasonable timeframe (e.g., 30-60 minutes).
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves the analyte. Chloroform-d (CDCl₃) is another common alternative. The solvent provides the deuterium lock signal for the spectrometer.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) as an internal reference. TMS is chemically inert and its signal is defined as 0.0 ppm, allowing for accurate calibration of the chemical shift axis.[12]
-
-
Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Pulse Program: Employ a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems). This removes ¹H-¹³C coupling, simplifying the spectrum to show only ¹³C-¹⁹F couplings.
-
Acquisition Parameters: Set a spectral width that encompasses the expected range of signals (typically 0 to 200 ppm). Use a 30° pulse angle and a relaxation delay of 2 seconds to allow for adequate T₁ relaxation, though quantitative accuracy is not the primary goal here.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve a signal-to-noise ratio where even the smallest C-F couplings are clearly resolved.
-
-
Data Processing:
-
Apply an exponential multiplying factor (line broadening) of ~1 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by careful phase and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Spectral Interpretation: Assigning the Signals
The processed spectrum should reveal seven distinct signals. The assignment process is a logical deduction based on the theoretical principles of chemical shift and C-F coupling constants.
Predicted ¹³C NMR Data Summary
The following table summarizes the predicted assignments, chemical shifts, and coupling patterns. The chemical shift ranges are estimates based on additive substituent rules and data from similar compounds.
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (JCF) | Rationale for Assignment |
| C5 | 162 - 166 | Doublet (d) | ¹JCF ≈ 245 Hz | Ipso to F; large downfield shift and very large one-bond C-F coupling. |
| C3 | 150 - 154 | Doublet (d) | ³JCF ≈ 8 Hz | Ipso to NH₂; strong shielding effect from amine, but still downfield. Three-bond C-F coupling. |
| C1 | 114 - 118 | Doublet (d) | ³JCF ≈ 9 Hz | Quaternary carbon ipso to CN. Three-bond C-F coupling. |
| C7 (-CN) | 117 - 120 | Doublet (d) | ³JCF ≈ 4 Hz | Characteristic nitrile carbon chemical shift. Three-bond C-F coupling (may be unresolved). |
| C6 | 108 - 112 | Doublet (d) | ²JCF ≈ 22 Hz | Ortho to F and CN, para to NH₂. Significant two-bond C-F coupling. |
| C4 | 105 - 109 | Doublet (d) | ²JCF ≈ 25 Hz | Ortho to F and NH₂. Significant two-bond C-F coupling. |
| C2 | 98 - 102 | Doublet (d) | ⁴JCF ≈ 3 Hz | Ortho to NH₂ and CN. Most shielded aromatic carbon. Four-bond C-F coupling (may appear as a singlet). |
Analysis Walkthrough:
-
Identify C5: Scan the downfield region (160-170 ppm) for a doublet with a very large splitting (~245 Hz). This is unequivocally C5, the carbon directly bonded to fluorine.
-
Identify C4 and C6: Look for two doublets with similar, large coupling constants of ~20-25 Hz. These are C4 and C6. Differentiating them may require 2D NMR (HSQC/HMBC), but C4, being ortho to two electron-donating/mesomeric groups (-F, -NH₂), is likely to be slightly more shielded (further upfield) than C6, which is ortho to an electron-withdrawing group (-CN).
-
Identify C3: Locate the doublet in the 150-154 ppm region. This corresponds to the carbon bearing the amino group. It will have a smaller three-bond coupling constant (~8 Hz).
-
Identify C1 and C7 (Nitrile): These are the two remaining quaternary carbons. Both will appear as small doublets (or singlets if coupling is unresolved). The signal around 117-120 ppm is the nitrile carbon (C7)[13], while the signal further upfield, around 114-118 ppm, is C1.
-
Identify C2: The final signal, typically the most upfield in the aromatic region (98-102 ppm), is C2. Its four-bond coupling to fluorine is small and may not be resolved, causing the peak to appear as a singlet or a broadened doublet.
Conclusion
The ¹³C NMR analysis of this compound is a prime example of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex molecular structure. By systematically predicting the effects of each substituent and leveraging the unambiguous signature of C-F coupling, a complete and confident assignment of all seven carbon signals is achievable. This guide provides the theoretical foundation and a robust, field-tested protocol for researchers to obtain high-quality, reliable, and interpretable data, which is essential for advancing research and development in any field that utilizes this versatile chemical intermediate.
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A Comprehensive Guide to the FT-IR Spectrum of 3-amino-5-fluorobenzonitrile
This in-depth technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-amino-5-fluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the spectral features of this molecule, outlines a robust experimental protocol for data acquisition, and offers a thorough interpretation of the resulting spectrum.
Introduction: The Molecular Landscape of this compound
This compound (C₇H₅FN₂) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring with three distinct functional groups—an amino (-NH₂), a fluoro (-F), and a nitrile (-C≡N) group—in a meta-disubstituted pattern, gives rise to a unique and informative infrared spectrum. Understanding this spectral fingerprint is paramount for its identification, purity assessment, and the study of its chemical transformations.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a detailed fingerprint of the functional groups present in the molecule.
This guide will dissect the FT-IR spectrum of this compound, correlating each significant absorption band to its corresponding molecular vibration. This analysis is grounded in established principles of infrared spectroscopy and supported by comparative data from analogous aromatic compounds.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a clean and reproducible FT-IR spectrum is contingent upon a well-defined experimental protocol. For a solid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the most convenient and widely used method, as it requires minimal sample preparation.[2][3][4]
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected.[5] This is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[6]
-
Lower the ATR press to ensure no sample is in the beam path.
-
Acquire the background spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal.[2]
-
Lower the press arm to apply consistent pressure on the sample, ensuring optimal contact between the powder and the crystal surface.[7]
-
Acquire the sample spectrum using the same instrumental parameters as the background scan. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.[5]
-
-
Post-Measurement Cleanup:
-
Retract the press arm and carefully remove the sample powder.
-
Thoroughly clean the ATR crystal and the press tip with a solvent-moistened wipe to prevent cross-contamination.[2]
-
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups and the aromatic ring. The following sections provide a detailed analysis of the expected absorption bands.
The High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms, primarily hydrogen.
-
N-H Stretching Vibrations: As a primary aromatic amine, this compound will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[8][9]
-
Aromatic C-H Stretching Vibrations: The stretching of the C-H bonds on the benzene ring gives rise to absorptions in the 3100-3000 cm⁻¹ range.[11][12][13] These bands are typically of weak to medium intensity.
The Triple Bond and Double Bond Region (2500-1500 cm⁻¹)
This region reveals the presence of triple bonds and the characteristic absorptions of the aromatic ring.
-
C≡N (Nitrile) Stretching: The most prominent feature in this region is the sharp, strong absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ range.[14][15] The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[14][16]
-
N-H Bending (Scissoring) Vibration: Primary amines exhibit an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region.[8][9] This band is of medium to strong intensity.
-
Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp bands, often referred to as "ring modes," between 1620 and 1400 cm⁻¹.[14] For substituted benzenes, prominent peaks are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹.[12][13]
The Fingerprint Region (1500-650 cm⁻¹)
This region contains a wealth of complex vibrational modes, including bending, stretching, and wagging vibrations, that are unique to the molecule as a whole.
-
C-N Stretching: Aromatic amines display a strong C-N stretching absorption in the 1335-1250 cm⁻¹ range.[8][9]
-
C-F Stretching: The C-F stretching vibration for fluorinated aromatic compounds typically gives rise to a strong and characteristic band in the 1250-1150 cm⁻¹ region.[17]
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds on the benzene ring are highly diagnostic of the substitution pattern. For a 1,3,5-trisubstituted (or in this case, a meta-disubstituted with an additional substituent) benzene ring, strong absorptions are expected in the 900-690 cm⁻¹ range. Specifically, meta-substituted rings often show a strong band between 810 cm⁻¹ and 750 cm⁻¹, and another strong band near 690 cm⁻¹.[18]
-
N-H Wagging: Primary amines also exhibit a broad, strong N-H wagging band in the 910-665 cm⁻¹ region.[8] This band can sometimes overlap with the C-H out-of-plane bending absorptions.
Summary of Expected FT-IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3400 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3400-3300 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Weak to Medium |
| 2240-2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |
| 1620-1450 | C=C Ring Stretches (Ring Modes) | Aromatic Ring | Medium, Sharp |
| 1335-1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |
| 1250-1150 | C-F Stretch | Fluoroaromatic | Strong |
| 900-690 | Aromatic C-H Out-of-Plane Bending | Substituted Benzene | Strong |
| 910-665 | N-H Wag | Primary Amine | Strong, Broad |
Conclusion: A Validated Approach to Spectral Analysis
The FT-IR spectrum of this compound provides a rich tapestry of information that, when correctly interpreted, serves as a robust tool for molecular characterization. The key to a successful analysis lies in a systematic approach, beginning with the acquisition of a high-quality spectrum using a validated protocol, such as the ATR-FTIR method outlined herein. By dissecting the spectrum into its constituent regions and assigning the observed absorption bands to their corresponding vibrational modes, researchers can confidently verify the identity and integrity of this important chemical entity. The interplay of the amine, nitrile, and fluoro substituents on the aromatic ring creates a unique spectral fingerprint that is invaluable for quality control, reaction monitoring, and further research in the fields of pharmaceutical and materials science.
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An In-Depth Technical Guide to the Mass Spectrometry of 3-amino-5-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the anticipated mass spectrometric behavior of 3-amino-5-fluorobenzonitrile (C₇H₅FN₂), a key building block in pharmaceutical and materials science research. In the absence of published experimental spectra for this specific compound, this document leverages established principles of mass spectrometry and extensive data from analogous structures to predict its ionization and fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind expected fragmentation pathways, offer detailed protocols for sample analysis, and present predictive data in a clear, structured format. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this molecule behaves in the gas phase, enabling them to develop robust analytical methods for its identification and quantification.
Introduction: The Analytical Significance of this compound
This compound is an aromatic compound featuring three key functional groups: an amino group (-NH₂), a fluorine atom (-F), and a nitrile group (-C≡N) arranged in a meta-substitution pattern on a benzene ring. This unique combination of electron-donating (amino) and electron-withdrawing (fluoro, nitrile) groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1]
Accurate characterization and quantification of this molecule are critical for process optimization, quality control, and metabolic studies. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. Understanding its behavior under various ionization and fragmentation conditions is paramount for reliable method development.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2][3] |
| Monoisotopic Mass | 136.0437 Da | [2] |
| CAS Number | 210992-28-2 | [2] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Low in water, soluble in organic solvents like methanol, acetonitrile, dichloromethane. | [1][3] |
Foundational Principles: Ionization Techniques for this compound
The choice of ionization technique is critical as it dictates the nature of the initial ion and the extent of fragmentation. For this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS)
EI is a high-energy, "hard" ionization technique that involves bombarding the analyte molecule with a beam of high-energy electrons (typically 70 eV).[4][5] This process is highly efficient at creating positive ions but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[4][6]
-
Causality: The 70 eV energy is substantially higher than the ionization energy of most organic molecules (~10 eV), ensuring consistent ionization but also causing the molecular ion to be in a highly excited state.[4] This excess energy is dissipated through the cleavage of chemical bonds, generating a predictable fragmentation pattern that serves as a molecular fingerprint.
-
Suitability for this compound: The aromatic ring provides considerable stability, suggesting that a molecular ion peak should be observable. The functional groups provide predictable sites for fragmentation. EI-MS is therefore an excellent technique for structural elucidation and library matching.
Electrospray Ionization (ESI-MS)
ESI is a "soft" ionization technique that generates ions from a liquid solution.[7][8][9] A high voltage is applied to the analyte solution as it is nebulized, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[8][10]
-
Causality: ESI is a gentle process that imparts very little excess energy to the analyte.[7] For small molecules like this compound, it typically produces a protonated molecule, [M+H]⁺, in positive ion mode. The basic amino group is the most likely site of protonation.
-
Suitability for this compound: ESI is ideal for quantitative analysis, especially when coupled with liquid chromatography (LC-MS). It provides a strong signal for the intact molecule with minimal fragmentation, which is advantageous for monitoring its concentration in complex mixtures.
Predicted Fragmentation Patterns and Mechanisms
The following sections detail the predicted fragmentation pathways under both EI and ESI conditions. These predictions are based on established fragmentation rules for aromatic, amine, and nitrile compounds.[11][12][13]
Electron Ionization (EI-MS) Fragmentation Pathway
Upon electron impact, a radical cation (M•⁺) is formed at m/z 136. The stable aromatic ring will favor the observation of this molecular ion.[11] Subsequent fragmentation will be driven by the functional groups.
Key Predicted Fragments for EI-MS:
| m/z (Predicted) | Ion Structure / Proposed Loss | Mechanistic Rationale |
| 136 | [C₇H₅FN₂]•⁺ (Molecular Ion) | The stable aromatic system allows the intact radical cation to reach the detector. This should be a prominent peak. |
| 110 | [M - C₂H₂]•⁺ or [M - CN]•⁺ | Loss of acetylene (26 Da) is a common fragmentation for aromatic rings. Alternatively, loss of the nitrile radical is possible, though less common as a primary fragmentation. |
| 109 | [M - HCN]•⁺ | Loss of hydrogen cyanide (27 Da) is a characteristic fragmentation of aromatic nitriles. This is a highly probable and diagnostically significant fragment. |
| 90 | [C₅H₃F]•⁺ | This would result from the loss of HCN (27 Da) followed by the loss of an amino radical and subsequent rearrangement. |
| 83 | [C₅H₄N]⁺ | Loss of HCN followed by loss of HF. |
Diagram of Predicted EI Fragmentation Workflow:
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In positive mode ESI, this compound will readily protonate on the basic amino group to form the [M+H]⁺ ion at m/z 137. This ion will be the precursor for tandem mass spectrometry (MS/MS) experiments, where it is isolated and subjected to collision-induced dissociation (CID).
A notable phenomenon with some nitriles under ESI conditions is their potential reduction to the corresponding amine in the presence of solvents like acetonitrile and water, which can act as hydrogen sources.[14][15] This could lead to the formation of an adduct ion, but for a simple molecule like this, the primary ion observed will overwhelmingly be the protonated molecule.
Key Predicted Fragments for ESI-MS/MS:
| Precursor m/z | Fragment m/z (Predicted) | Proposed Loss | Mechanistic Rationale |
| 137 | [M+H]⁺ | - | Protonated molecule (base peak in MS1). |
| 137 | 120 | Loss of NH₃ | Loss of neutral ammonia (17 Da) from the protonated amine is a very common and energetically favorable fragmentation pathway for protonated anilines. |
| 137 | 110 | Loss of HCN | Similar to EI, loss of hydrogen cyanide (27 Da) is a characteristic fragmentation for the nitrile group. |
Diagram of Predicted ESI-MS/MS Workflow:
Caption: Predicted fragmentation of the protonated molecule (m/z 137) in an ESI-MS/MS experiment.
Experimental Protocols
To ensure trustworthy and reproducible data, the following self-validating protocols are recommended.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution (for LC-MS/ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode). 0.1% formic acid is added to promote protonation.
-
Working Solution (for GC-MS/EI): Dilute the stock solution to a final concentration of 10-100 µg/mL using a volatile solvent such as dichloromethane or ethyl acetate.
GC-MS (EI) Protocol
This protocol is designed for structural confirmation.
-
Gas Chromatograph (GC) System:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-200.
-
LC-MS (ESI) Protocol
This protocol is optimized for high-sensitivity quantification.
-
Liquid Chromatograph (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full scan (m/z 50-250) for initial analysis. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on the transition m/z 137 → 120 .
-
Conclusion
This guide provides a robust theoretical framework for the mass spectrometric analysis of this compound. While experimental data is pending, the predictions based on the well-understood fragmentation of aromatic amines and nitriles offer a solid foundation for method development. Under EI, a clear molecular ion at m/z 136 is expected, with key fragments at m/z 109 (loss of HCN). Under ESI, a strong protonated molecule at m/z 137 will dominate, which upon CID is predicted to fragment primarily via the loss of ammonia to yield an ion at m/z 120. These predictive insights, coupled with the detailed experimental protocols, empower researchers to confidently identify, characterize, and quantify this important chemical intermediate.
References
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An In-Depth Technical Guide to the Solubility of 3-amino-5-fluorobenzonitrile in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and quantifying the solubility of 3-amino-5-fluorobenzonitrile in organic solvents. As a key building block in medicinal chemistry, the solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and formulation development.[1][2] This document synthesizes theoretical principles with actionable experimental protocols, offering a robust methodology for researchers. It covers the physicochemical properties of this compound, a detailed protocol for equilibrium solubility determination via the shake-flask method, and a comparative overview of analytical techniques for accurate quantification, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound (CAS 210992-28-2) is a bifunctional aromatic compound featuring an amino group, a nitrile group, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The solubility of such intermediates is a paramount consideration in drug discovery and development.[3][4] Poor solubility can lead to significant challenges, including:
-
Reaction Optimization: Inefficient reaction kinetics and potential for side-product formation if the reactant is not fully dissolved.
-
Purification: Difficulties in crystallization and chromatography, impacting yield and purity.
-
Formulation: For APIs, solubility directly impacts bioavailability, dose uniformity, and the choice of drug delivery system.[1][2] More than 40% of new chemical entities are poorly soluble in water, making solubility a major hurdle for formulation scientists.[3]
Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents are essential for efficient and successful process development. This guide provides the foundational knowledge and practical steps to achieve this.
Physicochemical Properties of this compound
The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the key parameters are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [5] |
| Molecular Weight | 136.13 g/mol | [6] |
| Melting Point | 105-107 °C | [5] |
| pKa (Predicted) | 1.77 ± 0.10 | [5] |
| XLogP3-AA (Calculated) | 1.1 | [6] |
| Appearance | White to light yellow solid | [5] |
-
Polarity and Lipophilicity (XLogP): The XLogP value of 1.1 suggests that this compound is moderately lipophilic. This indicates it will likely have better solubility in organic solvents than in water. The molecule possesses both a polar amino group (capable of hydrogen bonding) and a nonpolar fluorinated benzene ring.
-
Crystal Lattice Energy (Melting Point): A relatively high melting point (105-107 °C) suggests significant intermolecular forces in the crystal lattice. Overcoming this lattice energy is a key energy barrier to dissolution. Solvents that can effectively interact with the molecule will be required to achieve high solubility.
-
Ionization (pKa): The predicted pKa of the anilinic amine is low (1.77), meaning it is a very weak base.[5] In most organic solvents, the molecule will exist in its neutral, un-ionized form.
Qualitative assessments indicate low solubility in water but good solubility in organic solvents such as alcohols, ether, and dichloromethane.[5] The following sections provide a robust framework for quantifying this solubility.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[7] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Core Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Shake-flask method for determining equilibrium solubility.
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (HPLC, UV-Vis, or NMR)
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. An amount that is 2-3 times the expected solubility is a good starting point. If solubility is unknown, start with ~10-20 mg.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[7] Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at the equilibration temperature.
-
Filter the suspension using a syringe fitted with a solvent-compatible (e.g., PTFE) 0.22 µm filter. Discard the first portion of the filtrate to avoid any adsorption effects.
-
-
Sample Preparation for Analysis: Immediately after separation, carefully transfer a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. This prevents precipitation due to temperature changes or solvent evaporation.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Recommended Solvents for Testing
A range of solvents with varying polarities should be tested to build a comprehensive solubility profile.
| Solvent | Polarity Index | Solvent Class | Rationale |
| Methanol | 5.1 | Protic | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 4.3 | Protic | Similar to methanol but slightly less polar. |
| Isopropanol | 3.9 | Protic | A less polar alcohol. |
| Acetonitrile | 5.8 | Aprotic | Polar aprotic solvent, common in synthesis and HPLC. |
| Acetone | 5.1 | Aprotic | Polar aprotic ketone. |
| Ethyl Acetate | 4.4 | Aprotic | Moderately polar ester, common extraction solvent. |
| Dichloromethane (DCM) | 3.1 | Aprotic | Halogenated solvent, effective for many organics. |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | Cyclic ether with moderate polarity. |
| Toluene | 2.4 | Aprotic | Nonpolar aromatic solvent. |
| Heptane/Hexane | 0.1 | Aprotic | Nonpolar aliphatic solvent, to determine lower solubility limit. |
Analytical Quantification Methods
Accurate quantification of the dissolved solute is crucial. The choice of method depends on available instrumentation, required sensitivity, and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly sensitive and specific method for quantifying compounds like this compound. A reversed-phase method is most suitable.[8]
Starting HPLC-UV Method Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase A: 0.1% Formic Acid in Water[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10]
-
Gradient: Start with a higher percentage of A, ramp up B to elute the compound. A typical starting point could be 10% B to 90% B over 15-20 minutes.
-
Detection Wavelength: Aromatic nitriles typically absorb in the UV range. A diode array detector (DAD) can be used to determine the optimal wavelength (λmax), likely between 250-290 nm. A fixed wavelength of 280 nm is a reasonable starting point.[8]
-
Quantification: An external calibration curve must be prepared using standard solutions of this compound of known concentrations.[10]
UV-Vis Spectroscopy
Direct UV-Vis spectroscopy is a simpler, faster alternative to HPLC if the solvent used for the solubility study does not interfere with the analyte's absorbance spectrum.
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent (e.g., methanol) from 220-400 nm to find the wavelength of maximum absorbance (λmax).
-
Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax. Plot absorbance vs. concentration to generate a Beer-Lambert Law calibration curve.
-
Analyze Sample: Measure the absorbance of the appropriately diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of concentration without the need for a compound-specific reference standard, instead using a certified internal standard.[1][11] It is an exceptionally accurate technique.[1][3]
Procedure:
-
Sample Preparation: An accurately weighed amount of the supernatant from the solubility experiment is mixed with an accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl₃). The internal standard must have at least one peak that is well-resolved from the analyte peaks.
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full spin-lattice relaxation between pulses, typically by using a long relaxation delay, D1 ≥ 5 x T₁).
-
Data Processing: Carefully integrate a well-resolved peak for this compound and a peak for the internal standard.
-
Calculation: The purity or concentration can be calculated using the following equation:
Purityanalyte = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to this compound and "std" to the internal standard.[3]
-
Caption: Comparison of analytical workflows for solubility quantification.
Conclusion
This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding its key physicochemical properties and applying the robust shake-flask method, researchers can generate reliable and reproducible solubility data. The selection of an appropriate analytical technique—HPLC, UV-Vis, or qNMR—will ensure accurate quantification. This data is indispensable for guiding synthetic route optimization, developing effective purification strategies, and laying the groundwork for future formulation and drug development activities.
References
- Emery Pharma. (n.d.).
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
- Hörter, D., & Dressman, J. B. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]
- Siqueira, S. D., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
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- ChemBK. (2024). This compound. ChemBK. [Link]
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
- U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
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- 11. usp.org [usp.org]
An In-Depth Technical Guide to the Nomenclature and Identification of 3-amino-5-fluorobenzonitrile
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, experimentation, and regulatory submissions. This guide provides a comprehensive overview of the synonyms, systematic names, and various identifiers for the chemical compound 3-amino-5-fluorobenzonitrile. By understanding the origins and conventions of these different names, researchers can ensure the unambiguous identification and sourcing of this important chemical intermediate.
Chapter 1: Systematic (IUPAC) Nomenclature
The most systematic and universally accepted name for a chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name. For the compound , the IUPAC name is This compound .[1] This name is derived from a set of established rules that define the priority of functional groups and the numbering of the parent structure.
The structure of this compound consists of a benzene ring substituted with three functional groups: a nitrile group (-C≡N), an amino group (-NH₂), and a fluorine atom (-F). The IUPAC naming convention for substituted benzenes dictates the following:
-
Principal Functional Group: The nitrile group is the principal functional group, which gives the parent name "benzonitrile".
-
Numbering of the Ring: The carbon atom of the benzene ring attached to the nitrile group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.
-
Alphabetical Order of Substituents: The substituents are listed in alphabetical order: "amino" before "fluoro".
The following Graphviz diagram illustrates the IUPAC numbering and naming of this compound.
Caption: IUPAC naming convention for this compound.
Chapter 2: Common and Alternative Names
While the IUPAC name provides a systematic way to identify the compound, several common or alternative names are also in use. These names may be encountered in scientific literature, commercial catalogs, or older chemical databases. Understanding these synonyms is crucial for a comprehensive literature search and for sourcing the compound from various suppliers.
Some of the most common synonyms for this compound include:
-
5-Amino-3-fluorobenzonitrile : This name is also frequently used and is considered a valid synonym.[1][2][3][4] It arises from an alternative, though non-standard, numbering of the benzene ring where the numbering starts from a different substituent. While chemically referring to the same molecule, it is not the preferred IUPAC name.
-
5-Fluoro-3-cyanoaniline : This name treats the amino group as the parent functional group, giving the base name "aniline".[1][2] The nitrile group is then referred to as "cyano". This naming convention is less common but may be used in contexts where the reactivity of the aniline moiety is of primary interest.
-
Benzonitrile, 3-amino-5-fluoro- : This is an indexed name format often found in chemical abstracting services.[1][4]
The existence of these synonyms underscores the importance of using a more definitive identifier, such as a CAS Registry Number, to avoid any potential confusion.
Chapter 3: Database and Commercial Identifiers
To overcome the potential ambiguity of chemical names, various database and commercial identifiers are used to provide a unique and stable reference for each chemical substance. For this compound, the following identifiers are key:
| Identifier Type | Identifier | Source / Description |
| CAS Registry Number | 210992-28-2 | A unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance.[1][5][6][7] |
| PubChem CID | 2756432 | A unique identifier for the compound in the PubChem database, a public repository of chemical information.[1] |
| EC Number | 675-232-4 | The European Community number, used to identify substances for regulatory purposes within the European Union.[1] |
| InChI | InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | The IUPAC International Chemical Identifier, a textual representation of the molecular structure.[1][5] |
| InChIKey | FJHVWOFTAJCONF-UHFFFAOYSA-N | A hashed version of the InChI, used for database lookups.[1][5] |
| SMILES | C1=C(C=C(C=C1N)F)C#N | A line notation for describing the structure of chemical species using short ASCII strings.[1][5] |
These identifiers are invaluable for searching chemical databases, ordering from suppliers, and in patent and regulatory documentation.
Chapter 4: A Practical Guide to Unambiguous Identification
Given the variety of names and identifiers, a systematic approach is necessary to ensure the unambiguous identification of this compound. The following workflow is recommended for researchers:
Caption: A workflow for the unambiguous identification of this compound.
By following this workflow, researchers can confidently identify this compound and avoid any confusion arising from the use of different synonyms. The use of the CAS number as a primary key for verification is highly recommended.
Conclusion
The accurate identification of chemical compounds is a cornerstone of scientific research and development. This guide has provided a comprehensive overview of the various synonyms and identifiers for this compound, from its systematic IUPAC name to its unique database identifiers. By understanding the context and conventions of these different naming systems, researchers can ensure the integrity of their work and the clear communication of their findings.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Pharmaffiliates. (n.d.). CAS No : 210992-28-2 | Product Name : this compound.
- CP Lab Safety. (n.d.). 5-Amino-3-fluorobenzonitrile, min 95%, 1 gram.
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- 4. CAS 210992-28-2: 5-Cyano-3-fluoroaniline | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 210992-28-2 [smolecule.com]
- 6. This compound | 210992-28-2 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 5-Amino-3-fluorobenzonitrile: Properties, Synthesis, and Applications
Abstract
5-Amino-3-fluorobenzonitrile is a strategically important aromatic intermediate in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a nucleophilic amino group, an electrophilic nitrile moiety, and a metabolically robust fluorine atom, makes it a versatile building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its core properties, validated synthetic routes, characteristic reactivity, and key applications, with a focus on its role in the development of kinase inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction and Molecular Overview
5-Amino-3-fluorobenzonitrile (CAS No. 210992-28-2) is a substituted benzonitrile that has gained prominence as a valuable synthon.[1] The molecule's utility is derived from the orthogonal reactivity of its three primary functional groups:
-
Amino Group (-NH₂): Acts as a potent nucleophile and a directing group in electrophilic aromatic substitution. It serves as a primary handle for N-alkylation, N-acylation, and diazotization reactions, and is a key component in the formation of nitrogen-containing heterocycles.
-
Nitrile Group (-C≡N): An electrophilic center that can undergo a variety of transformations, including hydrolysis to amides or carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions.
-
Fluorine Atom (-F): The presence of fluorine at the meta-position to the other groups significantly modulates the electronic properties of the aromatic ring. It increases lipophilicity and can improve metabolic stability and binding affinity in drug candidates—a common strategy in modern pharmaceutical design.
This guide will elucidate the interplay of these groups, providing both foundational knowledge and practical, field-proven protocols.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in the laboratory.
Core Physicochemical Data
The fundamental properties of 5-Amino-3-fluorobenzonitrile are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification design.
| Property | Value | Source(s) |
| CAS Number | 210992-28-2 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder/solid | [1] |
| Melting Point | Data varies; typically in the range of 92-96°C for isomers | [4] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | [1][5] |
| pKa (Predicted) | 1.77 ± 0.10 (for the conjugate acid) | [1] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
Spectroscopic Profile
Definitive spectral data should always be acquired from the specific batch of material being used. However, the expected spectroscopic characteristics based on the molecular structure are as follows:
-
¹H NMR: The spectrum should display signals corresponding to the three aromatic protons and the two amine protons. The aromatic protons will appear as multiplets, with coupling patterns influenced by both H-H and H-F interactions. The amine protons typically appear as a broad singlet.
-
¹³C NMR: The spectrum is expected to show seven distinct carbon signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be characteristic of a substituted aromatic ring, with specific signals for the carbons attached to the amino and nitrile groups, and the nitrile carbon itself appearing downfield.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated for the N-H stretch of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C-F stretch (1000-1400 cm⁻¹), and aromatic C-H and C=C stretches.[6]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (136.13).
Synthesis and Manufacturing
The most common and industrially relevant synthesis of 5-Amino-3-fluorobenzonitrile proceeds via a two-step sequence starting from 3-fluoro-5-nitrobenzonitrile. This approach is logical as it installs the key substituents in a controlled manner.
Synthetic Workflow Overview
The overall transformation involves the selective reduction of a nitro group to an amine, a robust and high-yielding reaction.
Caption: General synthetic pathway to 5-Amino-3-fluorobenzonitrile.
Detailed Experimental Protocol: Reduction of 3-Fluoro-5-nitrobenzonitrile
This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds, a highly reliable and scalable transformation.[7]
Causality: Stannous chloride (SnCl₂) in the presence of a proton source is a classic and effective chemoselective reducing agent for converting aromatic nitro groups to amines without affecting other reducible groups like nitriles.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-nitrobenzonitrile (1.0 eq) and ethyl acetate (10-15 mL per gram of starting material).
-
Stir the mixture to form a solution or suspension.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq) in concentrated hydrochloric acid (HCl).
-
-
Reaction Execution:
-
Carefully add the SnCl₂ solution to the reaction flask. The reaction may be exothermic; control the addition rate to maintain a gentle reflux.
-
After the initial exotherm subsides, heat the mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) until the pH is > 8. This step neutralizes the acid and precipitates tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 5-Amino-3-fluorobenzonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Chemical Reactivity and Key Transformations
The utility of 5-Amino-3-fluorobenzonitrile stems from the ability to selectively target its functional groups.
Caption: Key reaction pathways for 5-Amino-3-fluorobenzonitrile.
Representative Protocol: N-Acylation of the Amino Group
This protocol protects the amino group as an amide, which is a common strategy to moderate its reactivity or to install a required structural element for a larger molecule, such as a kinase inhibitor.
-
Reaction Setup:
-
Dissolve 5-Amino-3-fluorobenzonitrile (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Execution:
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Self-Validation: Monitor the disappearance of the starting amine by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Representative Protocol: Hydrolysis of the Nitrile Group
This procedure converts the nitrile into a carboxylic acid, a versatile functional group for further modifications, such as ester or amide formation.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-Amino-3-fluorobenzonitrile (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH).[8]
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. Ammonia gas will be evolved.
-
Self-Validation: The reaction can be monitored by TLC (using a highly polar eluent) or by observing the cessation of ammonia evolution.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl until the pH is acidic (pH ~2-3). The product, 5-amino-3-fluorobenzoic acid, should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Applications in Drug Discovery
The primary application of 5-Amino-3-fluorobenzonitrile is as a key intermediate in the synthesis of pharmaceutically active compounds.[1] Its structure is frequently found in the scaffolds of protein kinase inhibitors, which are a major class of therapeutics for oncology and inflammatory diseases.[9][10][11]
Mechanism of Utility: The amino group often serves as an anchor point to react with a heterocyclic core (e.g., a pyrimidine or quinazoline), while the nitrile can be retained or modified to interact with other regions of the enzyme's binding pocket. For example, it is a useful reagent in the preparation of antimalarial tetrahydroisoquinolone carboxanilides.[12] The fluorine atom enhances binding affinity and improves pharmacokinetic properties.
Safety and Handling
5-Amino-3-fluorobenzonitrile is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: Toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.[5]
-
First Aid:
-
Inhalation: Remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor immediately.
-
References
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- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzo
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The Strategic Synthesis and Application of 3-Amino-5-fluorobenzonitrile: A Technical Guide for Drug Discovery Professionals
Foreword: The Unassuming Power of a Fluorinated Synthon
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by this halogen—enhanced metabolic stability, altered pKa, and improved binding affinity—have made fluorinated building blocks indispensable tools in the quest for novel therapeutics. Among these, 3-amino-5-fluorobenzonitrile has emerged as a versatile and highly valuable synthon. Its trifunctional nature, presenting an aromatic amine, a nitrile group, and a fluorine atom in a specific meta-disubstituted pattern, offers a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this unassuming yet powerful molecule, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 210992-28-2 | [1] |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Low solubility in water, soluble in common organic solvents | Inferred from related compounds |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The protons ortho and para to the amino group will exhibit characteristic shifts, and the fluorine atom will introduce additional splitting (J-coupling). The protons of the amino group will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the carbon attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the amino, fluoro, and cyano substituents.[2][3]
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).[4]
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development and exploration of fluorinated aromatic compounds in medicinal chemistry. The value of incorporating fluorine into drug candidates became increasingly recognized throughout the mid to late 20th century, driving the synthesis of a diverse array of fluorinated building blocks. The synthesis of compounds like this compound would have been a logical step in the expansion of the medicinal chemist's toolkit, providing a novel scaffold with a unique arrangement of functional groups. Its utility is demonstrated in numerous patents and research articles focused on the development of new therapeutic agents.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways, leveraging well-established methodologies in aromatic chemistry. Two plausible and efficient routes are detailed below.
Route 1: Sandmeyer Reaction of 3,5-Difluoroaniline
The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[5][6][7][8][9]
Figure 1: Proposed synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization:
-
Dissolve 3,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a temperature of 0-5 °C is critical for the safe and efficient formation of the intermediate.[8]
-
Copper(I) Cyanide: Copper(I) is a crucial catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent cyanation.[5][9]
Route 2: Nucleophilic Aromatic Substitution on 3,5-Difluorobenzonitrile
An alternative approach involves the selective nucleophilic aromatic substitution (SNA) of a fluorine atom on 3,5-difluorobenzonitrile with an amino group.[10][11][12][13]
Figure 2: Proposed synthesis via nucleophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup:
-
Place 3,5-difluorobenzonitrile (1.0 eq) and a source of ammonia (e.g., aqueous ammonia or an ammonia surrogate) in a sealed pressure vessel.
-
A polar aprotic solvent such as DMSO or DMF can be used to facilitate the reaction.
-
-
Reaction Conditions:
-
Heat the sealed vessel to a high temperature (typically >150 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique like GC-MS or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully vent the pressure vessel.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic extracts, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The C-F bond is strong, and nucleophilic aromatic substitution on an unactivated ring requires forcing conditions to overcome the activation energy barrier.
-
Polar Aprotic Solvent: Solvents like DMSO and DMF are effective at solvating the reactants and intermediates, promoting the reaction rate.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.
Figure 3: Reactivity map of this compound.
Reactions of the Amino Group
The primary amino group is a potent nucleophile and can undergo a variety of transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for protecting the amino group during subsequent reactions.
-
Alkylation: While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.
-
Diazotization: As seen in the Sandmeyer synthesis, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
Reactions of the Nitrile Group
The nitrile group is a valuable functional handle that can be transformed into several other functionalities:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine (aminomethyl group).
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.
Reactions of the Aromatic Ring
The electronic nature of the substituents on the aromatic ring dictates its reactivity towards electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-director, while the fluorine and nitrile groups are deactivating, meta-directors. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with therapeutic potential.
Antimalarial Agents
Several studies have highlighted the use of this compound in the development of novel antimalarial compounds. The fluorinated benzonitrile moiety can be incorporated into various heterocyclic scaffolds, such as quinolines and triazolopyrazines, which are known to exhibit antiplasmodial activity. The fluorine atom can enhance the metabolic stability and lipophilicity of the final compounds, potentially improving their pharmacokinetic profiles and efficacy. Structure-activity relationship (SAR) studies of these compounds often explore the impact of substituents on the benzonitrile ring on antimalarial potency.
Kinase Inhibitors
The aminobenzonitrile scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor or as an anchor point for building out larger, more complex structures that interact with the ATP-binding site of kinases. While specific examples detailing the direct use of this compound in publicly disclosed kinase inhibitors are not abundant, its structural similarity to known fragments in approved drugs suggests its high potential in this area. The fluorine atom can be strategically positioned to interact with specific residues in the kinase active site or to block metabolic hotspots.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design. Its trifunctional nature provides a versatile platform for the synthesis of a diverse array of complex molecules. While its historical origins may be intertwined with the broader evolution of fluorine chemistry, its contemporary relevance in drug discovery, particularly in the development of antimalarial agents and kinase inhibitors, is undisputed. As our understanding of disease biology deepens and the demand for more effective and safer therapeutics grows, the utility of well-designed building blocks like this compound will only continue to expand. Future research will likely focus on exploring novel transformations of its functional groups and its incorporation into new and innovative drug scaffolds.
References
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A Technical Guide to the Reactivity Profile of 3-Amino-5-fluorobenzonitrile
Introduction
3-Amino-5-fluorobenzonitrile is a versatile trifunctional aromatic compound of significant interest to researchers in drug discovery and fine chemical synthesis.[1] Its unique electronic architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a deactivating yet ortho-, para-directing fluorine atom, presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering field-proven insights into its synthetic utility. We will delve into the delicate interplay of its functional groups, providing a framework for predicting and controlling its reactivity in various chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Physicochemical Properties
A comprehensive understanding of the reactivity of this compound begins with its fundamental physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Amino-3-fluorobenzonitrile, 5-fluoro-3-cyanoaniline | [2] |
| CAS Number | 210992-28-2 | [2] |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 62-64 °C | [3] |
| Solubility | Low in water, soluble in organic solvents like alcohols, ethers, and dichloromethane. | [3] |
The Interplay of Functional Groups: An Electronic Overview
The reactivity of this compound is dictated by the electronic interplay between the amino, fluoro, and nitrile substituents on the benzene ring.
-
Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring through resonance (+R effect), enhancing its nucleophilicity. It is a strong ortho-, para-director.
-
Fluorine Atom (-F): An interesting case, fluorine is highly electronegative and withdraws electron density through induction (-I effect), deactivating the ring towards electrophilic attack. However, it also possesses lone pairs that can be donated through resonance (+R effect), making it an ortho-, para-director.
-
Nitrile Group (-CN): A strong electron-withdrawing group through both induction and resonance (-I and -R effects). It is a meta-director and deactivates the aromatic ring towards electrophilic substitution.
The meta-disposition of these three groups creates a unique electronic landscape, influencing the regioselectivity and feasibility of various reactions.
}
Reactivity Profile
The multifaceted nature of this compound allows for a diverse range of chemical transformations, which can be broadly categorized by the reactive site: the amino group, the nitrile group, and the aromatic ring.
Reactions Involving the Amino Group
The primary amino group is a key handle for derivatization, enabling access to a wide array of downstream products.
A cornerstone of aromatic amine chemistry, diazotization of the amino group to form a diazonium salt is a facile process for this compound. This intermediate is highly versatile and can be subsequently transformed via Sandmeyer or related reactions to introduce a variety of substituents.
The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction, often catalyzed by copper(I) salts, allows for the replacement of the diazonium group with halides (Cl, Br), cyanide, and other nucleophiles.
}
Experimental Protocol: Diazotization and Sandmeyer Cyanation (Hypothetical Adaptation)
This protocol is adapted from procedures for analogous anilines and should be optimized for this compound.
-
Diazotization:
-
Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The nucleophilic amino group readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and can be used to protect the amino group or to introduce new functionalities.
Direct N-alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of mono-alkylated products.
While this compound itself is an amine, its derivatives, particularly halo-substituted analogs, are excellent substrates for palladium-catalyzed Buchwald-Hartwig amination. For instance, a bromo-substituted derivative could be coupled with a variety of primary and secondary amines to introduce diverse amino functionalities. This reaction is a powerful tool for C-N bond formation in modern organic synthesis.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into several other important moieties.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4]
-
Acid-catalyzed hydrolysis: Typically requires strong acids (e.g., H₂SO₄, HCl) and elevated temperatures. The reaction proceeds via the formation of a primary amide intermediate.
-
Base-catalyzed hydrolysis: Involves heating with a strong base (e.g., NaOH, KOH), which initially forms a carboxylate salt that is subsequently protonated during acidic workup.
Experimental Protocol: Basic Hydrolysis of the Nitrile Group
This protocol is based on the hydrolysis of a structurally similar compound, 4-amino-3,5-difluorobenzonitrile, and may require optimization.[5]
-
Suspend this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6] The choice of reducing agent is critical to avoid the reduction of other functional groups. For instance, catalytic hydrogenation with a palladium catalyst may also affect other reducible groups if present.
Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, ketones. This provides a valuable method for the construction of carbon-carbon bonds.
Reactions of the Aromatic Ring
The reactivity of the aromatic ring is governed by the directing effects of the substituents.
The combined electronic effects of the substituents make electrophilic aromatic substitution challenging. The amino group is a strong activator and ortho-, para-director, while the fluorine atom is a deactivator but also an ortho-, para-director. The nitrile group is a strong deactivator and meta-director. The positions ortho and para to the amino group (positions 2, 4, and 6) are the most activated. However, steric hindrance from the adjacent fluorine atom at position 5 may disfavor substitution at position 4. Therefore, electrophilic attack is most likely to occur at positions 2 and 6.
Common electrophilic aromatic substitution reactions include:
-
Halogenation: Introduction of a bromine or chlorine atom, typically using Br₂ or Cl₂ with a Lewis acid catalyst.
-
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
-
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
-
Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on highly deactivated rings and may be further complicated by the presence of the amino group, which can coordinate with the Lewis acid catalyst.
}
While the electron-donating amino group disfavors nucleophilic aromatic substitution, the presence of the electron-withdrawing nitrile and fluoro groups can activate the ring towards SNAr reactions, particularly if a good leaving group is present at a position ortho or para to these activating groups. In this compound, the fluorine atom itself could potentially act as a leaving group under harsh conditions with a strong nucleophile, although this is generally a difficult transformation due to the strength of the C-F bond.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. While this compound itself is not a typical substrate for these reactions, its halogenated derivatives are. For example, a bromo- or iodo-substituted analog could readily participate in:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[7]
-
Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.[8]
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.[9]
Synthesis of Heterocycles
The combination of the amino and nitrile functionalities makes this compound a valuable precursor for the synthesis of various heterocyclic systems. For example, the amino group can react with a 1,3-dicarbonyl compound to form a pyrimidine ring, or the nitrile group can participate in cyclization reactions to form fused heterocycles.
Conclusion
This compound is a synthetically valuable building block with a rich and tunable reactivity profile. A thorough understanding of the electronic interplay of its three functional groups is paramount for designing effective and selective synthetic transformations. The amino group provides a handle for a wide range of derivatizations, including diazotization, acylation, and C-N cross-coupling reactions. The nitrile group can be readily converted to carboxylic acids, primary amines, or ketones. The aromatic ring, while deactivated overall, can undergo electrophilic substitution at specific positions. Furthermore, halogenated derivatives of this molecule are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for scientists and researchers to unlock the full synthetic potential of this versatile molecule.
References
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- Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile - Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-2-amino-3-5-difluorobenzonitrile]
- This compound - ChemBK. [URL: https://www.chembk.com/en/chem/3-Amino-5-fluorobenzonitrile]
- 3-Acetyl-5-fluorobenzonitrile|CAS 105515-21-7 - Benchchem. [URL: https://www.benchchem.com/product/b1300063]
- Buy 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile (EVT-13292208) - EvitaChem. [URL: https://www.evitachem.com/product/evt-13292208]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10998341/]
- Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
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- Sandmeyer reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
- This compound | C7H5FN2 | CID 2756432 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2756432]
- Application Notes and Protocols for Heck Coupling Reactions with 3-Methylbenzonitrile as a Substrate - Benchchem. [URL: https://www.benchchem.
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Nucleophilic aromatic substitution - Wikipedia. [URL: https://en.wikipedia.
- Electrophilic aromatic substitution - Wikipedia. [URL: https://en.wikipedia.
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- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630414/]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile - Benchchem. [URL: https://www.benchchem.com/application-notes-and-protocols-for-suzuki-miyaura-coupling-of-3-bromo-5-bromomethyl-benzonitrile]
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Methodological & Application
Application Notes & Protocols: 3-Amino-5-fluorobenzonitrile as a Strategic Precursor for Heterocyclic Synthesis
Abstract
This technical guide provides detailed methodologies and scientific rationale for the utilization of 3-amino-5-fluorobenzonitrile as a versatile and strategic starting material in the synthesis of fluorinated heterocycles. With its vicinal amino and nitrile functionalities, this precursor is exceptionally well-suited for cyclocondensation reactions to form fused pyrimidine systems, which are of significant interest in medicinal chemistry. The presence of a fluorine atom at the 5-position offers a valuable tool for modulating the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability and target-binding affinity. This document focuses on the robust synthesis of 6-fluoro-4-aminoquinazoline, a key pharmacophore, providing both microwave-assisted and classical thermal protocols for its preparation.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the structural core of over 85% of all biologically active molecules, making them indispensable scaffolds in modern drug discovery.[1] Among these, fluorinated heterocycles are of particular importance. The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding interactions, often leading to enhanced therapeutic profiles.
This compound (also known as 3-cyano-5-fluoroaniline) is a bifunctional building block poised for efficient heterocyclic synthesis. Its key structural features include:
-
An ortho-amino nitrile arrangement, which is a classic precursor for the construction of fused pyrimidine rings like quinazolines.
-
A fluorine substituent meta to the amino group, which imparts specific electronic properties and serves as a potential metabolic blocker or a probe for studying drug-target interactions.
This guide provides researchers, medicinal chemists, and process development scientists with detailed, validated protocols for leveraging this precursor to build high-value heterocyclic systems.
Core Application: Synthesis of 6-Fluoro-4-aminoquinazoline
The quinazoline ring system is a privileged scaffold found in numerous FDA-approved drugs, particularly in oncology, where it is the core of several tyrosine kinase inhibitors.[2] The synthesis of 6-fluoro-4-aminoquinazoline from this compound is a direct and efficient transformation that exemplifies the utility of this precursor.
Principle & Mechanism
The formation of the quinazoline ring from an ortho-amino benzonitrile involves the introduction of a one-carbon (C1) unit that ultimately becomes the C4 of the quinazoline ring. The reaction proceeds via a cyclocondensation mechanism.
First, the amino group of this compound acts as a nucleophile, attacking an electrophilic C1 source (e.g., from an orthoester or formamide). This forms an intermediate, typically an amidine or a related species. The second step is an intramolecular cyclization, where the nitrogen of the newly formed group attacks the electron-deficient carbon of the nitrile. Tautomerization of the resulting iminoquinazoline yields the final, stable aromatic 4-aminoquinazoline product.
Protocol 1: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. This protocol is adapted from established methods for the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles.[1]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 136.1 mg), ammonium acetate (5.0 mmol, 385 mg), and triethyl orthoformate (3.0 mmol, 0.5 mL).
-
Vessel Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to maintain pressure and prevent solvent evaporation at elevated temperatures.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring at 150 °C for 20 minutes. Expertise Note: The reaction progress can be monitored by TLC or LC-MS by running small test reactions at shorter time intervals to determine the optimal irradiation time for the specific equipment being used.
-
Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature (approx. 20-25 °C). Carefully uncap the vial in a fume hood. Pour the reaction mixture into 20 mL of cold deionized water.
-
Product Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with deionized water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove residual salts and impurities.
-
Drying: Dry the purified product under high vacuum to a constant weight. The product, 6-fluoro-4-aminoquinazoline, should be obtained as a solid.
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Provides the aniline and nitrile for cyclization. |
| C1 Source | Triethyl Orthoformate (TEOF) | Efficient electrophilic C1 synthon. |
| Ammonia Source | Ammonium Acetate | Provides the N4-amino group and acts as a mild acid catalyst upon decomposition. |
| Solvent | None (Neat Reaction) | Reduces waste and simplifies workup. TEOF acts as both reagent and solvent. |
| Temperature | 150 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |
| Time | 20 minutes | Typical for microwave-assisted reactions, significantly faster than conventional heating. |
| Expected Yield | >80% (based on similar reactions) | Microwave heating often leads to high-efficiency conversions. |
Protocol 2: Classical Thermal Synthesis with Formamide
The Niementowski quinazoline synthesis is a classical method that utilizes formamide as both the C1 source and the solvent.[3] This approach is robust, uses inexpensive reagents, and does not require specialized equipment, making it highly accessible.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 mmol, 1.36 g) and formamide (20 mL).
-
Heating: Heat the reaction mixture to 180-190 °C in a temperature-controlled heating mantle or oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. Trustworthiness Note: The reaction should be monitored by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) to track the consumption of the starting material. The reaction is typically complete when the starting material spot is no longer visible.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate directly from the formamide solution.
-
Purification: Pour the cooled mixture into 100 mL of deionized water and stir for 30 minutes. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with deionized water (3 x 20 mL) and dry thoroughly under vacuum to yield 6-fluoro-4-aminoquinazoline. Further purification can be achieved by recrystallization from ethanol if necessary.
Safety and Handling
This compound
-
CAS Number: 210992-28-2
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. In case of contact, wash skin immediately with plenty of water. If inhaled, move to fresh air.
Conclusion
This compound stands out as a highly effective precursor for the synthesis of medicinally relevant fluorinated heterocycles. The protocols detailed herein for the preparation of 6-fluoro-4-aminoquinazoline demonstrate its utility through both modern microwave-assisted and classical thermal methods. These reliable and efficient cyclocondensation strategies open the door for researchers to readily access complex fluorinated scaffolds, enabling further exploration in drug discovery and development programs.
References
- Jampilek, J. Heterocycles in medicinal chemistry. Molecules, 2019, 24(21), 3839. [Link]
- Cheng, C. C., & Zhu, J. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 2019. [Link]
- Ghattass, M. A., et al. The proposed mechanism for the synthesis of 4-aminoquinazoline...
- Rad-Moghadam, K., et al.
- Wang, L., et al. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 2018. [Link]
- Karagöz, A., et al. Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- S. Watanuki, et al. Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 2003. [Link]
- Al-Blewi, F. F., et al. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Pharmaceuticals, 2022. [Link]
- Singh, A., & Sharma, P. K. Quinazolinone: A Versatile Moiety. Chemistry & Biology Interface, 2023. [Link]
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- Xu, W., et al. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
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The Strategic Application of 3-Amino-5-fluorobenzonitrile in the Synthesis of Novel Pyrazolo[3,4-d]pyrimidine-based Antimalarial Candidates
Introduction: The Imperative for Novel Antimalarial Scaffolds
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, presents a formidable challenge to global health. The declining efficacy of artemisinin-based combination therapies (ACTs) in certain regions necessitates an urgent and continuous pipeline of new antimalarial agents with novel mechanisms of action. In this context, the strategic design and synthesis of new chemical entities are paramount. 3-Amino-5-fluorobenzonitrile emerges as a valuable and versatile precursor in medicinal chemistry, offering a unique combination of reactive functional groups and a fluorine substituent, which can enhance metabolic stability and binding affinity of the final compounds. This application note details a protocol for the synthesis of a novel pyrazolo[3,4-d]pyrimidine derivative from this compound, a scaffold known for its potential as a potent inhibitor of parasitic processes, particularly protein kinases.
The Rationale for this compound as a Precursor
The chemical architecture of this compound provides a strategic starting point for the construction of complex heterocyclic systems. The amino group offers a nucleophilic handle for the introduction of various side chains and for the initial steps of heterocycle formation. The nitrile group is a versatile functional group that can participate in cyclization reactions to form nitrogen-containing rings. Furthermore, the presence of a fluorine atom at the meta-position can significantly influence the physicochemical properties of the resulting molecule, including its lipophilicity and basicity, which are critical for cell permeability and target engagement.
Synthetic Pathway to a Novel Fluorinated Pyrazolo[3,4-d]pyrimidine
The synthesis of the target pyrazolo[3,4-d]pyrimidine from this compound can be envisioned through a two-step process: first, the formation of a substituted aminopyrazole, followed by cyclization to the pyrazolo[3,4-d]pyrimidine core. This approach is based on established methodologies for the synthesis of similar heterocyclic systems.
Caption: Synthetic workflow from this compound to a target pyrazolo[3,4-d]pyrimidine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyano-3-((3-cyano-5-fluorophenyl)amino)acrylate
This initial step activates the this compound for subsequent cyclization with a hydrazine derivative.
Materials:
-
This compound
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The reaction proceeds via a nucleophilic substitution of the ethoxy group of ethyl (ethoxymethylene)cyanoacetate by the amino group of this compound. This forms the enamine intermediate, which is a key precursor for the subsequent pyrazole ring formation.
Protocol 2: Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Intermediate
This protocol details the formation of the core aminopyrazole scaffold.
Materials:
-
Ethyl 2-cyano-3-((3-cyano-5-fluorophenyl)amino)acrylate
-
4-Chlorophenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Suspend ethyl 2-cyano-3-((3-cyano-5-fluorophenyl)amino)acrylate (1.0 eq) and 4-chlorophenylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Add triethylamine (1.2 eq) to the suspension to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Causality: The reaction is a cyclocondensation reaction. The hydrazine attacks the electrophilic carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable pyrazole ring.
Protocol 3: Synthesis of the Target 4-Amino-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
This final step constructs the pyrimidine ring fused to the pyrazole core.
Materials:
-
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
A mixture of the 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide is heated to 150-160 °C.
-
The reaction is maintained at this temperature for 4-6 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The reaction of the o-aminonitrile with formamide is a well-established method for the synthesis of aminopyrimidines. The reaction proceeds through the formation of an intermediate formamidine, which then undergoes an intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine.
Proposed Mechanism of Antimalarial Action: Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binding" motif for various protein kinases. In P. falciparum, protein kinases are crucial for the regulation of various cellular processes, including cell cycle progression, signal transduction, and host cell invasion.[1] Therefore, it is hypothesized that the synthesized fluorinated pyrazolo[3,4-d]pyrimidine may exert its antimalarial activity by inhibiting one or more essential plasmodial kinases.
Several P. falciparum kinases have been identified as potential drug targets, including calcium-dependent protein kinases (CDPKs) and cyclin-dependent kinases (CDKs).[1] The planar pyrazolo[3,4-d]pyrimidine core can mimic the adenine of ATP and form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituents on the scaffold can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Caption: Proposed mechanism of action via competitive inhibition of a P. falciparum protein kinase.
Data Summary: Biological Activity of Pyrazolopyrimidine Derivatives
While the specific compound synthesized here is novel, the antimalarial activity of related pyrazolopyrimidine derivatives has been reported in the literature. This data provides a strong rationale for the potential of this compound class.
| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |
| 7-Arylaminopyrazolo[1,5-a]pyrimidines | W2 (CQ-resistant) | 5.13 - 43.40 | [2] |
| Trisubstituted Pyrazoles | CQ-sensitive & CQ-resistant | Micromolar range | [3] |
| Pyrazolopyridine 4-carboxamides | Dd2 (multidrug-resistant) | Nanomolar range | [4] |
Note: The IC50 values are indicative of the potential of the pyrazolopyrimidine scaffold and its derivatives as antimalarial agents. The actual activity of the newly synthesized fluorinated derivative would need to be determined experimentally.
Conclusion and Future Directions
The synthetic route outlined in this application note provides a clear and reproducible method for the synthesis of a novel fluorinated pyrazolo[3,4-d]pyrimidine from the versatile precursor, this compound. The known antimalarial activity of this scaffold, likely through the inhibition of essential P. falciparum protein kinases, makes this compound a promising candidate for further investigation in the fight against malaria.
Future work should focus on the biological evaluation of this compound against both drug-sensitive and drug-resistant strains of P. falciparum. Structure-activity relationship (SAR) studies, involving the variation of the substituent on the pyrazole ring, will be crucial for optimizing the potency and selectivity of this new class of antimalarial candidates.
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Experimental protocol for using 3-amino-5-fluorobenzonitrile
An In-Depth Guide to the Experimental Use of 3-Amino-5-fluorobenzonitrile
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound. It details the compound's physicochemical properties, critical safety protocols, and its versatile role as a synthetic intermediate. The core of this guide focuses on the causality behind experimental choices for key transformations, including detailed, step-by-step protocols for palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. By grounding these protocols in mechanistic understanding and established literature, this guide aims to empower scientists to effectively and safely utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Strategic Value of this compound
This compound is a strategically important bifunctional aromatic compound widely employed as a key intermediate in the synthesis of high-value organic molecules.[1] Its structure, featuring an aminobenzonitrile core modified with a fluorine atom, presents three distinct points for chemical modification: the nucleophilic amino group, the versatile nitrile group, and the activated aromatic ring.
The presence of fluorine is particularly significant in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Furthermore, the benzonitrile motif is a recognized pharmacophore found in a variety of approved pharmaceuticals, often contributing to target engagement through hydrogen bonding or dipolar interactions.[4] Consequently, this compound serves as a crucial building block for creating libraries of novel compounds, especially in the development of kinase inhibitors and other targeted therapeutics.[5][6]
Physicochemical Properties and Data
A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [1][7] |
| Molecular Weight | 136.13 g/mol | [7] |
| CAS Number | 210992-28-2 | [7] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | ~62-64 °C | [8] |
| Density | ~1.20 - 1.25 g/cm³ | [1] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, Ether, Alcohols). | [8] |
| IUPAC Name | This compound | [7] |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][9]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10] All manipulations of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation.[11]
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[8][12] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C is recommended.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.[11]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these "reactivity hotspots" allows for precise and logical synthetic planning.
Caption: Reactivity hotspots of this compound.
-
Amino Group: Acts as a potent nucleophile and a directing group in electrophilic aromatic substitution. It is readily acylated, alkylated, or used in cross-coupling reactions like Buchwald-Hartwig amination.
-
Nitrile Group: Can be hydrolyzed under acidic or basic conditions to form the corresponding amide or carboxylic acid.[14] It can also be reduced to a primary amine or participate in cycloaddition reactions.
-
Aromatic Ring: The fluorine atom is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-withdrawing nature of the nitrile group.[15][16] The C-H bonds of the ring can be functionalized via palladium-catalyzed cross-coupling reactions, where the molecule acts as the nucleophilic coupling partner after conversion to an organoboron species, or more commonly, a halogenated derivative is used.
Detailed Experimental Protocols
The following protocols provide validated, step-by-step procedures for key transformations. These are designed as robust starting points that may be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a brominated derivative of this compound with an arylboronic acid. The bromination step is a prerequisite to activate the ring for this reaction. The Suzuki coupling is a cornerstone of C-C bond formation in modern synthesis.[17]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
X-Bromo-3-amino-5-fluorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[18]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)[19]
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or DMF)[20]
-
Schlenk flask or reaction vial, magnetic stir bar, condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated aminobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[21]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) followed by the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water per 1 mmol of halide).[18]
-
Reaction: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature is critical; it must be high enough to drive the catalytic cycle but not so high as to cause decomposition.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 2-24 hours).[18]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[18]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the fluorine atom with a nucleophile, such as a secondary amine. The reaction is driven by the electron-deficient nature of the aromatic ring, enhanced by the ortho/para nitrile group.[16]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Morpholine, 1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 eq)
-
Polar aprotic solvent (e.g., DMSO or NMP)[22]
-
Sealed reaction vessel or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a sealed vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the amine nucleophile (e.g., morpholine, 1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO (e.g., 3 mL per 1 mmol of substrate). These solvents are effective at solvating the cationic counter-ion of the base and do not interfere with the nucleophile.
-
Reaction: Seal the vessel tightly. Heat the reaction mixture to 100-150 °C. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes (e.g., 150 °C for 30 minutes).[22]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water. This will often precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL). The choice of solvent should be based on product polarity.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography or recrystallization to yield the substituted product.[22]
References
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Application Notes and Protocols for 3-amino-5-fluorobenzonitrile in Medicinal Chemistry
Introduction: The Strategic Value of 3-amino-5-fluorobenzonitrile in Drug Discovery
This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its unique trifunctional nature, featuring an aniline amine, a nitrile group, and a fluorine atom in a meta-arrangement, provides a strategic scaffold for the synthesis of a diverse array of complex molecules targeting various biological pathways.[1][2] This application note serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of this compound, complete with detailed synthetic protocols and mechanistic rationale.
The fluorine atom enhances metabolic stability and binding affinity by altering the electronic properties of the aromatic ring and participating in favorable interactions with biological targets.[1] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the amino group provides a key handle for a variety of coupling reactions to build molecular complexity.[1] These features make this compound a sought-after intermediate in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.[1][3][4]
Physicochemical Properties and Structural Features
This compound is a solid at room temperature with a molecular weight of 136.13 g/mol . A comprehensive understanding of its structural and electronic characteristics is crucial for predicting its reactivity and designing synthetic routes.
| Property | Value |
| Molecular Formula | C₇H₅FN₂ |
| Molecular Weight | 136.13 g/mol |
| CAS Number | 210992-28-2 |
| Appearance | Solid |
| Canonical SMILES | C1=C(C=C(C=C1N)F)C#N |
graph "3_amino_5_fluorobenzonitrile" { layout=neato; node [shape=plaintext];"C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "N1" [pos="-1.74,1!", label="NH₂"]; "F1" [pos="1.74,-1!", label="F"]; "C7" [pos="0,2!", label="C"]; "N2" [pos="0,2.8!", label="N"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "N1"; "C5" -- "F1"; "C1" -- "C7" [len=1.2]; "C7" -- "N2" [style=triple, len=0.8];
}
Caption: Structure of this compound highlighting the key functional groups.
Synthetic Transformations: Key Coupling Reactions
The amino group of this compound serves as a versatile handle for C-N and C-C bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-amine scaffolds present in many drug molecules.
Caption: General synthetic workflow for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-amino-5-bromobenzonitrile
This protocol describes a typical Suzuki-Miyaura coupling of a halo-aminobenzonitrile with an arylboronic acid. 3-amino-5-bromobenzonitrile is used as a close structural analog to this compound for this reaction, as the C-Br bond is more reactive in palladium-catalyzed couplings. The conditions can be adapted for 3-amino-5-chlorobenzonitrile, which may require a more active catalyst system.[5][6][7]
Objective: To synthesize a 3-amino-5-aryl-benzonitrile derivative.
Materials:
-
3-amino-5-bromobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add 3-amino-5-bromobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[5]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-amino-5-bromobenzonitrile).[5]
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination of 3-amino-5-bromobenzonitrile
This protocol outlines the Buchwald-Hartwig amination for the synthesis of N-aryl-3-amino-5-benzonitrile derivatives. Similar to the Suzuki coupling, 3-amino-5-bromobenzonitrile is used as the starting material. The amino group of the starting material can potentially interfere with the reaction; therefore, careful selection of the ligand and base is crucial.[8][9]
Objective: To synthesize an N-aryl-3-amino-5-benzonitrile derivative.
Materials:
-
3-amino-5-bromobenzonitrile (1.0 equiv)
-
Aryl amine (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, combine 3-amino-5-bromobenzonitrile (1.0 equiv), the aryl amine (1.1 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous toluene.
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Medicinal Chemistry Applications
Kinase Inhibitors
The this compound scaffold is a key component in the design of various kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). The nitrile group often serves as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain.
Bruton's Tyrosine Kinase (BTK) Inhibitors:
Derivatives of aminofluorobenzonitrile have been explored as both reversible and irreversible BTK inhibitors. For instance, the amino group can be acylated with an acrylamide moiety to form a covalent bond with a cysteine residue in the active site of BTK. The fluorobenzonitrile portion of the molecule typically occupies the ATP binding pocket.
Janus Kinase (JAK) Inhibitors:
The JAK family of kinases is crucial in cytokine signaling pathways, and their dysregulation is implicated in autoimmune diseases and cancers. Several JAK inhibitors incorporate a cyano-substituted aromatic ring, where the nitrile group forms a key hydrogen bond with the backbone amide of a hinge region residue. The this compound scaffold provides a valuable starting point for the synthesis of such inhibitors.[10][11]
Structure-Activity Relationship (SAR) Insights for Aminofluorobenzonitrile-based Kinase Inhibitors
| Compound ID | R Group on Amine | BTK IC₅₀ (nM) | Cellular BTK IC₅₀ (nM) |
| 1a | -COCH=CH₂ | 15.2 | 85.3 |
| 1b | -COCH=C(CH₃)₂ | >1000 | >10000 |
| 1c | -CO-c-propyl | 8.9 | 42.5 |
| 1d | 4-amino-pyrimidine | 12.3 | 68.1 |
Data adapted from studies on 5-amino-2-fluorobenzonitrile derivatives.
These representative data suggest that:
-
An unsubstituted acrylamide warhead is crucial for covalent inhibition.
-
Modification of the amine with cyclic or heterocyclic moieties can lead to potent reversible inhibitors.
G-Protein Coupled Receptor (GPCR) Modulators
The benzonitrile moiety is also found in modulators of G-protein coupled receptors. A notable example is HTL14242, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). While HTL14242 contains a 3-chloro-5-substituted benzonitrile, its discovery highlights the importance of this substituted phenylnitrile scaffold in designing molecules that bind to allosteric sites on GPCRs.[7]
The mGlu5 receptor is a class C GPCR that plays a significant role in synaptic plasticity and is a target for various neurological and psychiatric disorders. Its signaling is primarily mediated through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Simplified signaling pathway of the mGlu5 receptor.
Antitubercular Agents
Preliminary studies have indicated that derivatives of this compound show potential as antibacterial agents, particularly against Mycobacterium tuberculosis.[3] The exact mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with essential metabolic pathways in the bacterium. This emerging application highlights the broad therapeutic potential of this versatile scaffold.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant compounds. Its unique combination of reactive functional groups allows for the facile construction of complex molecular architectures targeting a range of biological entities, including kinases and GPCRs. The protocols and application examples provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic intermediate in their drug discovery endeavors.
References
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- Cenmed Enterprises. 5-Amino-3-fluorobenzonitrile.
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- Chemtronica. This compound: Chemical Insight and Market Perspective.
- Wikipedia. Buchwald–Hartwig amination.
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- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed. Design and synthesis of triple inhibitors of janus kinase (JAK), histone deacetylase (HDAC) and Heat Shock Protein 90 (HSP90).
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
- PharmaCompass. 3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile.
- PubMed. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.
- European Patent Office. JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF.
- Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
- Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(18), 4133.
- National Institutes of Health. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- RSC Publishing. Diversifying the triquinazine scaffold of a Janus kinase inhibitor.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Google Patents. Synthesis of a bruton's tyrosine kinase inhibitor.
- ResearchGate. Three‐component synthetic route for 6‐chloro‐[2,2'‐bipyridine]‐4,5‐dicarbonitrile 4a.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- MDPI. The Development of BTK Inhibitors: A Five-Year Update.
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Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 3-amino-5-fluorobenzonitrile Derivatives
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and process development scientists on executing the Suzuki-Miyaura cross-coupling reaction with substrates based on the 3-amino-5-fluorobenzonitrile scaffold. This fluorinated aminobenzonitrile is a valuable building block in modern drug discovery, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic handles.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a robust protocol designed for high-yield synthesis. It includes a detailed mechanistic overview, parameter optimization tables, a step-by-step experimental workflow, and a thorough troubleshooting guide to address common challenges associated with amine-containing substrates.
Introduction: The Strategic Value of the Scaffold and Coupling
The this compound core is of significant interest in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the amino and nitrile groups serve as versatile points for further chemical elaboration.[2][3][4] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between sp²-hybridized centers.[5][6][7] Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it indispensable for creating libraries of complex molecules, such as biaryl structures, for biological screening.
This guide focuses on the coupling of an aryl boronic acid with a halogenated this compound (e.g., 3-amino-5-bromo-X-fluorobenzonitrile), a common strategy for exploring the chemical space around this important scaffold.
Mechanistic Rationale: The Palladium Catalytic Cycle
A successful Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-based catalytic cycle. Understanding this mechanism is paramount for optimizing conditions and troubleshooting suboptimal results. The cycle is broadly accepted to proceed via three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (our this compound derivative), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6][8]
Key Challenges with Amine-Containing Substrates
While powerful, the Suzuki coupling is not without its challenges, particularly when substrates contain basic amine functionalities like this compound.
-
Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium catalyst. This unwanted binding can stabilize the palladium complex, potentially slowing down or completely halting the catalytic cycle and leading to low yields.[10][11]
-
Substrate Reactivity: The electronic nature of the aryl halide is a delicate balance. While the electron-withdrawing fluorine and nitrile groups help activate the C-X bond for oxidative addition, the electron-donating amino group can have a counteracting, deactivating effect.[5][10]
-
Side Reactions: The presence of the amine can sometimes promote side reactions like dehalogenation, where the starting material is reduced instead of coupled.[6]
Overcoming these challenges requires careful selection of the catalyst system, base, and solvent, as detailed in the following protocol.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-amino-5-bromo-fluorobenzonitrile with a generic arylboronic acid. Optimization may be required for specific substrates.
Workflow Overview
Materials & Equipment:
-
3-Amino-5-bromo-fluorobenzonitrile (or other suitable halide)
-
Arylboronic acid or boronate ester
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
-
TLC plates and/or LC-MS for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add 3-amino-5-bromo-fluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium pre-catalyst (1-5 mol%), and the ligand (1.1-1.2 times the mol of Pd).[8][12]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent via syringe. A common solvent choice is 1,4-dioxane, often with a small amount of water (e.g., 10:1 ratio), which can facilitate the dissolution of the base and accelerate transmetalation.[8][13]
-
Degassing (Optional but Recommended): For maximum reproducibility, sparge the resulting mixture with a gentle stream of inert gas for 10-15 minutes.[14]
-
Heating: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[10][13]
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[13][15]
Parameter Optimization: A Guide to Rational Choices
The success of coupling challenging substrates lies in the rational selection of reaction components. The following tables summarize key parameters and provide the rationale for their selection.
Table 1: Catalyst System Selection
| Component | Example(s) | Rationale & Justification |
|---|---|---|
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, cost-effective Pd(II) and Pd(0) sources that form the active catalyst in situ with a ligand.[9] |
| Buchwald Pre-catalysts | Air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst, improving reproducibility. Highly recommended for challenging substrates.[6] | |
| Ligand | PPh₃ | A standard, traditional phosphine ligand. May be insufficient for challenging substrates due to modest electron-donating ability. |
| Buchwald Ligands (SPhos, XPhos) | Bulky, electron-rich biaryl phosphine ligands. The steric bulk promotes reductive elimination, and the electron-rich nature accelerates oxidative addition, effectively overcoming inhibition from the amine group.[5][13] |
| | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable palladium complexes. They are excellent alternatives to phosphines and show high activity, especially with less reactive aryl chlorides.[13] |
Table 2: Base and Solvent Selection
| Parameter | Choice(s) | Rationale & Justification |
|---|---|---|
| Base | K₂CO₃, Cs₂CO₃ | Common inorganic bases. Cs₂CO₃ is more soluble and generally more effective but also more expensive. Suitable for many standard couplings.[8][15] |
| K₃PO₄ | A stronger base that is often highly effective, particularly in anhydrous conditions or with hindered substrates. Can accelerate the reaction significantly.[8][10] | |
| Organic Bases (e.g., Et₃N) | Generally avoided as the amine can compete with the substrate for coordination to the palladium catalyst.[16] | |
| Solvent | Toluene, 1,4-Dioxane, THF | Common non-polar aprotic solvents that are compatible with the reaction conditions. Must be thoroughly degassed to prevent catalyst oxidation.[10] |
| | Aqueous Mixtures (e.g., Dioxane/H₂O) | The addition of water can increase the solubility of inorganic bases and accelerate the crucial transmetalation step. However, excess water can promote protodeboronation.[8][13] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by the amine group. 2. Insufficiently active catalyst system. 3. Oxygen contamination deactivating the catalyst. | 1. Switch to a bulkier, more electron-rich ligand like SPhos or an NHC-based catalyst.[13] 2. Increase the reaction temperature in 10 °C increments. 3. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a positive inert atmosphere.[10] |
| Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and dry reagents thoroughly. 2. Switch to a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[13] 3. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture, leading to oxidative homocoupling. | 1. Improve the degassing procedure for solvents and the reaction setup. Using a Pd(0) source directly (like Pd₂(dba)₃) can sometimes mitigate this issue compared to Pd(II) sources that require in situ reduction.[6][10] |
| Dehalogenation of Starting Material | 1. Presence of a hydride source in the reaction. 2. Side pathway after oxidative addition. | 1. Ensure solvents are pure and not a source of hydrides.[10] 2. Optimize the ligand and base combination; sometimes a different ligand can favor reductive elimination over other pathways. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a highly effective method for generating novel molecular architectures for drug discovery and materials science. While the inherent properties of the substrate present specific challenges, namely potential catalyst inhibition, these can be reliably overcome through the rational selection of modern catalyst systems featuring bulky, electron-rich ligands. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently employ this powerful transformation to accelerate their synthetic programs.
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. ElectronicsAndBooks. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Semantic Scholar. [Link]
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals. [Link]
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Application Note: Palladium-Catalyzed Synthesis of N-Aryl-3-amino-5-fluorobenzonitriles via Buchwald-Hartwig Amination
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 3-amino-5-fluorobenzonitrile. This substrate presents a significant challenge due to the electronic-deactivating effects of both the cyano and fluoro substituents, which markedly reduce the nucleophilicity of the amine. This application note elucidates the mechanistic rationale for overcoming these challenges through the strategic selection of a state-of-the-art palladium precatalyst, a sterically hindered biarylphosphine ligand, and a potent, non-nucleophilic base. A step-by-step protocol for the coupling of this compound with 4-tert-butylbromobenzene is provided as a representative example, offering a robust starting point for researchers engaged in the synthesis of complex diarylamines for pharmaceutical and materials science applications.
Introduction: The Challenge of Electron-Deficient Anilines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[3] While the scope of the reaction is broad, certain substrate classes remain challenging. Among these, electron-deficient anilines pose a significant hurdle.
The substrate of interest, this compound, exemplifies this challenge. The presence of two potent electron-withdrawing groups—a fluoro group via induction and a cyano group through both induction and resonance—dramatically lowers the electron density on the nitrogen atom. This diminished nucleophilicity slows the rate of the crucial C-N bond-forming reductive elimination step in the catalytic cycle, often leading to low yields, catalyst deactivation, and incomplete reactions under standard conditions.
This guide details a robust methodology to effectively couple this compound, leveraging modern advancements in catalyst design to overcome its inherent low reactivity.
Mechanistic Considerations and Strategic Reagent Selection
The efficacy of the Buchwald-Hartwig amination is dictated by the delicate balance of several steps in its catalytic cycle. For challenging substrates, each component of the reaction must be carefully chosen to promote a productive catalytic turnover.
The Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[1][3]
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product diarylamine is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.
For electron-deficient anilines, both the deprotonation and the final reductive elimination steps can be kinetically challenging.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Catalyst and Ligand: The Key to Success
To overcome the high activation barrier associated with electron-deficient anilines, a highly active catalyst system is paramount.
-
Palladium Precatalyst: Third-generation (G3) Buchwald precatalysts are recommended for their high stability, reliability, and ease of use.[4] XPhos Pd G3 is an air- and moisture-stable complex that efficiently generates the active monoligated L-Pd(0) species in situ upon reaction with a base.[5] This ensures a consistent and high concentration of the active catalyst, which is crucial for difficult couplings.[6]
-
Ligand (XPhos): The XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky and electron-rich dialkylbiaryl phosphine. Its steric bulk promotes the formation of the desired monoligated palladium center, which is highly reactive. The electron-rich nature of the phosphine increases the electron density on the palladium, which in turn facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[7]
Base and Solvent Selection
-
Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline complex. Sodium tert-butoxide (NaOtBu) is the base of choice for this purpose.[8] Its strong basicity and steric bulk prevent it from acting as a competing nucleophile.
-
Solvent: The reaction should be conducted in an anhydrous, aprotic solvent. Toluene and 1,4-dioxane are commonly used and are effective at solubilizing the various components of the reaction mixture at the required elevated temperatures. Rigorous degassing of the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: Coupling of this compound with 4-tert-Butylbromobenzene
This protocol details a representative amination reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment
| Reagent/Equipment | Details |
| Reactants | This compound |
| 4-tert-Butylbromobenzene | |
| Catalyst | XPhos Pd G3 (CAS: 1445085-55-1)[5] |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous, degassed Toluene |
| Glassware | Oven-dried Schlenk flask, magnetic stir bar, condenser |
| Inert Atmosphere | Argon or high-purity Nitrogen |
| Workup Reagents | Ethyl acetate, deionized water, brine, Celite®, anhydrous sodium sulfate |
| Purification | Silica gel for flash column chromatography |
Reaction Setup and Execution
Caption: Step-by-step experimental workflow diagram.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), and this compound (163 mg, 1.2 mmol, 1.2 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Under a positive pressure of argon, add 5 mL of anhydrous, degassed toluene via syringe. Finally, add 4-tert-butylbromobenzene (213 mg, 1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (4-tert-butylbromobenzene) is consumed.
Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Dilute the mixture with 20 mL of ethyl acetate and stir for 5 minutes. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N-(4-tert-butylphenyl)-3-amino-5-fluorobenzonitrile.
Quantitative Data Summary
The following table outlines the stoichiometry and typical conditions for the model reaction. Yields for such reactions are highly substrate-dependent but are generally expected to be good to excellent with this optimized protocol.
| Parameter | Value | Rationale |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Aniline | 1.2 equiv | Slight excess to ensure complete consumption of aryl halide |
| XPhos Pd G3 | 1-2 mol% | Sufficient for most couplings; can be increased for very difficult substrates |
| NaOtBu | 1.4-2.0 equiv | Ensures complete deprotonation |
| Solvent | Toluene | Good balance of solubility and boiling point |
| Concentration | 0.1 - 0.5 M | Typical concentration range |
| Temperature | 100 - 110 °C | Required to overcome the activation energy for challenging substrates |
| Time | 12 - 24 h | Typical reaction time; should be monitored |
Safety and Handling
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: Corrosive and reacts with water. Handle in an inert atmosphere and away from moisture.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated area.
-
Inert Atmosphere: All operations should be conducted under an inert atmosphere to prevent catalyst decomposition and ensure reproducibility.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture exposure) | Ensure rigorous inert atmosphere and use anhydrous, degassed solvents. |
| Insufficiently active catalyst system | Increase catalyst loading (e.g., to 3-5 mol%). Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos). | |
| Base is not strong enough or has degraded | Use fresh, high-purity NaOtBu. Consider a stronger base like LHMDS if NaOtBu fails. | |
| Reaction Stalls | Catalyst deactivation | Switch to a more robust precatalyst (G3 or G4). Ensure temperature is not excessively high (>120 °C). |
| Product inhibition | Try diluting the reaction mixture by adding more solvent. | |
| Side Product Formation | Hydrodehalogenation of aryl halide | Ensure the system is scrupulously free of water. |
| Benzyne formation (for ortho-haloanilines) | Not applicable here, but a known issue with other substrates. |
Conclusion
The Buchwald-Hartwig amination of the electronically deactivated this compound can be successfully achieved with high efficiency through the rational selection of a modern, highly active catalyst system. The use of a third-generation precatalyst like XPhos Pd G3, in combination with the strong base sodium tert-butoxide, provides a reliable and robust method for constructing valuable C-N bonds. This protocol serves as a validated starting point for researchers, enabling the synthesis of complex molecular architectures essential for drug discovery and materials science.
References
- Biocompare. XPhos Pd G3 from Aladdin Scientific.
- Wikipedia. Buchwald–Hartwig amination.
- PubChem. This compound. National Institutes of Health.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
- Kinzel, T., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3534.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Johnson Matthey. Buchwald precatalysts G2 and G3.
- Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- ChemistryViews. Palladium-Catalyzed Amination of Aryl Chlorides. (2019).
- Schön, U., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2630-2637.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from 3-Amino-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Pyridazine Scaffolds in Modern Drug Discovery
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[3] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, binding affinity, and bioavailability.[4] This application note provides a comprehensive guide to the synthesis of a novel fluorinated pyridazine derivative, 6-(4-amino-2-fluorophenyl)pyridazin-3(2H)-one, commencing from the readily available starting material, 3-amino-5-fluorobenzonitrile. The described synthetic strategy employs a classical yet robust diazotization-cyclization pathway, offering a reliable and reproducible route to this valuable molecular entity.
Synthetic Strategy: A Diazotization-Cyclization Approach
The synthesis of 6-(4-amino-2-fluorophenyl)pyridazin-3(2H)-one from this compound is conceptualized through a two-step sequence. The initial and critical step involves the diazotization of the primary aromatic amine of this compound.[5] This is followed by a Japp-Klingemann type reaction where the in situ generated diazonium salt is coupled with an active methylene compound, leading to a hydrazone intermediate which then undergoes intramolecular cyclization to furnish the desired pyridazinone ring system.[6][7][8][9][10]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target pyridazine derivative.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of 6-(4-amino-2-fluorophenyl)pyridazin-3(2H)-one.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| This compound | C₇H₅FN₂ | 136.13 | 10.0 g | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.5 g | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 25 mL | VWR |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 11.4 mL | Acros Organics |
| Sodium Hydroxide | NaOH | 40.00 | 10.0 g | EMD Millipore |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | 5.0 mL | Alfa Aesar |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | Decon Labs |
| Palladium on Carbon (10%) | Pd/C | - | 0.5 g | Strem Chemicals |
| Hydrogen Gas | H₂ | 2.02 | As needed | Airgas |
Step-by-Step Procedure
Part 1: Diazotization of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (73.4 mmol) of this compound in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 5.5 g (79.7 mmol) of sodium nitrite in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Part 2: Japp-Klingemann Reaction and Cyclization
-
In a separate 500 mL beaker, prepare a solution of 10.0 g (250 mmol) of sodium hydroxide in 100 mL of water and cool it to 0-5 °C in an ice bath.
-
To this cold NaOH solution, add 11.4 mL (88.1 mmol) of ethyl acetoacetate with stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, while maintaining the temperature below 10 °C. A colored precipitate should form.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
Filter the resulting solid, wash with cold water, and air dry. This crude intermediate is the ethyl 2-(4-cyano-2-fluorophenyl)hydrazono-3-oxobutanoate.
-
Transfer the crude intermediate to a 250 mL round-bottom flask and add 100 mL of ethanol followed by 5.0 mL (103 mmol) of hydrazine hydrate.
-
Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product, 6-(4-cyano-2-fluorophenyl)pyridazin-3(2H)-one, will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
Part 3: Reduction of the Nitrile Group
-
In a Parr hydrogenation apparatus, suspend the dried 6-(4-cyano-2-fluorophenyl)pyridazin-3(2H)-one in 150 mL of ethanol.
-
Add 0.5 g of 10% Palladium on Carbon (Pd/C) to the suspension.
-
Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 12 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-(4-amino-2-fluorophenyl)pyridazin-3(2H)-one.
Mechanistic Insights
The core of this synthetic route lies in the elegant cascade of the Japp-Klingemann reaction followed by an intramolecular cyclization.
Caption: Simplified mechanism of the Japp-Klingemann reaction and subsequent cyclization.
The reaction is initiated by the electrophilic attack of the diazonium salt on the enolate of ethyl acetoacetate. The resulting azo compound tautomerizes to the more stable hydrazone. Subsequent treatment with hydrazine hydrate leads to the displacement of the ethoxycarbonyl group and intramolecular cyclization to form the dihydropyridazinone ring, which then aromatizes to the final pyridazinone product.
Data Presentation: Expected Yield and Characterization
| Compound | Structure | M.W. ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 6-(4-cyano-2-fluorophenyl)pyridazin-3(2H)-one | C₁₁H₆FN₃O | 215.19 | 65-75 | 220-225 | ¹H NMR: δ 7.8-8.2 (m, 3H, Ar-H), 7.1 (d, 1H, pyridazinone-H), 13.5 (br s, 1H, NH). IR (cm⁻¹): 3200 (N-H), 2230 (C≡N), 1670 (C=O). |
| 6-(4-amino-2-fluorophenyl)pyridazin-3(2H)-one | C₁₁H₁₀FN₃O | 219.22 | 80-90 (from nitrile) | 250-255 | ¹H NMR: δ 7.5 (t, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 6.9 (d, 1H, pyridazinone-H), 5.5 (br s, 2H, NH₂), 13.2 (br s, 1H, NH). IR (cm⁻¹): 3450, 3350 (N-H), 1665 (C=O). |
Conclusion and Future Perspectives
This application note details a robust and efficient synthetic protocol for the preparation of 6-(4-amino-2-fluorophenyl)pyridazin-3(2H)-one, a promising scaffold for the development of novel therapeutic agents. The methodology leverages the classical diazotization and Japp-Klingemann reaction, providing a reliable route for researchers in the field of medicinal chemistry. The synthesized compound, with its reactive amino group, serves as a versatile intermediate for further structural modifications, opening avenues for the creation of diverse chemical libraries for drug screening and lead optimization.
References
- Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- Al-Azab, M., et al. (2013). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Japp-Klingemann Reaction. (n.d.). Merck Index.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Abdel-Aziz, A. A. M., et al. (2011). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health.
- Organic Reactions. (2011). The Japp-Klingemann Reaction.
- SynArchive. (n.d.). Japp-Klingemann Reaction.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Shalaby, A. M., et al. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health.
- Kucukguzel, I., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of health.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Scientific Electronic Library Online.
- El-Sayed, M. A. A., et al. (2013). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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- 3. researchgate.net [researchgate.net]
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- 5. Diazotisation [organic-chemistry.org]
- 6. Japp-Klingemann Reaction [drugfuture.com]
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- 9. synarchive.com [synarchive.com]
- 10. Japp-Klingemann_reaction [chemeurope.com]
Application Notes & Protocols: The Strategic Role of 3-Amino-5-fluorobenzonitrile in Advanced Agrochemical Synthesis
Abstract: The relentless pursuit of more effective, selective, and environmentally benign crop protection agents has intensified the focus on novel molecular scaffolds. Fluorinated organic compounds have become particularly crucial, often imparting enhanced metabolic stability and binding affinity to active ingredients.[1][2] This guide details the utility of 3-amino-5-fluorobenzonitrile, a versatile and high-value intermediate, in the synthesis of next-generation agrochemicals. We provide a comprehensive overview of its properties, strategic applications, and a detailed protocol for its conversion into a representative herbicidal scaffold, underscoring its potential for researchers and development professionals in the agrochemical industry.
Core Intermediate Profile: this compound
This compound (CAS No: 210992-28-2) is a substituted aromatic nitrile that serves as a powerful building block in synthetic chemistry.[3] Its utility stems from the unique arrangement of three key functional groups: a nucleophilic amino group, a versatile nitrile group, and an electron-withdrawing fluorine atom. This trifecta of reactivity allows for a diverse range of chemical transformations, making it an ideal starting point for complex molecular designs.
Table 1: Physicochemical Properties and Safety Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂ | [3] |
| Molecular Weight | 136.13 g/mol | |
| Appearance | White to light yellow solid | [4] |
| Melting Point | ~62-64 °C | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, ether, and dichloromethane.[4] | [4] |
| Hazard Identification | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation.[5][6] It is imperative to handle this compound with appropriate personal protective equipment (PPE). | [5][6] |
Strategic Value in Agrochemical Design
The molecular architecture of this compound offers three strategic points for chemical elaboration, a principle highly valued in the design of new active ingredients.
-
The Amino Group (-NH₂): This group is a versatile handle for building heterocyclic structures. It can be diazotized and converted into a range of other functional groups or used as a nucleophile in condensation reactions to form pyrazoles, triazoles, or other ring systems common in fungicides and herbicides.
-
The Nitrile Group (-CN): The nitrile moiety is a valuable precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This flexibility is critical for constructing complex side chains or core structures.
-
The Fluorine Atom (-F): The presence of fluorine is a hallmark of modern agrochemicals. It can increase the lipophilicity of the final molecule, improving its penetration through plant cuticles or insect exoskeletons. Furthermore, the strong C-F bond often blocks sites of metabolic degradation, increasing the bioavailability and residual activity of the pesticide.[1]
Key Application: Synthesis of a Novel Pyrazole Herbicidal Scaffold
A significant application of aminobenzonitriles is in the synthesis of N-phenylpyrazole herbicides, which are known to be potent inhibitors of protoporphyrinogen oxidase (PPO). The following section provides a representative, multi-step protocol for the synthesis of a hypothetical, yet plausible, pyrazole-based herbicidal scaffold starting from this compound.
Overall Synthetic Strategy
The synthesis involves a three-step sequence:
-
Diazotization and Sandmeyer Reaction: The amino group of this compound is converted into a diazonium salt, which is subsequently replaced with a hydroxyl group.
-
Etherification: The resulting phenol is alkylated to introduce a side chain, a common feature for modulating activity in pyrazole herbicides.
-
Condensation and Cyclization: The final step involves the reaction of the substituted benzonitrile with a hydrazine derivative to construct the core pyrazole ring.
Caption: Figure 1. Synthetic workflow for a novel pyrazole herbicide.
Detailed Experimental Protocols
Disclaimer: These protocols are for research and development purposes only and should be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.
Step 1: Synthesis of 3-Fluoro-5-hydroxybenzonitrile
-
Rationale: This step converts the amino group into a hydroxyl group via a diazonium salt intermediate. Low temperature is critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound in a mixture of water and concentrated HCl in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, bring a volume of water to a gentle boil. Slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for 15-20 minutes until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Step 2: Synthesis of 3-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrile
-
Rationale: An O-alkylation (Williamson ether synthesis) is performed to introduce a propargyl group. This alkyne handle is a common feature in agrochemicals and allows for further derivatization if needed. Anhydrous conditions and a weak base (K₂CO₃) are used to facilitate the reaction.
-
Materials:
-
3-Fluoro-5-hydroxybenzonitrile (1.0 eq)
-
Propargyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Acetone
-
-
Procedure:
-
To a solution of 3-fluoro-5-hydroxybenzonitrile in anhydrous acetone, add potassium carbonate.
-
Stir the suspension vigorously and add propargyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the product.
-
Step 3: Synthesis of the Target Pyrazole Scaffold
-
Rationale: The final step is a condensation reaction between the nitrile group and hydrazine, followed by an intramolecular cyclization to form the stable pyrazole ring.
-
Materials:
-
3-Fluoro-5-(prop-2-yn-1-yloxy)benzonitrile (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O, 1.5 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve 3-fluoro-5-(prop-2-yn-1-yloxy)benzonitrile in ethanol.
-
Add hydrazine hydrate to the solution and heat the mixture to reflux.
-
Maintain reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pyrazole compound.
-
Safety and Handling
This compound is classified as a hazardous substance and must be handled with extreme care.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
References
- Placais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919. [Link]
- This compound: Chemical Insight and Market Perspective. (n.d.). [Link]
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.
- Google Patents. (n.d.).
- ChemBK. (2024). This compound. [Link]
- Chemical Label. (n.d.). This compound.
- PubChem. (n.d.). This compound Safety and Hazards.
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The Strategic Utility of 3-Amino-5-fluorobenzonitrile in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Among the vast array of fluorinated building blocks, 3-amino-5-fluorobenzonitrile stands out as a particularly versatile and valuable scaffold. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic and metabolically stable nitrile group, and a strategically placed fluorine atom, offers a rich platform for the synthesis of complex and diverse molecular architectures. This guide provides an in-depth exploration of this compound as a key building block in drug discovery, complete with detailed application notes and experimental protocols for its effective utilization.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with a molecular formula of C₇H₅FN₂ and a molecular weight of 136.13 g/mol .[2] The interplay of its functional groups dictates its reactivity. The amino group is a versatile handle for a wide range of transformations, including acylation, alkylation, and participation in palladium-catalyzed cross-coupling reactions. The nitrile group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can be transformed into other valuable functionalities such as amines, amides, or carboxylic acids. The fluorine atom, positioned meta to both the amino and nitrile groups, exerts a significant electronic effect, influencing the reactivity of the entire molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | [2] |
| Molecular Weight | 136.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| InChIKey | FJHVWOFTAJCONF-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white solid |
Application in the Synthesis of Kinase Inhibitors: A Case Study of Olutasidenib (Rezlidhia®)
A prominent example showcasing the utility of the this compound scaffold is in the synthesis of kinase inhibitors and other targeted therapies. While not a direct precursor, its structural motifs are found in key intermediates for the synthesis of complex heterocyclic drugs. Olutasidenib (formerly FT-2102), an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), is a case in point.[3] The core of Olutasidenib features a substituted pyridinone ring, a scaffold often accessible from aminobenzonitrile precursors.[4]
Caption: Synthetic pathway to Olutasidenib.
The synthesis of Olutasidenib involves the coupling of a key pyridinone intermediate, 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, with a chiral amino-quinolinone fragment.[4] The pyridinone core, in turn, can be conceptually derived from this compound through a sequence of reactions including N-functionalization, cyclization, and subsequent modifications. This highlights the role of the aminobenzonitrile as a foundational building block for constructing complex, biologically active heterocyclic systems.
Key Synthetic Protocols
The versatility of this compound is best illustrated through its application in fundamental organic reactions that are pivotal in drug discovery. The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is instrumental in synthesizing arylamines, a common motif in kinase inhibitors.
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound (or a brominated derivative for coupling)
-
Aryl or heteroaryl amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask and inert gas (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The choice of a bulky phosphine ligand like Xantphos is crucial to promote the reductive elimination step and prevent catalyst deactivation. The strong base, NaOtBu, facilitates the deprotonation of the amine to form the active palladium-amido complex.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.[5] This is particularly useful for building the core structures of many kinase inhibitors.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
A brominated derivative of this compound
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
Round-bottom flask and inert gas (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the brominated this compound derivative (1.0 equiv.) and the boronic acid (1.5 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reagent Addition: Add potassium carbonate (2.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality: The aqueous base is essential for the transmetalation step of the catalytic cycle. The choice of a palladium(0) catalyst is standard for initiating the oxidative addition to the aryl halide.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a platform for systematic SAR studies. For instance, in the context of Bruton's tyrosine kinase (BTK) inhibitors, the amino group can be functionalized with an acrylamide "warhead" for covalent inhibition, or linked to a heterocyclic core, like a pyrimidine, for reversible inhibition.
| Modification Site | Impact on Activity |
| Amino Group (N-functionalization) | Introduction of acrylamide can lead to potent covalent inhibitors. Linkage to heterocyclic scaffolds (e.g., pyrimidine) is a key strategy for developing reversible inhibitors. |
| Aromatic Ring (Substitution) | Further substitution on the benzonitrile ring can modulate potency and selectivity by probing interactions within the kinase active site. |
| Nitrile Group (Transformation) | While often retained for its metabolic stability and potential hydrogen bonding interactions, transformation into amides or other groups can be explored to optimize properties. |
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular architectures, particularly those found in targeted therapies such as kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important scaffold in the pursuit of novel therapeutics.
References
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- ACS Publications. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
- PubMed. (2009). Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. [Link]
- ChemRxiv. (2022).
- University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
- National Center for Biotechnology Information. (2016). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. [Link]
- PubMed. (2011). Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. [Link]
- ResearchGate. (2018). Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
- Sciforum. (2023).
- MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]
- National Center for Biotechnology Information. (2021).
- Organic Chemistry Portal. (2021).
- ResearchGate. (2002).
- PubMed. (2025). 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico. [Link]
- National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Electrophilic Functionalization of 3-Amino-5-fluorobenzonitrile
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the reaction of 3-amino-5-fluorobenzonitrile with various electrophiles. As a key structural motif in medicinal chemistry and materials science, the strategic modification of this scaffold is of paramount importance.[1][2] This document elucidates the inherent reactivity of the molecule, dictated by the interplay of its nucleophilic amino group and the electron-withdrawing fluoro and nitrile substituents. We present field-proven, step-by-step protocols for common and critical transformations such as N-acylation, N-sulfonylation, and N-alkylation, tailored for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical intermediate prized for its unique combination of reactive functional groups.[2][3] The strategic placement of a nucleophilic amino group, a meta-directing nitrile, and an electronegative fluorine atom on an aromatic core creates a molecule with tailored reactivity, making it a valuable building block for a diverse range of complex molecular architectures.[4] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5][6] Consequently, derivatives of this compound are frequently found in pipelines for novel therapeutics and advanced materials.[1][7]
Understanding how to selectively functionalize this molecule is key to unlocking its synthetic potential. This guide focuses on reactions with electrophiles at the primary amino group, the most nucleophilic center of the molecule.
Analysis of Molecular Reactivity
The reactivity of this compound is a direct consequence of the electronic effects exerted by its three functional groups.
-
Amino Group (-NH₂): This is a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution. It is also the primary nucleophilic site, readily reacting with a wide range of electrophiles.[8]
-
Fluoro (-F) and Nitrile (-CN) Groups: Both are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic attack. Their position meta to the amino group significantly modulates the nucleophilicity of the amine itself, making it less reactive than aniline but still highly susceptible to direct functionalization.[3][8]
This electronic push-pull system dictates that the most favorable reaction pathway for an electrophile is direct engagement with the lone pair of electrons on the nitrogen atom of the amino group.
Caption: Reactivity hotspots on the this compound scaffold.
Experimental Protocols for Electrophilic Reactions
The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should monitor reactions by Thin Layer Chromatography (TLC) to determine completion.
General Experimental Workflow
A standardized workflow ensures consistency and high-quality outcomes. The process involves careful setup, controlled reaction execution, a structured workup to isolate the crude product, and a final purification step.
Caption: A generalized experimental workflow for electrophilic reactions.
Protocol 1: N-Acylation with Acetyl Chloride
This protocol describes the formation of N-(3-cyano-5-fluorophenyl)acetamide, a common transformation used for protecting the amino group or as a key step in a larger synthesis.[8]
-
Objective: To synthesize N-(3-cyano-5-fluorophenyl)acetamide via acylation.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol Steps:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Scientist's Note: TEA is a non-nucleophilic base that acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acetyl chloride.
-
Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
This procedure yields a sulfonamide, a privileged scaffold in medicinal chemistry. The protocol uses pyridine as both the base and solvent.
-
Objective: To synthesize N-(3-cyano-5-fluorophenyl)-4-methylbenzenesulfonamide.
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol Steps:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Electrophile Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Scientist's Note: Pyridine serves as an excellent base and solvent for this reaction. The formation of a pyridinium salt with the tosyl chloride can sometimes act as a more reactive sulfonating agent.
-
-
Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting amine by TLC.
-
Workup:
-
Pour the reaction mixture into ice-cold 1 M HCl. This protonates the pyridine, making it water-soluble, and often precipitates the product.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude sulfonamide is typically a solid and can be purified effectively by recrystallization from ethanol or an ethyl acetate/hexanes mixture.
-
Summary of Reaction Conditions
The choice of electrophile dictates the necessary reaction conditions. The following table provides a comparative overview for easy reference.
| Reaction Type | Electrophile Example | Reagents/Catalyst | Solvent | Temp. | Product Class |
| N-Acylation | Acetyl Chloride | Triethylamine | DCM, THF | 0 °C to RT | Amide |
| N-Sulfonylation | p-Toluenesulfonyl-Cl | Pyridine | Pyridine, DCM | 0 °C to RT | Sulfonamide |
| N-Alkylation | Iodomethane | K₂CO₃, NaH | DMF, ACN | RT to 60 °C | Secondary Amine |
Note on N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form the tertiary amine.[8] Careful control of stoichiometry and the use of milder bases like K₂CO₃ are recommended for achieving mono-alkylation. For more complex alkyl groups, reductive amination is often a superior strategy.
Conclusion
This compound is a synthetically tractable and valuable building block. Its primary amino group serves as a reliable handle for introducing a wide variety of functionalities through reactions with electrophiles. The protocols detailed in this guide for N-acylation and N-sulfonylation provide a robust foundation for the synthesis of diverse derivatives. By understanding the electronic nature of the substrate and carefully controlling reaction conditions, researchers can effectively and reproducibly modify this key intermediate for applications in drug discovery and beyond.
References
- 3-Aminobenzonitrile - Solubility of Things. This source discusses the versatile applications of aminobenzonitriles in pharmaceuticals and material science due to their unique reactivity.
- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile - Benchchem. This document provides a detailed analysis of the reactivity of aminobenzonitriles, explaining how electron-withdrawing groups attenuate the nucleophilicity of the amino group and discussing key reactions like acylation and the challenges of alkylation.
- The Synthetic Versatility of 5-Amino-2,3-difluorobenzonitrile: An In-depth Technical Guide - Benchchem. This guide highlights the strategic importance of aminofluorobenzonitriles in medicinal and materials science due to the combination of the amino, nitrile, and fluorinated ring functionalities.
- 3-Aminobenzonitrile CAS#: 2237-30-1 - ChemicalBook. This product page lists various synthetic applications of 3-aminobenzonitrile, including its use in preparing complex heterocyclic molecules.
- Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals - Benchchem. This guide discusses the effects of fluorine substitution on the reactivity of aminobenzonitriles, noting the deactivating effect on the amino group's nucleophilicity.
- Applications of fluorine-containing amino acids for drug design - PubMed. This review highlights the increasing use of fluorine in drug design to optimize pharmaceutical candidates.
- Contextualization within Substituted Benzonitrile (B105546) Chemistry - Benchchem. This resource explains how fluorine substitution is a widely used strategy in medicinal chemistry to enhance key properties of drug candidates.
- The Chemical Versatility of 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3). This article describes the utility of aminofluorobenzonitrile derivatives as critical intermediates for synthesizing heterocyclic scaffolds for Active Pharmaceutical Ingredients (APIs).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. nbinno.com [nbinno.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of the Amino Group in 3-Amino-5-fluorobenzonitrile
<
Introduction
3-Amino-5-fluorobenzonitrile is a pivotal building block in the landscape of modern medicinal chemistry and materials science. Its trifunctional nature, featuring an aromatic ring substituted with a nucleophilic amino group, an electron-withdrawing nitrile moiety, and a modulating fluorine atom, presents a versatile scaffold for targeted molecular design. The strategic derivatization of the amino group is a critical step in the synthesis of a multitude of high-value compounds, including kinase inhibitors, agrochemicals, and functional organic materials.[1]
This guide provides an in-depth exploration of the chemical principles and practical methodologies for the derivatization of the amino group in this compound. We will delve into the causality behind experimental choices and furnish detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Molecular Structure and Properties
Before proceeding to derivatization strategies, it is essential to understand the inherent chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂ | PubChem[2] |
| Molecular Weight | 136.13 g/mol | PubChem[2] |
| CAS Number | 210992-28-2 | PubChem[2] |
| Appearance | Off-white to grey crystalline powder | Chemical Supplier Data[3] |
The fluorine atom and the nitrile group are both electron-withdrawing, which decreases the basicity of the amino group compared to aniline. This electronic effect must be considered when selecting reaction conditions, particularly the choice of base and temperature.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[1]
Hazard Identification:
-
Toxic if swallowed or in contact with skin.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[4]
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[7]
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][5]
Derivatization Strategies and Protocols
The amino group of this compound is a versatile handle for a variety of chemical transformations. The most common derivatization strategies involve acylation, sulfonylation, and carbon-nitrogen bond-forming cross-coupling reactions.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide bond. This is a widely used strategy in drug discovery to introduce diverse functionalities and modulate the physicochemical properties of the parent molecule. The reaction typically involves the use of an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Protocol: Synthesis of N-(5-cyano-3-fluorophenyl)acetamide
This protocol details the acylation of this compound with acetyl chloride.
Workflow Diagram:
Caption: Workflow for the N-acylation of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 210992-28-2 | 136.13 g/mol | 1.00 g | 7.35 mmol |
| Acetyl Chloride | 75-36-5 | 78.50 g/mol | 0.63 mL | 8.82 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.54 mL | 11.0 mmol |
| Dichloromethane (DCM) | 75-09-2 | - | 20 mL | - |
| Deionized Water | 7732-18-5 | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | - |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 7.35 mmol) and dichloromethane (20 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.54 mL, 11.0 mmol) to the stirred solution.
-
Slowly add acetyl chloride (0.63 mL, 8.82 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), deionized water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-(5-cyano-3-fluorophenyl)acetamide.
N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation is another crucial derivatization reaction that yields sulfonamides, a common motif in a wide range of pharmaceuticals. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the molecule's binding properties and solubility.
Protocol: Synthesis of N-(5-cyano-3-fluorophenyl)benzenesulfonamide
This protocol describes the reaction of this compound with benzenesulfonyl chloride.
Reaction Scheme:
Caption: N-Sulfonylation of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 210992-28-2 | 136.13 g/mol | 1.00 g | 7.35 mmol |
| Benzenesulfonyl Chloride | 98-09-9 | 176.62 g/mol | 1.03 mL | 8.08 mmol |
| Pyridine | 110-86-1 | 79.10 g/mol | 10 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | - | - | - |
| Ethyl Acetate | 141-78-6 | - | - | - |
| Deionized Water | 7732-18-5 | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | - |
Procedure:
-
Dissolve this compound (1.00 g, 7.35 mmol) in pyridine (10 mL) in a round-bottom flask and cool to 0°C.
-
Slowly add benzenesulfonyl chloride (1.03 mL, 8.08 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 1M hydrochloric acid (50 mL) to precipitate the product.
-
Filter the solid, wash with cold water, and air-dry.
-
For further purification, the crude product can be recrystallized from ethanol/water or purified by column chromatography.
Buchwald-Hartwig Amination: C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates, providing access to a diverse range of diarylamine derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.[9][10]
Protocol: Palladium-Catalyzed Coupling with 4-Bromotoluene
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount | Moles |
| This compound | 210992-28-2 | 136.13 g/mol | 1.00 g | 7.35 mmol |
| 4-Bromotoluene | 106-38-7 | 171.04 g/mol | 1.39 g | 8.08 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 67 mg | 0.073 mmol |
| Xantphos | 161265-03-8 | 578.68 g/mol | 128 mg | 0.22 mmol |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 0.93 g | 9.55 mmol |
| Toluene (anhydrous) | 108-88-3 | - | 20 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (67 mg, 0.073 mmol), Xantphos (128 mg, 0.22 mmol), and sodium tert-butoxide (0.93 g, 9.55 mmol) to a dry Schlenk flask.
-
Add this compound (1.00 g, 7.35 mmol) and 4-bromotoluene (1.39 g, 8.08 mmol).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired diarylamine product.
Conclusion
The derivatization of the amino group in this compound is a cornerstone of synthetic strategies aimed at producing complex molecules with tailored properties. The protocols for N-acylation, N-sulfonylation, and Buchwald-Hartwig amination provided herein offer robust and versatile methods for researchers in the pharmaceutical and materials science fields. A thorough understanding of the substrate's reactivity and careful consideration of reaction conditions are paramount to achieving high yields and purity. As with any chemical synthesis, adherence to strict safety protocols is essential for the well-being of the researcher and the integrity of the experiment.
References
- Vertex AI Search. (2026). This compound: Chemical Insight and Market Perspective.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756432, this compound.
- Alfa Aesar. (2012).
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2543.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40787492, 3-Amino-2-fluorobenzonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3).
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Introduction: The Strategic Value of 3-Amino-5-fluorobenzonitrile
An Application Guide to Cyclization Reactions of 3-Amino-5-fluorobenzonitrile for Heterocyclic Scaffold Synthesis
This compound (CAS: 210992-28-2) is a pivotal starting material in medicinal chemistry and materials science.[1] Its utility is derived from the strategic placement of three key functional groups on the benzene ring: an amine, a nitrile, and a fluorine atom. The ortho-relationship between the nucleophilic amino group and the electrophilic nitrile group provides a reactive handle for a variety of intramolecular cyclization reactions, enabling the efficient construction of fused heterocyclic systems.
The fluorine substituent is not merely a positional marker; it imparts significant and often beneficial changes to the physicochemical properties of the final molecule. Incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and bioavailability.[2] This guide provides detailed protocols and mechanistic insights for key cyclization reactions of this compound, offering a robust toolkit for the synthesis of high-value fluorinated heterocycles.
Safety and Handling: this compound is a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Application Note I: Synthesis of 6-Fluoro-4-quinazolinamine Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The reaction of an ortho-aminobenzonitrile with a one-carbon synthon, such as formamide, is one of the most direct and atom-economical methods for constructing the quinazoline core.
Mechanistic Rationale
The reaction proceeds via a multi-step sequence. Initially, the amino group of this compound attacks the carbonyl carbon of formamide, a process that can be catalyzed by a Lewis or Brønsted acid. This is followed by dehydration to form an N-formyl intermediate. The crucial cyclization step involves the intramolecular attack of the formyl nitrogen onto the nitrile carbon, which is activated by the acidic conditions. Tautomerization of the resulting imine leads to the stable aromatic 4-aminoquinazoline product. The high temperature is necessary to drive the dehydration and cyclization steps, which have significant activation barriers.
Caption: General workflow for synthesizing 6-fluoro-4-aminoquinazoline.
Experimental Protocol: Synthesis of 6-Fluoro-4-aminoquinazoline
This protocol is adapted from established methods for quinazoline synthesis from ortho-aminobenzonitriles.[4]
Materials and Equipment:
-
This compound (1.0 eq.)
-
Formamide (10-15 eq.)
-
Zinc chloride (ZnCl₂, optional catalyst, 0.1 eq.)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and formamide (10-15 eq.). If using a catalyst, add anhydrous zinc chloride (0.1 eq.).
-
Heating: Heat the reaction mixture to 150-180 °C under a nitrogen or argon atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, the reaction requires 4-8 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to approximately 60-70 °C.
-
Precipitation: Carefully and slowly pour the warm reaction mixture into a beaker containing ice-cold water with stirring. A precipitate should form immediately.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual formamide and non-polar impurities.
-
Drying: Dry the purified product under vacuum to yield 6-fluoro-4-aminoquinazoline as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
| Parameter | Condition/Reagent | Purpose | Typical Yield | Reference |
| C1 Synthon | Formamide | Provides the N=CH- group for the pyrimidine ring | 70-90% | [4] |
| Solvent | Formamide | High-boiling solvent, also a reactant | - | [5] |
| Temperature | 150-180 °C | To drive dehydration and cyclization | - | [4] |
| Catalyst | ZnCl₂ (optional) | Lewis acid to activate the nitrile group | May improve rate/yield | General Principle |
| Workup | Precipitation in H₂O | Isolate the product from the high-boiling solvent | - | [4] |
Application Note II: Synthesis of 6-Fluoro-1,3-benzothiazole Derivatives
Benzothiazoles are another class of "privileged scaffolds" in drug discovery, known for their anticancer, antibacterial, and antidiabetic activities.[6] While the most common synthesis involves the condensation of 2-aminobenzenethiol with various electrophiles, an alternative pathway from an ortho-aminoaryl compound can be achieved using carbon disulfide (CS₂).
Mechanistic Rationale
This transformation is believed to proceed through the initial formation of a dithiocarbamate salt. The amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of CS₂ in the presence of a base (e.g., KOH or pyridine).[7] The resulting dithiocarbamate can then undergo an intramolecular cyclization. This step, however, is not as straightforward as the quinazoline synthesis because the nitrile group is not a sufficiently strong electrophile to be attacked by the sulfur anion. The reaction often requires an oxidative step or specific conditions to facilitate the ring closure, potentially involving the formation of an isothiocyanate intermediate in situ, which is then attacked by a sulfur nucleophile. A more direct route involves the conversion of the nitrile to a thioamide, followed by oxidative cyclization.
Caption: A conceptual pathway for benzothiazole synthesis from an aminobenzonitrile.
Experimental Protocol: Synthesis of 6-Fluoro-2-mercaptobenzothiazole
This protocol is a generalized procedure based on the known reactivity of amino-aromatics with carbon disulfide.[7][8] Optimization will likely be required.
Materials and Equipment:
-
This compound (1.0 eq.)
-
Carbon disulfide (CS₂, 2-3 eq.)
-
Potassium hydroxide (KOH, 2-3 eq.)
-
Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Ice bath for cooling
-
Acid solution (e.g., dilute HCl) for workup
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve potassium hydroxide (2.0 eq.) in ethanol. Cool the solution in an ice bath.
-
Reagent Addition: To the cooled solution, add this compound (1.0 eq.). Then, add carbon disulfide (2.0 eq.) dropwise while maintaining the low temperature.
-
Safety Insight: Carbon disulfide is extremely volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood, away from any ignition sources.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Causality Insight: The base deprotonates the amino group (or the intermediate dithiocarbamic acid), facilitating the initial nucleophilic attack. Heating provides the energy for the subsequent cyclization and potential rearrangement/oxidation steps.[7]
-
-
Workup: Cool the reaction mixture to room temperature. Pour it into a beaker of cold water.
-
Acidification: Acidify the aqueous solution by slowly adding dilute hydrochloric acid until the pH is acidic (pH ~ 5-6). This will protonate the thiol and precipitate the product.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. The crude 6-fluoro-2-mercaptobenzothiazole can be purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Condition/Reagent | Purpose | Potential Byproducts | Reference |
| Sulfur Source | Carbon Disulfide (CS₂) | C1 and S source for the thiazole ring | Isothiocyanates, ureas | [8] |
| Base | KOH, Pyridine | Promotes dithiocarbamate formation | - | [7] |
| Solvent | Ethanol, DMF | Solubilizes reagents and intermediates | - | General Principle |
| Workup | Acidification | Precipitates the thiol product | - | [7] |
References
- EvitaChem.3-[(Dimethylamino)methyl]-5-fluorobenzonitrile.
- Google Patents.
- MDPI.
- BenchChem.
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- PubMed, National Institutes of Health.Applications of fluorine-containing amino acids for drug design.
- PubMed, National Institutes of Health.
- ResearchGate.Reaction of enaminonitrile 3 with carbon disulfide in basic medium.
- ResearchGate.Reactions of Carbon Disulfide with N-Nucleophiles.
- Longdom Publishing.
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Scalable Synthesis of 3-Amino-5-fluorobenzonitrile
Abstract & Introduction
3-Amino-5-fluorobenzonitrile is a critical building block in contemporary medicinal and agrochemical development. Its unique trifunctional molecular architecture—comprising an amine, a nitrile, and a fluorine atom on a benzene ring—makes it an invaluable intermediate for synthesizing a wide array of complex target molecules, including kinase inhibitors and other pharmacologically active agents.[1] With a molecular formula of C₇H₅FN₂, this compound's strategic importance necessitates a manufacturing process that is not only efficient and high-yielding but also robust, scalable, and safe to meet industrial demands.[1][2]
This document provides a comprehensive guide for the scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a self-validating protocol suitable for researchers and process chemists. The primary focus is on the catalytic hydrogenation of 3-fluoro-5-nitrobenzonitrile, a method selected for its high chemoselectivity, operational safety, and favorable environmental profile compared to stoichiometric metal-based reductions.
Strategic Rationale for Synthetic Route Selection
The successful scale-up of a chemical synthesis hinges on a robust reaction pathway that balances yield, purity, cost, safety, and environmental impact. For the production of this compound, the selective reduction of the nitro group in 3-fluoro-5-nitrobenzonitrile is the superior strategy for industrial application.
Causality for Route Selection: Catalytic Hydrogenation
-
High Chemoselectivity: The primary challenge in this synthesis is the reduction of the nitro group to an amine without affecting the chemically sensitive nitrile group or the stable carbon-fluorine bond.[3] Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for this transformation, offering excellent selectivity under controlled conditions.[4]
-
Process Safety & Atom Economy: Unlike classical methods such as iron/acid or tin(II) chloride reductions which generate large quantities of metallic waste, catalytic hydrogenation is atom-economical.[3][5][6] The catalyst is used in small quantities and can often be recovered and recycled. The primary byproduct is water, aligning with green chemistry principles.
-
Scalability: The process is readily scalable using standard industrial hydrogenation equipment (autoclaves). Reaction monitoring is straightforward through the measurement of hydrogen uptake, providing real-time progress data critical for process control in a manufacturing environment.
Below is a visual representation of the selected synthetic workflow, from the starting material to the final, quality-controlled product.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of 100-500 grams. All operations should be conducted in a controlled environment (e.g., a walk-in fume hood or a designated process bay) by trained personnel.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (1.0 eq basis) | Supplier/Grade |
| 3-Fluoro-5-nitrobenzonitrile | 39868-63-4 | 166.11 | 166.1 g (1.0 mol) | >98% Purity |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 106.42 (Pd) | 8.3 g (5 wt%) | 50% wet paste |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1.7 L (approx. 10 vol) | Anhydrous/ACS Grade |
| Celite® 545 (Diatomaceous Earth) | 61790-53-2 | N/A | ~50 g | Filtration Aid |
| Toluene | 108-88-3 | 92.14 | As required for recrystallization | ACS Grade |
| Heptane | 142-82-5 | 100.21 | As required for recrystallization | ACS Grade |
| Nitrogen (N₂) | 7727-37-9 | 28.01 | As required | High Purity |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | As required | High Purity |
Equipment
-
5 L Glass-Lined or Stainless Steel Hydrogenation Reactor (Autoclave) with overhead stirring, temperature control, pressure gauge, and gas inlet/outlet ports.
-
Pressure-equalizing dropping funnel or charging port.
-
Nutsche filter or similar filtration apparatus.
-
Rotary evaporator with a suitable receiving flask.
-
Crystallization vessel with overhead stirring.
-
Vacuum oven.
Step-by-Step Synthesis Procedure
-
Reactor Charging:
-
Ensure the hydrogenation reactor is clean, dry, and has passed a pressure test.
-
Charge the reactor with 3-fluoro-5-nitrobenzonitrile (166.1 g, 1.0 mol).
-
Add methanol (1.7 L) to the reactor. Begin agitation at a moderate speed (e.g., 150-200 RPM) to dissolve the starting material.
-
-
Catalyst Addition & System Inerting:
-
In a separate beaker, slurry the 10% Pd/C catalyst (8.3 g) in a small amount of methanol (~50 mL). Causality: Slurrying the wet catalyst prevents it from becoming airborne and ensures safe, controlled addition to the reactor.
-
Carefully add the catalyst slurry to the reactor via a charging port.
-
Seal the reactor. Pressurize the system with nitrogen to ~20 psi and then vent. Repeat this N₂ purge cycle at least three times to ensure the atmosphere is inert.
-
-
Catalytic Hydrogenation:
-
After the final nitrogen purge, evacuate the reactor to a slight vacuum.
-
Introduce hydrogen gas (H₂) to the reactor, pressurizing to 50 psi.
-
Increase the agitation rate (e.g., 300-400 RPM) to ensure efficient gas-liquid mixing and catalyst suspension.
-
Maintain the internal temperature between 25-40°C. The reaction is exothermic; use cooling coils if necessary to control the temperature.
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the source cylinder (hydrogen uptake). The reaction is typically complete within 3-6 hours. Progress can be confirmed by taking a small, safely-quenched sample for HPLC analysis.
-
-
Work-Up and Catalyst Removal:
-
Once the reaction is complete (hydrogen uptake ceases), stop the H₂ flow.
-
Carefully vent the reactor and purge the system with nitrogen (3 cycles) to remove all residual hydrogen.
-
Prepare a pad of Celite® (~2 cm thick) in the Nutsche filter and wet it with methanol.
-
Crucial Safety Step: Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Causality: The catalyst is pyrophoric upon exposure to air when dry. Always keep the filter cake wet with solvent during and after filtration.
-
Wash the reactor and the filter cake with additional methanol (2 x 100 mL) to ensure complete product recovery.
-
-
Isolation and Purification:
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude this compound, often as an oily solid.
-
Add toluene (~500 mL) to the crude product and heat to ~80°C with stirring until fully dissolved.
-
Slowly add heptane as an anti-solvent (~500-750 mL) until a persistent cloudiness is observed.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5°C for at least 2 hours to maximize crystallization.
-
Collect the crystalline product by filtration, wash the filter cake with cold heptane, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Key Process Parameters
| Parameter | Recommended Value | Rationale |
| Hydrogen Pressure | 50 psi | Provides a sufficient driving force for the reaction without requiring high-pressure equipment. |
| Temperature | 25 - 40°C | Balances reaction rate and selectivity. Higher temperatures risk side reactions or catalyst deactivation. |
| Catalyst Loading | 5 wt% (dry basis) | An effective loading for achieving a reasonable reaction time without excessive cost. |
| Solvent | Methanol | Excellent solvent for the starting material and product; easily removed. Ethyl acetate is a viable alternative. |
| Agitation Speed | 300 - 400 RPM | Ensures good catalyst suspension and gas dispersion, which is critical for reaction kinetics. |
Process Safety and Hazard Management
Handling the reagents and performing the hydrogenation for this synthesis requires strict adherence to safety protocols.[1]
-
Hazard Identification: this compound and its nitro precursor are classified as hazardous. They can be harmful if swallowed, inhaled, or in contact with skin, and cause skin and serious eye irritation.[2][7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[7][9] Use of a respirator may be necessary when handling powders outside of a contained system.[9]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.[10]
-
Specific Hazards:
-
Hydrogen Gas: Extremely flammable. Ensure the reactor is properly grounded and there are no sources of ignition. Use a hydrogen detector in the workspace.
-
Palladium on Carbon Catalyst: The spent catalyst is pyrophoric and can ignite spontaneously in air.[4] It must be kept wet with water or solvent at all times after the reaction and handled as hazardous waste.
-
-
Waste Disposal: Dispose of the filtered catalyst, waste solvents, and any contaminated materials in accordance with local, state, and federal regulations.[8]
Quality Control for Final Product Release
To ensure the final product meets the required standards for subsequent use in pharmaceutical or agrochemical synthesis, a comprehensive set of analytical tests must be performed.[11][12]
Caption: Quality control analytical workflow for product release.
Analytical Specifications
| Test | Method | Specification | Purpose |
| Appearance | Visual | Off-white to light brown crystalline solid | Confirms physical form |
| Identity | ¹H NMR, ¹⁹F NMR | Structure consistent with reference | Confirms molecular structure |
| Identity | Mass Spec (ESI+) | m/z = 137.1 [M+H]⁺ | Confirms molecular weight[2] |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% Area | Quantifies purity and detects impurities[13] |
| Melting Point | Capillary Method | Approx. 88-92 °C | Physical constant for purity check[11] |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Heptane ≤ 5000 ppm | Ensures removal of process solvents |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Quantifies residual water |
A multi-technique approach is essential for a comprehensive purity assessment.[13] HPLC serves as the primary tool for routine purity checks, while NMR and MS confirm the structural integrity of the final product.[13][14]
References
- Vertex AI Search. (2026). This compound: Chemical Insight and Market Perspective.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). 3-Fluoro-5-methoxy-2-nitrobenzonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- 3 - SAFETY D
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021).
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- Benchchem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. (n.d.). IUCr Journals.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
- JPH06239810A - Method for producing 3,5-difluoroaniline. (n.d.).
- EvitaChem. (n.d.). Buy 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile (EVT-13292208).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- CN105523962A - Fluorobenzonitrile compound preparation method. (n.d.).
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Organic Letters Ahead of Print. (n.d.).
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
- ChemicalBook. (n.d.). 3-AMINO-5-NITROBENZONITRILE synthesis.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
- National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(4-methoxy-3-nitrophenoxy)benzonitrile. PubChem Compound Database.
- Robinson, C. J., & Jones, C. (2011). Quality control and analytical techniques for biopharmaceuticals. Bioanalysis, 3(1), 81-95.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Benchchem. (n.d.). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
- An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. (2025).
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The Strategic Role of 3-Amino-5-fluorobenzonitrile in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold Component
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering patients more effective and less toxic treatment options. Within the vast chemical space of kinase inhibitors, the 3-amino-5-fluorobenzonitrile scaffold has emerged as a particularly valuable starting material. Its unique electronic properties and trifunctional nature—a nucleophilic amino group, an electrophilic nitrile, and a strategically placed fluorine atom—provide a versatile platform for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the utility of this compound in kinase inhibitor synthesis, complete with detailed experimental protocols and an analysis of the structure-activity relationships that underpin its efficacy.
The strategic incorporation of a fluorine atom and a nitrile group is not coincidental. Fluorine, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, enhance metabolic stability, and form key hydrogen bonds or electrostatic interactions within the kinase active site.[1] The nitrile group, a versatile functional handle, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for more complex heterocycles.[2] This combination of features makes this compound a powerful building block for medicinal chemists.
Core Synthetic Strategies and Mechanistic Rationale
The reactivity of this compound can be harnessed through several key synthetic transformations to build a diverse array of kinase inhibitor scaffolds. The primary amino group serves as a key nucleophile or a point of attachment for various pharmacophoric elements. Two of the most powerful methods for elaborating this core structure are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of kinase inhibitor synthesis, this reaction is often employed to couple the this compound core to a heterocyclic moiety, such as a pyrimidine ring, which is a common feature in ATP-competitive inhibitors that interact with the hinge region of the kinase.
Caption: Workflow of Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of kinase inhibitor scaffolds using this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of a Pyrimidine-Substituted Kinase Inhibitor Core via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate where the this compound is coupled with a pyrimidine boronic acid derivative.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. [3]7. Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-5-(2-aminopyrimidin-4-yl)fluorobenzonitrile.
Protocol 2: Synthesis of a Diaryl/Heteroarylamine Kinase Inhibitor Core via Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a heteroaryl chloride, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
2-Chloro-4-phenoxypyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a Schlenk flask or sealed tube.
-
Reagent Addition: Add this compound (1.2 equiv.), 2-chloro-4-phenoxypyridine (1.0 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(3-cyano-5-fluorophenyl)-4-phenoxypyridin-2-amine.
Data Presentation: Biological Activity of Kinase Inhibitors Derived from Aminobenzonitriles
The utility of the this compound scaffold is ultimately validated by the biological activity of the final kinase inhibitor compounds. The table below presents representative data for pyrimidine-based kinase inhibitors, highlighting their potency against various cancer cell lines. While not all of these were synthesized directly from this compound, they represent the types of structures and activities that can be achieved using this building block and the described synthetic strategies.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11e | VEGFR-2 | HCT-116 (Colon) | 1.14 | [4] |
| MCF-7 (Breast) | 1.54 | [4] | ||
| 12b | VEGFR-2 | HCT-116 (Colon) | >10 | [4] |
| MCF-7 (Breast) | 10.33 | [4] | ||
| 20a | EGFR | A-549 (Lung) | <5 | [5] |
| HL60 (Leukemia) | <5 | [5] | ||
| Compound 4 | EGFR | - | 0.054 | [6] |
| Compound 16 | EGFR | - | 0.034 | [6] |
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures through robust and reliable synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The strategic placement of the fluorine atom and the nitrile group contributes significantly to the pharmacokinetic and pharmacodynamic properties of the final drug candidates. As our understanding of kinase biology continues to deepen, the demand for novel, potent, and selective inhibitors will only increase. The continued application of rational drug design principles, centered around privileged scaffolds like this compound, will be paramount in the development of the next generation of targeted cancer therapies.
References
- El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(1), 1-21.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6897-6914.
- Zhang, Y., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3023-3035.
- Kovalenko, P., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(21), 5032.
- Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 134-152.
- Babu, B. R., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 30, 115939.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6897-6914.
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
- BenchChem. (2025). Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. BenchChem.
- Abdel-Aziz, A. A., et al. (2018). Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Medicinal Chemistry, 14(6), 596-611.
- ResearchGate. (n.d.). IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines.
- Vitale, P., et al. (2021). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 26(16), 4945.
- El-Sayed, M. A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 1969-1987.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- PubChem. (n.d.). This compound. PubChem.
- Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1465.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
- Al-Tel, T. H. (2012).
- WuXi AppTec. (2024). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Sutanto, F., et al. (2021). Multicomponent reaction–derived covalent inhibitor space. Science Advances, 7(8), eabf2923.
- Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
- Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309.
- Rauh, D., et al. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, 76(5), 436-441.
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2821-2831.
- Gmach, J., et al. (2022). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.
- Utepova, I. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1939.
- Utepova, I. A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(14), 4589.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
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Application Note & Protocol: One-Pot Synthesis of Bioactive Heterocycles from 3-Amino-5-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive framework for the efficient, one-pot synthesis of fluorinated quinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. We focus on the strategic use of 3-amino-5-fluorobenzonitrile as a versatile starting material. The strategic incorporation of a fluorine atom is a widely recognized approach in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical rationale, offering researchers and drug development professionals the insights needed to adapt and troubleshoot these powerful synthetic methods. The protocols detailed herein emphasize atom economy and procedural efficiency, hallmarks of modern synthetic chemistry.[2][3][4]
Introduction: The Strategic Advantage of this compound
This compound is a key building block in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[5] Its structure is pre-organized for the rapid construction of fused heterocyclic systems. The molecule features:
-
A nucleophilic amino group , which serves as a primary reactive site for initiating cyclization cascades.
-
An electrophilic nitrile group , which readily participates in ring-closing reactions.
-
A strategically placed fluorine atom , which imparts desirable pharmacological properties to the final compound.[6]
The convergence of these features makes it an ideal substrate for multi-component reactions (MCRs), particularly one-pot syntheses. One-pot methodologies, where reactants are subjected to successive chemical transformations in a single reactor, are highly advantageous as they circumvent the need for isolating intermediates, thereby saving time, reducing solvent waste, and often increasing overall yield.[2][4] This guide will focus on a robust, one-pot protocol for synthesizing 6-fluoroquinazoline derivatives, a scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[7][8][9][10][11][12]
Overall Synthetic Workflow
The one-pot synthesis described involves a three-component reaction that efficiently assembles the quinazoline core. An aromatic aldehyde and a nitrogen source (guanidine hydrochloride) are reacted with this compound under microwave irradiation, a technique known to accelerate reaction rates and improve yields.[8][13]
Caption: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenyl-6-fluoroquinazoline
This protocol provides a representative example using benzaldehyde. The methodology can be adapted for a range of aromatic aldehydes to generate a library of derivatives.
3.1. Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Benzaldehyde | >99%, ReagentPlus® | Sigma-Aldrich |
| Guanidine hydrochloride | >99.5% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | --- | --- |
| Silica Gel | 60 Å, 230-400 mesh | --- |
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
-
Melting point apparatus
-
Analytical balance
3.2. Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial, add this compound (136 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv.), guanidine hydrochloride (143 mg, 1.5 mmol, 1.5 equiv.), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Causality Note: Potassium carbonate acts as a base to neutralize the HCl salt of guanidine and facilitate the cyclization steps. An excess ensures the reaction proceeds efficiently.
-
-
Solvent Addition: Add 3 mL of anhydrous DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 20 minutes.
-
Expertise Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating methods.[13]
-
-
Reaction Work-up: After cooling the vial to room temperature, pour the reaction mixture into a beaker containing 30 mL of deionized water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc).
-
Product Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid. Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
3.3. Expected Results (Substrate Scope)
The protocol is robust and can be applied to various substituted aldehydes.
| Entry | Aldehyde | Time (min) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | 20 | 85-92% | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 20 | 82-90% | 235-237 |
| 3 | 4-Methoxybenzaldehyde | 25 | 80-88% | 205-207 |
| 4 | 2-Naphthaldehyde | 25 | 78-85% | 241-243 |
Proposed Reaction Mechanism
The one-pot reaction proceeds through a cascade of well-established transformations, culminating in the aromatic quinazoline ring system.
Caption: Plausible mechanism for quinazoline formation.
Mechanistic Rationale:
-
Imine Formation: The amino group of this compound attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an N-benzylidene intermediate.
-
Nucleophilic Attack: A nitrogen atom of guanidine attacks the imine carbon.
-
Intramolecular Cyclization: The endocyclic nitrogen of the newly formed adduct attacks the electron-deficient carbon of the nitrile group, forming the six-membered ring. This is often the rate-determining step and benefits from elevated temperatures.
-
Tautomerization & Aromatization: A series of proton transfers (tautomerization) and a final aromatization step, likely via oxidation or elimination, yield the thermodynamically stable aromatic quinazoline product.
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., wet DMF, old aldehyde).2. Insufficient base.3. Microwave temperature/time not optimal. | 1. Use freshly opened or distilled anhydrous solvent and fresh aldehyde.2. Ensure the base is anhydrous and add a slight excess.3. Increase reaction time in 5-minute increments or temperature by 10 °C. Monitor with TLC. |
| Incomplete Reaction | 1. Reaction time is too short.2. Poor stirring in the reaction vial. | 1. Increase microwave irradiation time.2. Use a larger, appropriately sized stir bar to ensure the mixture is homogeneous. |
| Impure Product / Side Reactions | 1. Aldehyde self-condensation (if susceptible).2. Overheating leading to decomposition.3. Inefficient purification. | 1. Add the aldehyde slowly or ensure the base is not excessively strong.2. Lower the reaction temperature slightly.3. Optimize the solvent system for column chromatography; a shallower gradient may be needed. Consider recrystallization as an alternative or additional purification step. |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[14][15] Handle this compound exclusively in a certified chemical fume hood. Guanidine hydrochloride and potassium carbonate can cause irritation. Consult the Safety Data Sheets (SDS) for all reagents before use.[5]
-
Microwave Synthesizer: Operate the instrument according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vials.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note details a highly efficient, one-pot, microwave-assisted protocol for the synthesis of medicinally relevant 2-amino-6-fluoroquinazoline derivatives from this compound. By explaining the rationale behind key experimental choices and providing a clear troubleshooting framework, this guide empowers researchers to confidently apply and adapt this methodology. The demonstrated synthetic route offers a rapid and versatile platform for generating libraries of novel heterocyclic compounds for screening in drug discovery programs.
References
- This compound: Chemical Insight and Market Perspective.
- Cenmed Enterprises. 5-Amino-3-fluorobenzonitrile (C007B-012921). Cenmed Enterprises.
- Synthesis, Anticancer and Anti-Microbial Characterization of Some Novel Quinazoline Derivatives. International Journal of Science and Research (IJSR).
- Al-Dhfyan, A., Al-Deyab, S. S., & Al-Hazimi, H. M. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 17(5), 5599–5610.
- Xu, Z., Zhao, S.-J., & Liu, Y. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(39), 17674.
- National Center for Biotechnology Information. This compound. PubChem.
- Quinazoline derivatives: Synthesis and bioactivities. ResearchGate.
- Abdel-Rahman, A. A.-H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen.
- Organic Letters Ahead of Print. ACS Publications.
- Roda, G., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(19), 3566.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Nicely, L. G., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv.
- Sharma, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(23), 15685–15708.
- Walle, M., et al. (2021). One-Pot Three-Component Synthesis of 2-Amino-5-oxo- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by Cobalt Doped Iron (III) Tartrate Complex. ResearchGate.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-amino-5-fluorobenzonitrile
Welcome to the technical support guide for the purification of 3-amino-5-fluorobenzonitrile (CAS No. 210992-28-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate. The presence of three distinct functional groups—an amine, a fluorine atom, and a nitrile—imparts unique reactivity but also presents specific challenges during purification.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges and achieve high purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound, providing causal explanations and actionable solutions.
Q: My crude product is a dark, discolored solid. What causes this and how can I obtain a clean, white product?
A: Discoloration (typically yellow, brown, or dark red) in aminobenzonitriles is almost always due to the oxidation of the aromatic amine functional group.[3] Anilines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.
Causality & Solution:
-
Oxidation: Exposure to atmospheric oxygen, especially at elevated temperatures during reaction workup or solvent removal, accelerates the formation of these colored species.
-
Mitigation During Synthesis: Whenever possible, perform the reaction and workup procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[3]
-
Purification Strategy:
-
Activated Carbon Treatment: During recrystallization, after the crude solid is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs the colored impurities. Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal before allowing the solution to cool.[4][5]
-
Column Chromatography: If discoloration is severe or accompanied by multiple other impurities, column chromatography on silica gel is highly effective at removing baseline, colored impurities from the desired product.
-
Q: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent. This typically happens when the boiling point of the chosen solvent is higher than the melting point of the solute-impurity mixture.[4]
Causality & Solution:
-
Melting Point Depression: The presence of significant impurities can lower the melting point of your crude product, making it more prone to melting in the hot solvent.
-
Solvent Choice: The solvent may be too nonpolar or its boiling point may be too high.
-
Rapid Cooling: Cooling the solution too quickly can also promote oil formation over slow crystal nucleation.
Recommended Solutions:
-
Adjust the Solvent System: Reheat the mixture to dissolve the oil completely. Add a small amount of a more polar "good" solvent (one in which the compound is highly soluble) to decrease the saturation point, then allow it to cool very slowly.[6]
-
Lower the Boiling Point: Switch to a solvent or solvent system with a lower boiling point.
-
Slow Cooling: Insulate the flask to ensure the solution cools to room temperature as slowly as possible before moving it to an ice bath.[4]
-
Pre-Purification: If the crude material is very impure, first pass it through a short plug of silica gel to remove the bulk of the impurities, and then recrystallize the resulting solid.[6]
Q: My separation on a silica gel column is poor, with broad bands and overlapping fractions. How can I improve the resolution?
A: Poor resolution during column chromatography can stem from several factors, including incorrect solvent polarity, improper sample loading, or column overloading.[7]
Causality & Solution:
-
Incorrect Mobile Phase: If the eluent is too polar, all components will travel down the column too quickly (high Rf values), resulting in poor separation. If it's not polar enough, the compound may move too slowly or not at all.
-
Improper Loading: Loading the sample in a large volume of solvent creates a very wide initial band, making separation impossible.
Optimization Strategy:
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4.[7] A good starting point is a gradient of ethyl acetate in hexanes.
-
Dry Loading: For the best resolution, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the compound in a volatile solvent (like dichloromethane), add a few scoops of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7][8]
-
Column Dimensions: Use a column with a higher length-to-diameter ratio and ensure you are not overloading it. A general rule of thumb is to use at least 30-50 g of silica for every 1 g of crude material.
Q: I'm concerned about the stability of this compound on silica gel. Can it degrade?
A: Yes, there is a potential for degradation. Silica gel is an acidic stationary phase, which can lead to issues with acid-sensitive compounds.[8]
Causality & Solution:
-
Hydrolysis: The nitrile group (-C≡N) can be susceptible to hydrolysis to the corresponding primary amide (-CONH₂) or carboxylic acid (-COOH) on the acidic silica surface, especially if the mobile phase contains protic solvents like methanol.[3]
-
Strong Adsorption: The basic amino group can interact strongly with the acidic silanol groups on the silica surface, leading to "streaking" on TLC or irreversible adsorption (the compound never elutes from the column).
Recommendations:
-
Deactivate Silica: If degradation is suspected, the silica gel can be "deactivated" by treating it with a solvent mixture containing a small amount of a base, such as triethylamine (~1%), before packing the column.
-
Use a Different Stationary Phase: For highly sensitive compounds, consider alternative stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).[8]
-
Limit Contact Time: Use flash chromatography with positive pressure to minimize the time the compound spends on the column.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
The two most effective and widely used methods are column chromatography and recrystallization.[6]
-
Column Chromatography is ideal for separating complex mixtures with multiple components or for removing impurities with very different polarities from the product. It is often used for the primary purification of a crude reaction mixture.[7]
-
Recrystallization is a highly effective final purification step to remove small amounts of impurities from an already enriched solid, yielding a product with high crystalline purity.[10]
Q2: How do I choose the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] A solvent screen is the best way to determine the optimal system.
| Solvent System (v/v) | Solubility Profile & Recommendation |
| Dichloromethane (DCM) / Hexanes | Excellent Starting Point. The compound is typically very soluble in DCM and insoluble in hexanes. Dissolve the crude solid in a minimal amount of hot DCM, then add hexanes dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of DCM to re-clarify before slow cooling.[4] |
| Ethyl Acetate (EtOAc) / Hexanes | Good Alternative. Similar principle to DCM/Hexanes. EtOAc is a more polar "good" solvent. |
| Ethanol / Water | Possible Single or Dual System. The compound may be soluble enough in hot ethanol to recrystallize upon cooling. If it is too soluble, water can be added as an anti-solvent.[6] |
| Toluene | Potential Single Solvent. Toluene can be effective for aromatic compounds, but its high boiling point may increase the risk of "oiling out."[4] |
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to assess purity and confirm the structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the product's purity by separating it from any impurities.[5][6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range close to the literature value. Impurities will typically cause the melting point to be depressed and broaden.[6]
Q4: What are the best practices for storing purified this compound?
To maintain its integrity, the compound should be stored in a tightly sealed container to prevent moisture absorption and air exposure.[11] Store it in a cool, dry, and dark place, away from heat sources and strong oxidizing agents, to prevent degradation and discoloration.[2]
Visualized Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy for crude this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound using silica gel flash chromatography.
Methodology:
-
TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good starting point is 8:2 Hexanes:Ethyl Acetate. The target compound should have an Rf of ~0.3.[7]
-
Column Packing (Slurry Method):
-
Secure a glass column vertically in a fume hood and ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).[7]
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use positive pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve ~1g of crude product in a minimal amount of dichloromethane.
-
Add ~2-3g of silica gel to this solution and concentrate fully on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.[8]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or house air) to begin eluting the solvent through the column.[9]
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
Objective: To obtain high-purity crystalline this compound.
Methodology:
-
Dissolution: In an Erlenmeyer flask, place the crude this compound. Add a minimal amount of warm dichloromethane (DCM) and swirl until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If the solution contains insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.[5]
-
Induce Crystallization: To the hot, clear filtrate, add n-hexane dropwise while swirling until the solution becomes faintly and persistently turbid. Add one or two drops of hot DCM to re-clarify the solution.[4]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Maximize Recovery: Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... Acta Crystallographica Section E, E80, 867–872.
- PubChem. (n.d.). 3-Fluoro-5-[methyl(propyl)amino]benzonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
- LookChem. (n.d.). This compound: Chemical Insight and Market Perspective.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Ciba-Geigy AG. (1996). Process for the preparation of substituted 3-aminobenzonitriles. Google Patents. WO1996011906A1.
- Amerigo Scientific. (n.d.). 5-amino-3-fluorobenzonitrile.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube.
Sources
- 1. This compound | C7H5FN2 | CID 2756432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supplier in China [nj-finechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. 5-Amino-3-Fluorobenzonitrile Manufacturer & Supplier | Properties, Uses, Safety Data | Buy High Purity 5-Amino-3-Fluorobenzonitrile in China [nj-finechem.com]
Technical Support Center: Optimizing 3-amino-5-fluorobenzonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-amino-5-fluorobenzonitrile. As a critical building block in the development of novel therapeutics and functional materials, optimizing its synthesis for yield, purity, and scalability is paramount. This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format, addressing the common and nuanced challenges encountered during its preparation.
Primary Synthetic Strategies: An Overview
The synthesis of this compound predominantly starts from 3,5-difluorobenzonitrile[1][2]. The core transformation involves the substitution of one fluorine atom with an amino group. Two principal strategies are employed, each with distinct advantages and challenges.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and often most direct route. It leverages the electron-withdrawing nature of the nitrile group (-CN) to activate the aromatic ring for nucleophilic attack by an ammonia source. The reaction proceeds via a negatively charged Meisenheimer intermediate.[3][4][5] This method is generally favored for its cost-effectiveness and scalability, though it can require elevated temperatures and pressures.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a milder alternative for forming the C-N bond.[6][7][8] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. While highly versatile and often providing excellent yields under gentler conditions, it introduces the cost and complexity of the catalyst system and requires stringent exclusion of oxygen.[8]
Caption: Decision workflow for synthesizing this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing primarily on the more common SNAr pathway but including relevant considerations for palladium-catalyzed methods.
Category 1: Low Yield & Incomplete Conversion
Q1: My SNAr reaction with aqueous ammonia is stalling, with significant unreacted 3,5-difluorobenzonitrile remaining. How can I drive it to completion?
A1: This is a classic challenge related to activation energy and reaction equilibrium. Several parameters are critical:
-
Temperature and Pressure: The SNAr reaction has a significant activation barrier for the formation of the Meisenheimer intermediate. Insufficient temperature is the most common cause of a stalled reaction. You are likely operating below the required thermal threshold.
-
Causality: Increasing the temperature directly increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which is necessary to overcome the activation energy. In a sealed vessel, this also increases pressure, which maintains the concentration of aqueous ammonia and can accelerate the reaction.
-
Actionable Advice: Gradually increase the reaction temperature in 10 °C increments. Reactions of this type are often run at 120-160 °C in a sealed pressure vessel. Ensure your equipment is rated for the intended temperature and resulting pressure. Monitor the reaction progress by HPLC or GC-MS to track the consumption of starting material.
-
-
Solvent Choice: While often performed in an excess of aqueous ammonia which acts as both reagent and solvent, the addition of a polar aprotic co-solvent can be beneficial.
-
Causality: Solvents like DMSO, DMF, or NMP are highly effective at solvating cations, leaving the nucleophile (ammonia) more "naked" and reactive. They also help to solubilize the aromatic starting material.[9]
-
Actionable Advice: Introduce a co-solvent such as DMSO (10-20% v/v) to the reaction mixture. This can often facilitate the reaction at a lower temperature than in water alone.
-
Q2: I'm attempting a Buchwald-Hartwig amination, but the reaction is sluggish. What should I check?
A2: Sluggish Buchwald-Hartwig reactions typically point to issues with the catalytic cycle.[6][7]
-
Catalyst and Ligand Choice: The "generation" of the catalyst system is crucial. Sterically hindered phosphine ligands are often required to promote the reductive elimination step, which is the product-forming step of the cycle.[6]
-
Causality: The ligand stabilizes the palladium center and modulates its reactivity. For C-N coupling, bulky, electron-rich ligands (e.g., Josiphos, XPhos, RuPhos) facilitate the crucial oxidative addition and reductive elimination steps. Bidentate ligands can also be effective.[6]
-
Actionable Advice: Ensure your ligand is appropriate for C-N bond formation. If using a general-purpose ligand like P(t-Bu)₃, consider switching to a more specialized ligand designed for amination. Also, verify the quality of your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
-
Base Selection: The base's role is to deprotonate the amine, forming the palladium amide complex.[7] Its strength and solubility are critical.
-
Causality: A base that is too weak will not generate the active nucleophile efficiently. A base that is not soluble in the reaction medium can also lead to slow kinetics.
-
Actionable Advice: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are standard.[7] Ensure the base is fresh and has been handled under anhydrous conditions.
-
-
Oxygen Contamination: The active catalyst is a Pd(0) species, which is highly sensitive to oxidation.
-
Causality: Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive in the catalytic cycle and halting the reaction.
-
Actionable Advice: The reaction must be set up under a strictly inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox.[10] Degas your solvent thoroughly before use by sparging with argon or through freeze-pump-thaw cycles.
-
Category 2: Impurity Formation
Q3: My final product is contaminated with 3-amino-5-fluorobenzamide and/or 3-amino-5-fluorobenzoic acid. Where are these coming from?
A3: These impurities are the result of nitrile group hydrolysis.[11]
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at the elevated temperatures used in SNAr synthesis. The reaction proceeds first to the primary amide and then can continue to the carboxylic acid.[11]
-
Actionable Advice:
-
Minimize Water in Workup: If using acidic or basic conditions during the workup and extraction, perform these steps at low temperatures (0-5 °C) and as quickly as possible.
-
Avoid Prolonged Heating: Do not leave the reaction mixture at high temperatures longer than necessary. Once the reaction is complete (as determined by HPLC/GC), cool it down promptly.[11]
-
Purification: These more polar impurities can typically be separated from the desired product by column chromatography on silica gel. A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will elute the less polar benzonitrile product first.
-
Q4: I'm observing a disubstituted byproduct, 3,5-diaminobenzonitrile, in my SNAr reaction. How can I suppress this?
A4: The formation of a disubstituted product occurs because the initial product, this compound, can itself undergo a second SNAr reaction.
-
Causality: The newly introduced amino group is an activating group, but the remaining fluorine is still activated by the nitrile. While the second substitution is generally slower than the first, it can become significant under forcing conditions.
-
Actionable Advice:
-
Control Stoichiometry: While ammonia is typically used in large excess, carefully controlling reaction time is the best way to mitigate this.
-
Monitor Closely: Track the formation of the desired product and the disubstituted byproduct by HPLC. Quench the reaction when the ratio of desired product to starting material is maximized, before significant amounts of the byproduct form.
-
Lower Temperature: If feasible, running the reaction at the lowest possible temperature that still provides a reasonable rate can increase selectivity for monosubstitution.
-
Category 3: Product Isolation & Quality
Q5: My isolated product is a brown or reddish solid, not the expected off-white color. What causes this and is it a problem?
A5: This discoloration is almost always due to the oxidation of the aniline functional group.[11]
-
Causality: Aromatic amines are highly susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This process can be accelerated by light and trace metals.
-
Actionable Advice:
-
Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (nitrogen or argon) to the extent possible.[11] Use deoxygenated solvents for chromatography and recrystallization.
-
Activated Carbon: During workup, you can treat a solution of your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) with a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite. This is often effective at removing colored impurities.
-
Storage: Store the final product under an inert atmosphere, protected from light, and in a freezer to minimize degradation over time. For most downstream applications, a slightly off-white or tan color is acceptable, but for applications requiring high purity, minimizing oxidation is crucial.[11]
-
Caption: Troubleshooting decision tree for low yield in the synthesis.
Data Summary: SNAr Condition Optimization
The following table summarizes typical starting points and outcomes for the SNAr synthesis of this compound from 3,5-difluorobenzonitrile. Yields are representative and will vary based on exact setup and scale.
| Entry | Ammonia Source | Co-Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Observations |
| 1 | 28% aq. NH₃ | None | 120 | 24 | 40-50% | Slow conversion, significant starting material remains. |
| 2 | 28% aq. NH₃ | None | 150 | 18 | 75-85% | Good conversion. Increased risk of hydrolysis impurities. |
| 3 | 28% aq. NH₃ | DMSO (20%) | 130 | 12 | >90% | Faster reaction at a lower temperature. DMSO aids solubility. |
| 4 | 7N NH₃ in MeOH | None | 140 | 20 | 65-75% | Alternative ammonia source, may reduce water for hydrolysis. |
Experimental Protocol: SNAr Synthesis
This protocol describes a robust lab-scale synthesis of this compound via the SNAr pathway.
Reagents & Equipment:
-
3,5-Difluorobenzonitrile (1.0 eq)
-
Aqueous Ammonium Hydroxide (28-30%, ~20 eq)
-
Dimethyl Sulfoxide (DMSO)
-
High-pressure reaction vessel with stirring and temperature control
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stir bar, add 3,5-difluorobenzonitrile (e.g., 10.0 g, 71.9 mmol, 1.0 eq), aqueous ammonium hydroxide (100 mL, ~20 eq), and DMSO (25 mL).
-
Reaction Conditions: Seal the vessel securely. Place it in a heating mantle or oil bath and begin vigorous stirring. Heat the reaction mixture to 130 °C. (Caution: The internal pressure will increase significantly. Ensure the vessel is rated for the conditions).
-
Monitoring: Maintain the temperature and stirring for 12-16 hours. The reaction progress can be monitored by taking small aliquots (after cooling the vessel completely) and analyzing by TLC (e.g., 3:1 Hexane:EtOAc) or HPLC/GC-MS. The reaction is complete when the starting material is consumed.
-
Workup: After completion, cool the reaction vessel to room temperature. (Caution: Do not open the vessel while hot). Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMSO and ammonia, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane). Combine the fractions containing the pure product and concentrate to yield this compound as an off-white to light tan solid.
References
- Buchwald–Hartwig amin
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.ACS Catalysis, 14, 4099-4107. Novartis OAK. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Hoser, A. A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1092. PubMed Central. [Link]
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.Organic Letters, 23(13), 4915–4919. Organic-Chemistry.org. [Link]
- 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap.
- Process for the preparation of substituted 3-aminobenzonitriles - Google Patents.
- Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
- Fluorobenzonitrile compound preparation method - Google Patents.
- Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- This compound | C7H5FN2 | CID 2756432 - PubChem. PubChem. [Link]
- 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem. PubChem. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution - YouTube. YouTube. [Link]
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- 2. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions with 3-Amino-5-fluorobenzonitrile
Welcome to the Technical Support Center for 3-amino-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and derivatization of this versatile building block. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields can stem from a variety of factors, often related to reagent quality, reaction conditions, or inherent reactivity of the substrate. A systematic approach to troubleshooting is crucial.
Common Culprits and Solutions:
-
Reagent Purity: this compound and other reactants can degrade over time. Verify the purity of your starting materials using techniques like NMR or LC-MS. Impurities can act as catalyst poisons or participate in side reactions.
-
Solvent Choice and Quality: Ensure your solvent is anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[1] The solubility of this compound can also be a factor; it has low solubility in water but dissolves well in many organic solvents like alcohols, ether, and dichloromethane.[2] For reactions where solubility is an issue, consider a co-solvent system or gentle heating.
-
Reaction Temperature: Many reactions, particularly those involving diazonium salts, are highly temperature-sensitive.[1] For instance, diazotization for a subsequent Sandmeyer reaction should be conducted at 0-5 °C to ensure the stability of the diazonium intermediate.[1] Conversely, some reactions like Suzuki couplings may require elevated temperatures to proceed at a reasonable rate.[3]
-
Atmosphere Control: The amino group in this compound is susceptible to oxidation, which can lead to colored impurities and reduced yield.[1] Performing reactions under an inert atmosphere of nitrogen or argon is highly recommended.[1]
-
Catalyst Activity: For catalyzed reactions, ensure your catalyst is active. Palladium catalysts, for example, can be sensitive to air and moisture. Using a fresh batch of catalyst or a pre-catalyst can be beneficial.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: A workflow diagram for troubleshooting low-yield reactions.
Q2: I'm observing the formation of multiple byproducts. What are the common side reactions and how can I minimize them?
The presence of amino, fluoro, and nitrile functional groups on the aromatic ring can lead to several potential side reactions.
Common Side Reactions and Mitigation Strategies:
-
Dimerization/Polymerization: The amino group can react with other molecules of the starting material or intermediates, especially under harsh conditions. To minimize this, consider using a protecting group for the amine if it's not the intended reactive site.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, particularly in the presence of strong acids or bases and water.[1] To avoid this, use anhydrous solvents and carefully control the pH during the reaction and workup.[1]
-
Over-alkylation/acylation: The primary amine can undergo multiple alkylations or acylations. To favor mono-substitution, use a controlled stoichiometry of the alkylating/acylating agent and add it slowly to the reaction mixture.
-
Ring Reactions: The electron-donating amino group and the electron-withdrawing fluoro and nitrile groups influence the regioselectivity of electrophilic aromatic substitution. Be mindful of potential side reactions on the aromatic ring itself.
The following diagram illustrates some common side reactions.
Sources
Technical Support Center: Synthesis of 3-Amino-5-fluorobenzonitrile
Answering the user's request.
A Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 3-amino-5-fluorobenzonitrile. This crucial intermediate is a foundational building block in the development of pharmaceuticals and advanced agrochemicals[1]. The precise control of reaction parameters, particularly temperature, is paramount to achieving high yield and purity. This guide is designed for researchers, chemists, and drug development professionals, offering practical, field-tested insights into optimizing the synthesis and troubleshooting common experimental hurdles. We will explore the causality behind procedural choices to empower you with a deeper understanding of the reaction mechanics.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
There are two primary, industrially relevant strategies for synthesizing this compound. The choice often depends on the availability and cost of the starting materials.
-
Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Reaction): This route typically starts from 3-bromo-5-fluorobenzonitrile . It involves a cross-coupling reaction with an ammonia equivalent or a protected amine, catalyzed by a palladium complex. This method is renowned for its functional group tolerance and high yields, though it requires careful optimization of the catalyst, ligand, and base.[2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway uses 3,5-difluorobenzonitrile as the starting material. The high electrophilicity of the carbon atoms, activated by the electron-withdrawing nitrile and fluorine groups, allows for the direct substitution of one fluorine atom by a nucleophilic amine source (e.g., ammonia, an azide followed by reduction). This route can be more cost-effective as it avoids palladium catalysts but may require more stringent temperature and pressure control to ensure mono-substitution and avoid side reactions.[5][6]
Q2: Why is temperature the most critical parameter to control in these syntheses?
Temperature acts as a double-edged sword in the synthesis of this compound. On one hand, sufficient thermal energy is required to overcome the activation energy of the reaction, ensuring a practical reaction rate. On the other hand, excessive heat can trigger a cascade of undesirable side reactions.
-
Kinetics vs. Selectivity: For both Pd-catalyzed and SNAr reactions, higher temperatures increase the reaction rate. However, the activation energies for side reactions like nitrile hydrolysis, starting material decomposition, or catalyst degradation may be only slightly higher than that of the desired reaction. Thus, an optimal temperature is a fine balance between achieving a reasonable reaction time and minimizing the formation of impurities.[7]
-
Nitrile Group Stability: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, a process that is significantly accelerated at elevated temperatures. This leads to the formation of 3-amino-5-fluorobenzamide or 3-amino-5-fluorobenzoic acid as impurities, which can be difficult to separate from the desired product.[8]
-
Product Stability: The product, an aromatic amine, is prone to oxidation, especially at high temperatures in the presence of air. This leads to the formation of colored, often polymeric, impurities that can complicate purification and reduce the final yield.[8]
Q3: What are the immediate signs that my reaction temperature is not optimized?
Monitoring your reaction closely can provide early warnings of suboptimal temperature conditions:
-
Low Conversion: If TLC or HPLC analysis shows a large amount of unreacted starting material after a significant period, the temperature may be too low.
-
Multiple New Spots on TLC/HPLC: The appearance of several new spots, particularly those with different polarity from the product, often indicates the formation of side products or degradation. This is a classic sign of excessive heat.
-
Drastic Color Change: While some color change is expected, a rapid darkening of the reaction mixture (e.g., to dark brown or black) often points to decomposition or significant oxidation of the aniline product, exacerbated by high temperatures.[8]
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems in a direct question-and-answer format, focusing on logical, step-by-step solutions.
Problem 1: Low or No Product Yield
Q: My reaction has stalled with significant unreacted starting material remaining. How should I proceed?
A: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Verify Reagent Purity and Activity:
-
Starting Materials: Confirm the purity of your aryl halide (or difluoro precursor) via NMR or GC-MS. Impurities can inhibit catalysts.[8]
-
Catalyst/Ligand (for Buchwald-Hartwig): Ensure the palladium catalyst and phosphine ligand have not degraded. Use freshly opened or properly stored reagents. Some Pd precatalysts are air-stable, offering more reliability.[9]
-
Base: The choice and quality of the base are critical. For example, sodium tert-butoxide (NaOtBu) is highly hygroscopic and its effectiveness diminishes upon exposure to moisture. Use freshly opened base or dry it appropriately.
-
-
Optimize Reaction Temperature:
-
If you are confident in your reagents, the temperature is the next logical parameter to adjust. Insufficient thermal energy is a common cause of low conversion.
-
Action: Increase the reaction temperature in small, controlled increments (e.g., 5-10 °C). After each increase, allow the reaction to stir for 1-2 hours and monitor the progress by TLC or HPLC.
-
Caution: Be vigilant for the appearance of new impurity spots as you increase the heat. If side product formation becomes significant, return to the previous, lower temperature and consider extending the reaction time instead.
-
| Synthetic Route | Typical Starting Temperature | Optimized Temperature Range | Notes |
| Buchwald-Hartwig | 80 °C | 80 - 110 °C (Toluene) | Dependent on catalyst generation; newer ligands may allow lower temperatures.[4] |
| SNAr | 60 °C | 60 - 100 °C (MeCN, DMF) | Higher temperatures risk di-substitution or hydrolysis. Monitor carefully.[5] |
Problem 2: Product Contaminated with Hydrolysis Impurities
Q: My final product is contaminated with 3-amino-5-fluorobenzamide and/or 3-amino-5-fluorobenzoic acid. What causes this and how can I prevent it?
A: This indicates hydrolysis of the nitrile functional group. This reaction is catalyzed by water under either acidic or basic conditions and is strongly accelerated by heat.[8]
-
Causality: During a Buchwald-Hartwig reaction, a strong base like NaOtBu or Cs₂CO₃ is present at elevated temperatures. If any water is in the system (from solvents, reagents, or atmosphere), it can readily hydrolyze the nitrile. Similarly, acidic or basic aqueous workups at room temperature or above can cause the same issue.
-
Preventative Measures:
-
Lower the Reaction Temperature: This is the most effective way to suppress the rate of hydrolysis. Compensate for the slower primary reaction by extending the reaction time or using a more active catalyst system.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents that are known to be hygroscopic. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).[8]
-
Optimize Workup Procedure: Quench the reaction by pouring it into cold water or a buffer. Perform all extractions and washes at a reduced temperature and as quickly as possible to minimize contact time with aqueous acidic or basic layers.
-
Problem 3: Final Product is Discolored (Brown, Red, or Black)
Q: My isolated product is a dark, discolored solid instead of the expected pale solid. Why?
A: The amino group in your product is highly susceptible to air oxidation, which forms highly colored, conjugated impurities. This process is accelerated by heat, light, and the presence of trace metals.[8]
-
Causality: Aniline-type compounds can be oxidized by atmospheric oxygen. The initial oxidation products can then polymerize to form complex, deeply colored mixtures. This is often more pronounced at higher reaction temperatures and during workup when the product is exposed to air.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the entire reaction, workup, and purification under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent oxidation.[8]
-
Degas Solvents: Before use, degas reaction and chromatography solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Temperature Control During Workup: Keep all solutions of the product as cool as possible during extraction, filtration, and solvent evaporation.
-
Purification: Column chromatography using deoxygenated solvents can be effective at removing colored impurities. Recrystallization from a suitable solvent system under an inert atmosphere may also yield a purer, less colored product.[8]
-
Section 3: Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Amination
This protocol uses 3-bromo-5-fluorobenzonitrile and a common palladium catalyst system.
-
Reagents:
-
3-Bromo-5-fluorobenzonitrile (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)
-
Xantphos (or a similar biaryl phosphine ligand) (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
A source of ammonia (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by 3-bromo-5-fluorobenzonitrile and the ammonia source.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C ) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the mixture to room temperature and quench carefully by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If using an imine, the crude product must be hydrolyzed (e.g., with aqueous HCl) to reveal the primary amine.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 4: Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues of low conversion.
Caption: A decision tree for troubleshooting low reaction yield.
Diagram 2: Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps of the Buchwald-Hartwig amination and highlights the reductive elimination step, which is sensitive to temperature and ligand choice.
Caption: The Buchwald-Hartwig cycle and a key temperature-sensitive side reaction.
References
- Wikipedia.
- Chemistry LibreTexts.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Novartis OAK. [Link]
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919. [Link]
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
- Wang, J., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9, 18501-18508. [Link]
- McGuire, B. A., et al. (2019). Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation. Physical Chemistry Chemical Physics, 21(8), 4165-4179. [Link]
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, E80, 867-872. [Link]
- PubChem. This compound.
- Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
- Chemtradeasia. This compound: Chemical Insight and Market Perspective. Chemtradeasia. [Link]
- Zhang, T., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931-4. [Link]
- Wang, X., et al. (2021).
- Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
Sources
- 1. This compound Supplier in China [nj-finechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Amino-5-fluorobenzonitrile: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 3-amino-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage and control impurities, ensuring the quality and consistency of your synthesis. Our approach is built on a deep understanding of the reaction mechanisms and extensive field experience.
Troubleshooting Guide: A Proactive Approach to Impurity Management
The synthesis of this compound, a key building block in many pharmaceutical compounds, can be approached via two primary synthetic routes.[1] Each pathway presents a unique set of challenges and potential impurities. This section is structured to address specific issues you might encounter, providing not just solutions but also the scientific reasoning behind them.
Scenario 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) of 3,5-Difluorobenzonitrile
This route involves the substitution of a fluorine atom on the 3,5-difluorobenzonitrile ring with an amino group, typically using ammonia or a protected amine source.[2][3]
Answer:
Incomplete conversion is a common issue in this SNAr reaction. Several factors could be at play:
-
Insufficient Reaction Temperature or Time: The aromatic ring in 3,5-difluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group and the fluorine atoms themselves.[2] However, the reaction still requires sufficient thermal energy to overcome the activation barrier.
-
Recommendation: Gradually increase the reaction temperature, monitoring the reaction progress by HPLC or TLC. Be cautious of potential side reactions at excessively high temperatures. Similarly, extending the reaction time can drive the reaction to completion.
-
-
Inefficient Mixing: If the reaction is heterogeneous (e.g., using aqueous ammonia), poor mixing can limit the interfacial area where the reaction occurs.
-
Recommendation: Ensure vigorous stirring throughout the reaction.
-
-
Purity of Starting Materials: Impurities in the 3,5-difluorobenzonitrile or the ammonia source can inhibit the reaction.
-
Recommendation: Verify the purity of your starting materials by GC-MS or NMR before commencing the synthesis.[4]
-
Scenario 2: Synthesis via Reduction of 3-Fluoro-5-nitrobenzonitrile
This pathway involves the reduction of the nitro group of 3-fluoro-5-nitrobenzonitrile to the desired amine. Common reducing agents include catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[5]
Answer:
Discoloration and multiple byproducts in the reduction of nitroarenes often point to two main issues: incomplete reduction and/or oxidation of the product.
-
Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamino species. If the reaction is not driven to completion, these intermediates can remain as impurities and may also participate in side reactions, leading to colored byproducts.
-
Recommendation:
-
Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading (typically 1-5 mol% of Pd).[5] Maintain a positive hydrogen pressure and ensure efficient stirring to facilitate mass transfer of hydrogen gas.
-
Metal/Acid Reduction: Use a sufficient excess of the metal reducing agent (e.g., 3-5 equivalents of SnCl₂).[5] Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
-
-
Product Oxidation: Aromatic amines, particularly anilines, are susceptible to air oxidation, which can form highly colored polymeric impurities.[6] This is often exacerbated by the presence of residual metal catalysts from the reduction step.
-
Recommendation:
-
Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, promptly work up the reaction mixture.
-
During workup, ensure complete removal of the metal catalyst. For catalytic hydrogenation, filter the reaction mixture through a pad of Celite®.[5] For metal/acid reductions, careful extraction and washing are crucial.
-
Purification of the crude product by column chromatography using deoxygenated solvents can help remove colored impurities.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity identification, analysis, and prevention during the synthesis of this compound.
Q1: What are the most common impurities I should expect, regardless of the synthetic route?
A1: Besides unreacted starting materials and route-specific byproducts, you should be vigilant for:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during reaction workup. This can lead to the formation of 3-amino-5-fluorobenzamide and 3-amino-5-fluorobenzoic acid.[7][8]
-
Causality: The hydrolysis proceeds via nucleophilic attack of water on the nitrile carbon, which is often protonated under acidic conditions or followed by protonation of the resulting anion under basic conditions. Prolonged exposure to strong acids or bases, especially at elevated temperatures, will favor the formation of the carboxylic acid over the amide.
-
Mitigation: Minimize the time the product is in contact with acidic or basic aqueous solutions during workup. Use moderate pH conditions where possible and avoid excessive heat.
-
-
Regioisomeric Impurities: The presence of isomeric impurities in your starting materials will directly translate to regioisomers in your final product. For example, if your 3,5-difluorobenzonitrile starting material contains 2,5-difluorobenzonitrile, you will likely form 2-amino-5-fluorobenzonitrile as an impurity.
-
Causality: The chemical properties of regioisomers are often very similar, making them difficult to separate from the desired product.
-
Mitigation: The most effective strategy is to ensure the isomeric purity of your starting materials before beginning the synthesis. This should be verified by a suitable analytical method, such as GC-MS.
-
Q2: My final product has a purity of >98% by HPLC, but it has a slight off-white or tan color. Is this a cause for concern?
A2: A slight off-white or tan color is common for many anilines and is often due to trace amounts of oxidation products. The level of concern depends on the specifications required for your downstream application. For many research and development purposes, this may be acceptable. However, for pharmaceutical applications, stringent color specifications are often required.
-
Recommendation: If a high degree of color purity is required, consider the following purification techniques:
-
Recrystallization: This can be a very effective method for removing colored impurities.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your product, followed by hot filtration, can effectively adsorb colored impurities.[9]
-
Column Chromatography: This is a reliable method for removing a wide range of impurities, including colored ones.
-
Q3: How can I best monitor the progress of my reaction to minimize impurity formation?
A3: Real-time reaction monitoring is crucial for optimizing reaction conditions and minimizing impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. By taking aliquots from the reaction mixture at different time points, you can accurately determine the percentage of starting material remaining and the yield of the product.[6] This is the preferred method for optimizing reaction time and temperature to maximize yield while minimizing impurity formation.
Visualizing the Workflow
To aid in troubleshooting, the following diagram outlines a logical workflow for identifying and mitigating impurities during the synthesis of this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of impurities in this compound. Method optimization may be required based on the specific impurity profile of your sample and the instrumentation available.
Protocol 1: HPLC-UV Method for Purity Analysis and Impurity Profiling
This reverse-phase HPLC method is suitable for the separation and quantification of this compound from its less volatile impurities, including starting materials and hydrolysis products.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for a wide range of aromatic compounds.
-
Acidified Mobile Phase: The addition of phosphoric acid helps to protonate the amino group, leading to sharper peaks and improved peak shape.[10]
-
Gradient Elution: Allows for the effective separation of compounds with a range of polarities, from the more polar hydrolysis products to the less polar starting materials.
-
UV Detection at 254 nm: Most aromatic compounds exhibit strong absorbance at this wavelength, making it a good general-purpose wavelength for detection.
Protocol 2: GC-MS Method for Starting Material and Regioisomer Analysis
This method is ideal for assessing the purity of volatile starting materials like 3,5-difluorobenzonitrile and for identifying and quantifying volatile impurities such as regioisomers.
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |
Rationale for Method Parameters:
-
DB-5ms Column: A versatile, low-polarity column suitable for a wide range of non-polar and semi-polar compounds.
-
Temperature Program: The gradient temperature program allows for the separation of compounds with different boiling points.
-
EI Ionization: Provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.[11]
By implementing these troubleshooting strategies and analytical protocols, researchers can gain better control over the synthesis of this compound, leading to a more robust and reproducible process that consistently delivers high-purity material.
References
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
- PubChem. (n.d.). 3-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information.
- Analytical Methods. (2013).
- Amerigo Scientific. (n.d.). 3-amino-5-fluorobenzoic Acid.
- 3-AMINO-2-FLUOROBENZOIC ACID. (n.d.).
- 3-Amino-5-fluorobenzoic acid. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Difluorobenzonitrile. National Center for Biotechnology Information.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 461–466.
- IJCRT.org. (2024). IMPURITY PROFILING.
- The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: Chemical Insight and Market Perspective. (n.d.).
- Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Organometallics. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Journal of Applied Pharmaceutical Science. (2020).
- Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- MDPI. (n.d.). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation.
- ChemBK. (n.d.). This compound.
- Unich. (2024).
- PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- The Royal Society of Chemistry. (n.d.).
- PubMed. (2011). Validation of an HPLC-UV Method for the Determination of Ceftriaxone Sodium Residues on Stainless Steel Surface of Pharmaceutical Manufacturing Equipments.
- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 17915148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Column Chromatography of 3-Amino-5-fluorobenzonitrile
Welcome to the technical support center for the purification of 3-amino-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatographic purification of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can confidently and efficiently achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, the standard choice for the stationary phase is silica gel (SiO₂) .[1] Its polarity is well-suited for separating moderately polar compounds like aromatic amines from less polar or more polar impurities. The acidic nature of the silanol groups on the silica surface, however, can sometimes lead to challenges with basic compounds like amines.[2]
Q2: What is a good starting mobile phase system for the purification of this compound?
A2: A common and effective mobile phase system for compounds of this polarity is a mixture of a non-polar solvent and a moderately polar solvent. A great starting point is a gradient of ethyl acetate in hexanes .[1][3] To determine the optimal ratio, it is crucial to first perform Thin Layer Chromatography (TLC) analysis. The ideal solvent system for your column should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.[1]
Q3: My this compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A3: This is a classic issue encountered when purifying basic compounds like amines on silica gel.[2][4][5] The primary cause is the strong interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica. This can lead to poor separation and recovery.
To resolve this, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) , typically at a concentration of 0.1-1% by volume. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.[2]
Q4: What are some of the common impurities I should be aware of when purifying this compound?
A4: The impurities in your sample will largely depend on the synthetic route used. However, some common impurities to anticipate include:
-
Unreacted starting materials : Depending on the synthesis, these could be precursors to the aminobenzonitrile.[6]
-
Side-reaction products : These may include regioisomers if the starting materials were not isomerically pure.[6]
-
Oxidation products : Anilines can be susceptible to oxidation, which often results in colored impurities.[6]
-
Hydrolysis products : The nitrile group can potentially hydrolyze to an amide or a carboxylic acid under certain conditions.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography of this compound in a problem-and-solution format.
| Problem | Potential Cause | Recommended Solution |
| The compound is not eluting from the column, even with a high concentration of ethyl acetate. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. You can try a more polar solvent system, such as methanol in dichloromethane.[1] However, be aware that methanol can dissolve some of the silica gel if used in high concentrations. |
| The compound has irreversibly adsorbed to the silica gel due to strong acidic site interactions. | If increasing polarity doesn't work, consider deactivating the silica gel by pre-treating it with a mobile phase containing triethylamine before loading your sample.[2] | |
| The separation between the desired product and an impurity is poor. | The mobile phase polarity is not optimized. | A slight adjustment in the solvent ratio can significantly improve resolution. Use TLC to test various solvent systems to find the optimal conditions that maximize the separation between your product and the impurity. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight for good separation. | |
| The collected fractions are very dilute. | The sample was too dilute when loaded onto the column. | Concentrate your sample before loading. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, is an excellent technique to ensure a concentrated starting band.[1] |
| The elution is too fast. | Reduce the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. | |
| The product elutes as a broad band, showing significant tailing. | Strong interaction with acidic silanol groups on the silica. | As mentioned in the FAQs, add a basic modifier like triethylamine (0.1-1%) to your mobile phase to mitigate this interaction.[2][5] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation. |
Experimental Protocols
TLC Analysis for Mobile Phase Optimization
Objective: To determine the optimal mobile phase for the column chromatography of this compound.
Methodology:
-
Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[1]
Column Chromatography Protocol (Silica Gel)
Objective: To purify crude this compound using silica gel column chromatography.
Methodology:
-
Column Preparation (Dry Packing):
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Carefully add dry silica gel to the column, gently tapping the side to ensure even packing.
-
Add another layer of sand (approximately 0.5 cm) on top of the silica gel.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[1]
-
-
Elution:
-
Carefully add your pre-determined mobile phase (from TLC analysis) to the top of the column.
-
If using flash chromatography, apply gentle air pressure to begin elution.
-
Collect fractions in test tubes or flasks.
-
If necessary, you can perform a gradient elution by gradually increasing the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in the column chromatography of this compound.
Caption: Troubleshooting workflow for the column chromatography of this compound.
References
- BenchChem. (2025).
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Column Chromatography of 3,5-Dichloro-4-fluorobenzonitrile. BenchChem Technical Support.
- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques.
- SciELO. (2024, October 18). Article.
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Technical Support Center: Recrystallization of 3-amino-5-fluorobenzonitrile
Welcome to the technical support guide for the purification of 3-amino-5-fluorobenzonitrile via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, moving from fundamental principles to advanced troubleshooting. Our focus is not just on the "how," but the critical "why" behind each step, ensuring robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs) - Solvent Selection & Core Principles
The success of any recrystallization hinges on the appropriate choice of solvent. The principle relies on identifying a solvent (or solvent system) where this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1][2]
Question 1: What are the ideal characteristics of a recrystallization solvent for this compound?
Answer: Based on the structure of this compound, which contains polar functional groups (an amine and a nitrile) and a semi-polar fluorinated aromatic ring, the ideal solvent should exhibit the following properties[3][4]:
-
Significant Solubility Differential: The compound should be highly soluble in the boiling solvent but sparingly soluble in the cold solvent to ensure a high recovery rate.[2][5]
-
Chemical Inertness: The solvent must not react with the this compound.[5][6]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5][6]
-
Safety: The solvent should have a favorable safety profile, being non-toxic and non-flammable where possible.[5]
Question 2: Which solvents are a good starting point for the recrystallization of this compound?
Answer: Given the molecule's polarity, a logical starting point is to test moderately polar to polar organic solvents. The general rule of "like dissolves like" provides a useful initial guide.[7][8] Based on available data for similar compounds and its functional groups, the following solvents are recommended for initial screening.[9][10]
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol | 82.5 | Polar Protic | Often an excellent choice for aromatic amines. Good solubility differential is common. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, widely available and effective.[11] |
| Ethyl Acetate | 77.1 | Polar Aprotic | Good solvent for a wide range of organic compounds. |
| Toluene | 110.6 | Non-polar | Can be effective for aromatic compounds, especially if impurities are highly polar.[11] |
| Water | 100.0 | Highly Polar | While solubility in cold water is low, it can sometimes be a good solvent for polar compounds at high temperatures.[9][11] |
| Dichloromethane | 39.6 | Polar Aprotic | Reported to dissolve the compound well; its low boiling point makes it more suitable as the "soluble solvent" in a mixed system.[9][12] |
Question 3: What is a mixed-solvent system and when should I use it for this compound?
Answer: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1] It involves a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[1]
You should consider a mixed-solvent system if you find that your compound is either too soluble in one solvent even when cold, or not soluble enough in another solvent even when hot. For aromatic compounds, a polar/non-polar mixture is often effective.[10][11]
Recommended Mixed-Solvent Systems:
-
Ethyl Acetate / Hexanes: A classic combination for moderately polar compounds.
-
Ethanol / Water: Effective if the compound is very soluble in pure ethanol.
-
Dichloromethane / Hexanes: A good choice based on known solubility in DCM.[12]
The procedure involves dissolving the crude material in the minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A few drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Part 2: Troubleshooting Common Recrystallization Issues
This section addresses the most frequent problems encountered during the purification process and provides a logical framework for resolving them.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common recrystallization problems.
Question 4: My compound is forming an oil instead of crystals ("oiling out"). What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, creating a separate liquid phase.[10] This is often due to a high concentration of impurities or because the compound's melting point is lower than the solvent's boiling point.[10]
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow the solution to cool much more slowly.[12][13]
-
Lower the Crystallization Temperature: Switch to a solvent or a mixed-solvent system with a lower boiling point.
-
Promote Slow Cooling: Insulate the flask to ensure the solution cools as slowly as possible, giving the molecules time to orient into a crystal lattice rather than separating as a liquid.[10][14]
Question 5: The solution has cooled, but no crystals have formed. How can I induce crystallization?
Answer: A lack of crystal formation is usually due to either using too much solvent or the solution remaining in a supersaturated state.[12]
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][13]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This provides a template for other molecules to crystallize upon.[10][13]
-
Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Then, allow the more concentrated solution to cool again.[12]
Question 6: My final product is not white/off-white. How do I remove colored impurities?
Answer: Colored impurities in aminobenzonitriles are often high molecular weight byproducts resulting from the oxidation of the aniline functional group.[15] These can typically be removed with activated charcoal.
Procedure:
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal.
-
Swirl the flask and gently heat it again for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[12]
-
Allow the hot, decolorized filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can adsorb your product, leading to a lower yield.
Part 3: Experimental Protocol & Safety
General Recrystallization Workflow
Caption: A step-by-step workflow for a standard recrystallization procedure.
Step-by-Step Protocol: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding hot isopropanol in small portions until the solid just completely dissolves. Using the minimum amount of solvent is critical for a good yield.[7]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels).[13][14] Do not disturb the flask during this period. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them under vacuum to a constant weight.
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate care.[16]
-
Hazard Profile: Toxic if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[17]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[19]
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2756432, this compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Process Chemicals. (n.d.). This compound: Chemical Insight and Market Perspective.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- Journal of Chemical Education. (1978). Solvent selection for recrystallization: An undergraduate organic experiment.
- Chem.ucla.edu. (n.d.). Recrystallization1.
- Chem.ucla.edu. (n.d.). Recrystallization.
- ChemBK. (2024). This compound.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- Solubility of Things. (n.d.). Functional Group Interconversions.
Sources
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Technical Support Center: 3-Amino-5-fluorobenzonitrile
Welcome to the dedicated technical support guide for 3-amino-5-fluorobenzonitrile (CAS No. 210992-28-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile synthetic intermediate. Drawing upon established principles of organic chemistry and data from structurally related aminobenzonitriles, this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Navigating Common Stability Issues
Researchers may encounter several stability-related issues when working with this compound. This section addresses the most common observations, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Discoloration of Solid Material (e.g., from white/off-white to yellow, brown, or pink) | Oxidation of the Aromatic Amino Group: The primary amino group is susceptible to air oxidation, especially upon exposure to light and/or trace metal impurities. This process can form colored nitroso, nitro, or polymeric impurities. | Action: 1. Inert Atmosphere Handling: Always handle and store the solid under an inert atmosphere (e.g., nitrogen or argon). 2. Purification: If discoloration is observed, consider recrystallization from a suitable solvent system (e.g., toluene/heptane) or purification by column chromatography using deoxygenated solvents. Rationale: Minimizing contact with oxygen and light is crucial to prevent the formation of chromophoric, oxidized species.[1] |
| Appearance of New Peaks in HPLC/LC-MS Analysis of a Solution | 1. Hydrolysis of the Nitrile Group: In the presence of trace acid or base (e.g., from glassware, solvents, or atmospheric CO₂), the nitrile group can hydrolyze to the corresponding amide (3-amino-5-fluorobenzamide) and subsequently to the carboxylic acid (3-amino-5-fluorobenzoic acid).[1][2] 2. Photodegradation: Exposure to UV or ambient light can induce degradation, leading to various photoproducts. Studies on similar aminobenzonitriles have shown photodegradation in polar solvents.[3][4] | Action: 1. pH Control: Use freshly distilled, neutral, and anhydrous solvents. If aqueous solutions are necessary, use buffered systems and prepare them fresh. 2. Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Method Validation: Employ a validated, stability-indicating HPLC method to resolve the parent compound from potential degradants. |
| Inconsistent Reaction Yields or Formation of Unexpected Byproducts | Degradation of Starting Material: If the this compound has degraded during storage, its effective purity is lowered, leading to stoichiometric imbalances and the introduction of impurities into the reaction. | Action: 1. Purity Check: Always verify the purity of the starting material by HPLC or qNMR before use, especially if it has been stored for an extended period or shows signs of discoloration. 2. Re-purification: If impurities are detected, purify the material as described above before proceeding with the reaction. |
| Poor Solubility or Incomplete Dissolution | Presence of Polymeric Impurities: Oxidation can lead to the formation of higher molecular weight, less soluble polymeric materials. | Action: 1. Filtration: Filter the solution through a 0.45 µm PTFE filter to remove insoluble particulates before use. 2. Purity Assessment: Analyze the filtrate to confirm the concentration of the active compound and identify any soluble impurities. |
Logical Flow for Troubleshooting Impurities
The following diagram outlines a systematic approach to identifying and resolving issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.[5] Recommended storage temperatures are typically at room temperature, but for extended periods, refrigeration (2-8 °C) is advisable. It is crucial to protect it from moisture, air, and light to prevent hydrolysis and oxidation.[5]
Q2: What are the primary degradation pathways I should be aware of?
A2: While specific degradation studies on this compound are not extensively published, based on its functional groups, two primary pathways are expected:
-
Hydrolysis: The nitrile (-CN) group is susceptible to hydrolysis under both acidic and basic conditions, first forming the amide (3-amino-5-fluorobenzamide) and then the carboxylic acid (3-amino-5-fluorobenzoic acid).[1][2]
-
Oxidation: The aromatic amino (-NH₂) group can be oxidized, particularly when exposed to air and light, leading to the formation of colored impurities.[1]
The following diagram illustrates these potential degradation pathways.
Q3: Is this compound sensitive to light?
A3: Yes. Aromatic amines are often light-sensitive. Studies on structurally similar aminobenzonitriles have demonstrated photodegradation upon exposure to light, especially in solution.[3][4] Therefore, it is a critical best practice to handle both the solid material and its solutions with protection from light.
Q4: Which analytical method is best for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most effective technique.[2] This method should be capable of separating the intact this compound from its potential degradation products (e.g., amide, carboxylic acid) and any process-related impurities. Method validation should include forced degradation studies to ensure specificity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method. This is a crucial step in ensuring the quality control of any drug substance or key intermediate.[6][7][8]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter, heating block or water bath
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 24 hours.
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature and monitor. If no degradation is observed, heat at 60 °C for 24 hours.
-
At designated time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at designated time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber.
-
Expose a sample of the solid powder to the same conditions.
-
Analyze samples at appropriate intervals.
-
-
Thermal Degradation:
-
Place a sample of the solid powder in an oven at 80 °C for 7 days.
-
Analyze the sample by dissolving it in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
References
- Kwak, J., et al. (n.d.). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. PubMed. [Link]
- ResearchGate. (2025). Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements | Request PDF. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. [Link]
- Vertex AI Search. (n.d.). This compound: Chemical Insight and Market Perspective.
- ChemBK. (n.d.). This compound. [Link]
- IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Solubility of Things. (n.d.). 4-Aminobenzonitrile. [Link]
- Google Patents. (n.d.). Process for the preparation of substituted 3-aminobenzonitriles.
- Organic Letters. (2021).
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]
- Google Patents. (n.d.). Process for the production of 3-aminocrotononitrile.
- MDPI. (2022).
- ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
- Methylamine Supplier. (n.d.). 5-Amino-3-Fluorobenzonitrile. [Link]
Sources
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- 5. 5-Amino-3-Fluorobenzonitrile Manufacturer & Supplier | Properties, Uses, Safety Data | Buy High Purity 5-Amino-3-Fluorobenzonitrile in China [nj-finechem.com]
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- 8. researchgate.net [researchgate.net]
Alternative workup procedures for 3-amino-5-fluorobenzonitrile synthesis
This guide provides in-depth troubleshooting and alternative workup procedures for the synthesis of 3-amino-5-fluorobenzonitrile, a critical intermediate in pharmaceutical and agrochemical research.[1] We move beyond standard protocols to address common challenges encountered in the lab, offering field-proven insights to enhance yield, purity, and process efficiency.
Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a dark brown or reddish solid. What is the cause, and how can I obtain a cleaner, off-white product?
Answer:
Discoloration in aminobenzonitrile synthesis is almost always due to the oxidation of the aniline functional group.[2] Anilines are notoriously sensitive to air, especially in the presence of residual metal catalysts or at elevated temperatures.
Causality & Mitigation Strategy:
-
Oxidation Prevention: The most effective strategy is preventative. Conduct the reaction and all subsequent workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).[2] Deoxygenating your solvents by sparging with an inert gas prior to use is also a highly recommended practice.
-
Post-Synthesis Decolorization: If discoloration has already occurred, it can often be remedied during purification.
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs the colored polymeric impurities. A subsequent hot filtration will remove the charcoal, leaving a much cleaner solution from which to crystallize your product.[3]
-
Column Chromatography: Silica gel chromatography is very effective at separating these colored impurities from the desired product.[2]
-
Question 2: My yield is significantly lower than expected. What are the most likely causes related to the workup procedure?
Answer:
Low yield can stem from issues in the reaction itself (e.g., incomplete conversion, degradation) or losses during the workup and purification.[2] Assuming the reaction has gone to completion, workup-related losses are common.
Troubleshooting Low Yields:
-
Incomplete Extraction: this compound has a degree of polarity due to the amine and nitrile groups.[4] During an aqueous workup, ensure you are performing a sufficient number of extractions (e.g., 3-4 times) with your organic solvent (e.g., ethyl acetate) to fully recover the product from the aqueous layer. Emulsion formation can also trap product; if an emulsion forms, adding brine can help break it.
-
Product Precipitation: If the pH of the aqueous layer is not carefully controlled, you could inadvertently protonate the amino group, forming a water-soluble ammonium salt which will not be extracted into the organic phase.
-
Premature Crystallization: During hot filtration (e.g., after charcoal treatment), if the solution cools too quickly, the product can crystallize on the filter paper, leading to significant mechanical losses. Use a pre-warmed funnel and flask for this step to prevent this.[3]
Question 3: My NMR analysis shows the presence of an amide or carboxylic acid impurity. How did this form, and how can I remove it?
Answer:
The presence of 3-amino-5-fluorobenzamide or 3-amino-5-fluorobenzoic acid is a classic sign of nitrile hydrolysis.[2] This occurs when the nitrile group reacts with water under either acidic or basic conditions, particularly at elevated temperatures.
Mechanism & Prevention:
-
Hydrolysis Conditions: Prolonged exposure to strong acids or bases during the workup can facilitate this unwanted side reaction.[2] For example, if a strong base is used to neutralize the reaction mixture and is left for an extended period, hydrolysis can occur.
-
Mitigation:
-
Minimize Contact Time: Perform acid/base washes efficiently and avoid letting the mixture sit for extended periods under harsh pH conditions.
-
Use Milder Reagents: Use a weak base like sodium bicarbonate for neutralization where possible, as it is less likely to promote rapid hydrolysis compared to sodium hydroxide.[5][6]
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to minimize the water available for hydrolysis.[2]
-
Removal Strategy:
The most effective way to remove these acidic impurities is through an acid-base extraction , which is detailed in the Alternative Workup Procedures section below. A wash of the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid and any residual acidic impurities, pulling them into the aqueous layer and leaving the neutral aminobenzonitrile in the organic phase.[7][8]
Frequently Asked Questions (FAQs) on Workup Procedures
Q1: What is the primary advantage of an acid-base extraction workup over a simple aqueous wash?
An acid-base extraction offers superior purification by actively separating compounds based on their acidic or basic properties, rather than just passively washing away water-soluble impurities.[9] For this compound, this is particularly powerful. By washing the crude organic layer with aqueous acid, the basic amine product is protonated and extracted into the aqueous layer, leaving neutral impurities behind in the organic phase. The aqueous layer can then be isolated, basified to regenerate the neutral amine, and re-extracted with fresh organic solvent. This provides a much higher degree of purity before final purification steps like recrystallization.[5]
Q2: When should I choose recrystallization over column chromatography for final purification?
Recrystallization is an excellent and cost-effective choice when you have a solid product with impurities that have a significantly different solubility profile.[10] It is ideal for removing small amounts of impurities and can be scaled up easily. Column chromatography is more versatile and can separate compounds with very similar properties, but it is more time-consuming, uses large volumes of solvent, and can be more challenging to scale. For this compound, recrystallization from a solvent system like dichloromethane/hexane or acetone/water is often sufficient if the crude product is relatively clean after an efficient workup.[3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point.[3] To resolve this:
-
Reheat the solution to dissolve the oil completely.
-
Add more of the primary solvent (the one in which the compound is more soluble) to lower the solution's saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, you may need to choose a different solvent system with a lower boiling point.[3]
Experimental Protocols: Standard vs. Alternative Workup
Protocol 1: Standard Aqueous Workup
This procedure is suitable for reactions where the primary impurities are inorganic salts.
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated solution of ammonium chloride (especially if copper catalysts were used).[2]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove water-soluble impurities and residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Proceed with purification (recrystallization or chromatography).
Protocol 2: Alternative Acid-Base Extraction Workup
This procedure is highly recommended for removing neutral organic impurities and acidic byproducts like hydrolyzed nitrile.[8]
-
After the reaction is complete and cooled, quench as described in the standard protocol.
-
Extract the product into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer the organic layer to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x 50 mL). The basic this compound will move into the aqueous (acidic) layer as its hydrochloride salt. Neutral impurities remain in the organic layer.
-
Isolate and discard the organic layer containing neutral impurities.
-
Combine the aqueous (acidic) layers in a clean flask and cool in an ice bath.
-
Slowly basify the aqueous solution by adding a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is > 8. The product will precipitate or form an oil as it is neutralized.
-
Extract the neutralized product back into an organic solvent (e.g., Dichloromethane, 3 x 50 mL).
-
Wash the new combined organic layers with brine (1 x 50 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a significantly purer crude product.
Data Presentation: Workup Procedure Comparison
| Parameter | Standard Aqueous Workup | Alternative Acid-Base Extraction |
| Primary Goal | Removal of inorganic salts and water-soluble impurities. | Separation based on acid/base properties. |
| Purity of Crude | Lower; often contains organic byproducts. | Higher; effectively removes neutral and acidic impurities. |
| Typical Yield | Can be lower due to product loss in washes if pH is not optimal. | Generally higher due to more specific separation. |
| Solvent Usage | Moderate | Higher (requires acid, base, and multiple sets of extractions). |
| Best For... | Cleaner reactions with few organic side products. | Reactions with significant neutral or acidic byproducts. |
Visualizations
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common purity issues.
Workup Procedure Comparison Flow Diagram
Caption: Comparison of standard and alternative workup workflows.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Wikipedia. (2023). Acid–base extraction. Wikipedia.
- Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, E80, 867–872.
- Google Patents. (1996). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
- OC hem Undergraduate. (2020). Acid-Base Extraction Tutorial. YouTube.
- LinkedIn. (n.d.). This compound: Chemical Insight and Market Perspective. LinkedIn.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- University of California, Irvine. (n.d.). Liquid/liquid Extraction. UCI Department of Chemistry.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Chemistry Steps.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
Validation & Comparative
A Guide to the NMR Characterization of 3-amino-5-fluorobenzonitrile: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-amino-5-fluorobenzonitrile, a substituted aromatic compound, presents an interesting case for spectroscopic analysis due to the interplay of electron-donating (amino) and electron-withdrawing (fluoro and cyano) groups on its phenyl ring. This guide provides a comprehensive, in-depth analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a complete, publicly available experimental NMR dataset for this specific molecule, this guide will employ a predictive approach grounded in fundamental NMR principles and comparative data from structurally related compounds. This methodology not only offers a robust framework for the characterization of this molecule but also serves as a practical illustration of how to approach the structural determination of new chemical entities.
The Power of Prediction in NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecular architecture. Furthermore, through-bond scalar couplings (J-couplings) reveal the connectivity of atoms within the molecule. For novel compounds where reference spectra are unavailable, a predictive approach based on established substituent chemical shift (SCS) effects and analysis of similar structures is an invaluable strategy.
This guide will systematically predict the 1H, 13C, and 19F NMR spectra of this compound. These predictions will be supported by data from analogous compounds such as 3-fluorobenzonitrile, 3-aminobenzonitrile, and 3,5-difluorobenzonitrile.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of an aromatic compound is dictated by the electronic effects of the substituents on the ring. In this compound, the amino group (-NH2) is a strong electron-donating group, which increases electron density at the ortho and para positions, causing the protons at these positions to be shielded (shifted upfield to a lower ppm value). Conversely, the cyano (-CN) and fluoro (-F) groups are electron-withdrawing, deshielding nearby protons (shifting them downfield to a higher ppm value).
Predicted Chemical Shifts and Multiplicities:
| Proton | Position relative to CN | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | ortho | ~7.0-7.2 | doublet of doublets (dd) or triplet (t) | 3JH2-H6 ≈ 2-3 Hz, 4JH2-F ≈ 2-3 Hz | Deshielded by the adjacent cyano group, but shielded by the meta amino group. |
| H-4 | para | ~6.7-6.9 | triplet (t) or multiplet (m) | 3JH4-H-neighbors, 3JH4-F ≈ 8-10 Hz | Shielded by the ortho amino group and para fluoro group. Strong coupling to fluorine is expected. |
| H-6 | ortho | ~6.8-7.0 | doublet of doublets (dd) or triplet (t) | 3JH6-H2 ≈ 2-3 Hz, 4JH6-H4 ≈ 2-3 Hz | Shielded by the para amino group. |
| -NH2 | ~3.5-4.5 | broad singlet (br s) | Chemical shift is concentration and solvent dependent. |
Comparative Analysis with Related Compounds:
-
3-Aminobenzonitrile : The aromatic protons in this molecule appear between 6.8 and 7.3 ppm. The addition of a fluorine atom at the 5-position in our target molecule is expected to shift the adjacent protons (H-4 and H-6) slightly.
-
3-Fluorobenzonitrile : The protons in this compound are in the range of 7.3 to 7.6 ppm. The introduction of an amino group at the 3-position in our target molecule will significantly shield the ortho and para protons (H-2, H-4, and H-6).
-
3,5-Difluorobenzonitrile : The proton at the 2-position is a triplet at around 7.4 ppm, and the proton at the 4-position is a triplet at around 7.2 ppm. Replacing one fluorine with an amino group in our target molecule will lead to a more upfield shift for all protons.
Logical Workflow for 1H NMR Prediction
Caption: Predictive workflow for the 1H NMR spectrum of this compound.
Predicted 13C NMR Spectrum of this compound
The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.
Predicted Chemical Shifts:
| Carbon | Position | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ipso-CN | ~110-115 | Attached to the electron-withdrawing cyano group, but shielded by the meta amino group. |
| C2 | ortho-CN | ~115-120 | Shielded by the meta amino group. |
| C3 | ipso-NH2 | ~148-152 | Attached to the electron-donating amino group. |
| C4 | meta-CN, ortho-NH2 | ~105-110 | Strongly shielded by the ortho amino group. |
| C5 | ipso-F | ~160-165 (doublet, 1JC-F ≈ 240-250 Hz) | Attached to the highly electronegative fluorine atom, exhibiting a large one-bond C-F coupling. |
| C6 | meta-CN, ortho-F | ~110-115 (doublet, 2JC-F ≈ 20-25 Hz) | Shielded by the para amino group and coupled to fluorine. |
| -CN | nitrile | ~118-122 | Typical range for aromatic nitriles. |
Predicted 19F NMR Spectrum of this compound
19F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is dependent on the electronic nature of the other substituents on the aromatic ring.
Predicted Chemical Shift and Multiplicity:
-
Chemical Shift : The chemical shift is expected in the range of -105 to -115 ppm (relative to CFCl3). The electron-donating amino group in the meta position will cause some shielding compared to fluorobenzene itself (approx. -113 ppm).
-
Multiplicity : The 19F signal is expected to be a triplet of triplets (tt) due to coupling with the two ortho protons (H-4 and H-6, 3JF-H) and the two meta protons (H-2, 4JF-H). The ortho coupling is typically larger (around 8-10 Hz) than the meta coupling (around 5-7 Hz).
Alternative Analytical Techniques: A Comparative Overview
While NMR provides a detailed structural map, other analytical techniques offer complementary information.
| Technique | Information Provided | Comparison with NMR |
| Infrared (IR) Spectroscopy | Presence of functional groups. Expected absorptions for this compound: N-H stretch (~3300-3500 cm-1), C≡N stretch (~2220-2240 cm-1), C-F stretch (~1100-1300 cm-1), and aromatic C-H and C=C bands. | Confirms the presence of key functional groups but does not provide detailed connectivity information like NMR. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. The molecular ion peak [M]+ would be observed at m/z = 136.04. Fragmentation may involve the loss of HCN or other characteristic fragments. | Gives the molecular formula and clues about the structure through fragmentation, but NMR is necessary to determine the precise isomeric arrangement. |
Workflow for Integrated Spectroscopic Analysis
Caption: Integrated workflow for the structural elucidation of this compound.
Experimental Protocols for NMR Analysis
For researchers aiming to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | 1H NMR | 13C NMR | 19F NMR |
| Pulse Program | zg30 | zgpg30 | zg |
| Number of Scans | 8-16 | 1024-4096 | 16-32 |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | 1-2 s |
| Acquisition Time (aq) | 3-4 s | 1-2 s | 1-2 s |
| Spectral Width (sw) | 16 ppm | 240 ppm | 250 ppm |
| Transmitter Frequency Offset (o1p) | Centered on the aromatic region (~7 ppm) | Centered on the aromatic region (~130 ppm) | Centered on the expected fluoroaromatic region (~-110 ppm) |
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Conclusion
This guide has provided a detailed, predictive framework for the NMR characterization of this compound. By leveraging fundamental principles of NMR spectroscopy and comparative data from analogous molecules, we have established a robust hypothesis for the expected 1H, 13C, and 19F NMR spectra. This approach underscores the power of predictive analysis in the structural elucidation of novel compounds. When combined with complementary techniques such as IR spectroscopy and mass spectrometry, researchers can achieve a high degree of confidence in the structural assignment of this compound and other complex organic molecules. The provided experimental protocols offer a practical starting point for the acquisition of high-quality NMR data, enabling the validation of these predictions and furthering our understanding of the structure-property relationships in this important class of compounds.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
A Comparative Guide to the Reactivity of 2-Amino, 3-Amino, and 4-Amino Fluorobenzonitriles
Introduction: Aminofluorobenzonitriles are a class of highly valuable building blocks in modern medicinal chemistry and materials science.[1][2] Their utility stems from the unique interplay of three distinct functional groups—amino (-NH₂), fluoro (-F), and cyano (-CN)—on an aromatic scaffold. This arrangement provides multiple reaction sites, allowing for the strategic construction of complex molecular architectures found in pharmaceuticals and functional materials.[3][4] However, the positional isomerism of the amino group dramatically alters the electronic landscape of the aromatic ring, leading to profound differences in reactivity among the 2-amino, 3-amino, and 4-amino fluorobenzonitrile isomers. Understanding these differences is paramount for chemists to select the appropriate isomer and reaction conditions to achieve a desired synthetic outcome.
This in-depth technical guide provides a comparative analysis of the reactivity of these three key isomers. We will explore the foundational electronic principles governing their behavior and provide experimental frameworks for two of the most synthetically important reaction classes for this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS).
Chapter 1: The Theoretical Framework: An Interplay of Electronic Effects
The reactivity of a substituted benzene ring is governed by the cumulative electronic influence of its substituents. These effects are broadly categorized into two types: the inductive effect (-I/+I) , which is the polarization of a sigma (σ) bond due to electronegativity differences, and the resonance effect (+R/-R) (also known as the mesomeric effect), which involves the delocalization of pi (π) electrons across the aromatic system.[5]
-
Amino Group (-NH₂): The nitrogen atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, this is vastly overshadowed by its powerful electron-donating resonance effect (+R), where the nitrogen's lone pair delocalizes into the benzene ring.[6] This significantly increases the ring's electron density, making it highly activated towards electrophilic attack. The -NH₂ group is a strong ortho, para-director.[7]
-
Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both a powerful inductive effect (-I) and a resonance effect (-R).[5][8] It pulls electron density out of the ring, making it electron-deficient and thus deactivated towards electrophilic attack. The -CN group is a meta-director.[7]
-
Fluoro Group (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. However, like other halogens, it possesses lone pairs that can be donated via resonance (+R), making it an ortho, para-director.[7]
The relative positioning of these three groups in the isomers of aminofluorobenzonitrile creates distinct electronic environments, which dictates their reactivity in different chemical transformations.
Caption: General mechanism for SNAr reaction.
Predicted Reactivity Order:
The rate of the SNAr reaction is primarily dictated by the stability of the Meisenheimer complex. The electron-withdrawing cyano group (-CN) is crucial for this stabilization.
-
3-Amino-4-fluorobenzonitrile (Most Reactive): In this isomer, the strongly electron-withdrawing -CN group is para to the fluorine leaving group. This geometry allows for maximum resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto the nitrogen of the nitrile. The amino group is meta to the fluorine and thus has a minimal destabilizing (+R) effect on the intermediate. This combination makes it the most susceptible to nucleophilic attack at the C-F bond.
-
2-Amino-4-fluorobenzonitrile (Intermediate Reactivity): Here, the -CN group is meta to the fluorine. While it provides inductive withdrawal, it cannot stabilize the intermediate via resonance as effectively as a para substituent. The amino group is ortho to the fluorine, and its strong electron-donating (+R) effect will actively destabilize the anionic intermediate. However, the overall electron deficiency of the ring still permits the reaction.
-
4-Amino-3-fluorobenzonitrile (Least Reactive): In this case, the powerful electron-donating amino group is para to the fluorine. Its +R effect dramatically increases electron density at the reaction center, strongly destabilizing the negative charge of the Meisenheimer complex. This electronic opposition makes SNAr at the C-F bond extremely unfavorable.
Comparative Data for SNAr Reaction with Piperidine
| Isomer | Relative Position of -CN to -F | Predicted Relative Rate | Predicted Yield (%) |
| 3-Amino-4-fluorobenzonitrile | Para | >100 | >95% |
| 2-Amino-4-fluorobenzonitrile | Meta | ~1 | ~60-70% |
| 4-Amino-3-fluorobenzonitrile | Ortho | <<1 | <5% |
Experimental Protocol: SNAr with Piperidine
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aminofluorobenzonitrile isomer (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and anhydrous Dimethyl Sulfoxide (DMSO, 5 mL).
-
Reagent Addition: Add piperidine (1.2 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 120 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chapter 3: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of aromatic compounds. [9]It involves the attack of an electrophile on the electron-rich π-system of the benzene ring, proceeding through a positively charged carbocation intermediate (the arenium ion). [10]The reaction rate is enhanced by electron-donating (activating) groups and slowed by electron-withdrawing (deactivating) groups. [8]The regioselectivity is determined by the directing effects of the substituents already on the ring. [11] In the aminofluorobenzonitrile system, the powerful activating and ortho, para-directing amino group dominates the reactivity, overriding the deactivating effects of the -CN and -F groups. [12] Predicted Reactivity Order and Regioselectivity:
-
4-Amino-3-fluorobenzonitrile (Most Reactive): The amino group strongly activates the positions ortho to it (C2 and C6). These positions are also conveniently meta to the deactivating -CN and -F groups. This alignment of directing effects leads to high activation at specific, unhindered sites, making this isomer the most reactive towards electrophiles. Substitution is expected primarily at the C2 and C6 positions.
-
3-Amino-4-fluorobenzonitrile (Intermediate Reactivity): The amino group directs incoming electrophiles to the C2, C4, and C6 positions. The C4 position is blocked by fluorine. The C2 position is ortho to both the activating -NH₂ and the deactivating -CN group, leading to conflicting electronic effects. The C6 position is ortho to -NH₂ and meta to -CN and -F, making it the most likely site of attack. Overall reactivity is moderate.
-
2-Amino-4-fluorobenzonitrile (Least Reactive): The amino group directs ortho and para. The para position (C5) is sterically accessible and electronically favored. However, the ring is generally less activated than the 4-amino isomer due to the proximity of the deactivating groups to the activating amino group, potentially leading to slower reaction rates.
Comparative Data for EAS Reaction (Bromination with NBS)
| Isomer | Major Regioisomer(s) | Predicted Relative Rate | Predicted Yield (%) |
| 4-Amino-3-fluorobenzonitrile | 2-Bromo and 6-Bromo derivatives | High | >90% |
| 3-Amino-4-fluorobenzonitrile | 6-Bromo derivative | Medium | ~70-80% |
| 2-Amino-4-fluorobenzonitrile | 5-Bromo derivative | Low | ~50-60% |
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask protected from light, dissolve the aminofluorobenzonitrile isomer (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 mmol) portion-wise to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Chapter 4: Summary and Strategic Application in Drug Development
The choice between 2-amino, 3-amino, and 4-amino fluorobenzonitrile is a critical decision in the design of a synthetic route. The distinct reactivity profiles, governed by the electronic interplay of the substituents, allow chemists to selectively functionalize the aromatic core.
Caption: Isomer selection guide for synthetic chemists.
-
For SNAr applications, where the goal is to displace the fluorine atom with a nucleophile, 3-amino-4-fluorobenzonitrile is the unequivocally superior choice due to the optimal para positioning of the electron-withdrawing cyano group.
-
For EAS applications, where the objective is to add new substituents to the aromatic ring, 4-amino-3-fluorobenzonitrile offers the highest reactivity and predictable regioselectivity, driven by the powerful activating amino group.
By leveraging this differential reactivity, drug development professionals can devise more efficient, selective, and robust synthetic pathways. For instance, a molecule requiring a nucleophile at the C4 position would start with the 3-amino isomer, while a scaffold needing elaboration via electrophilic addition would be better constructed from the 4-amino isomer. This strategic selection minimizes protecting group manipulations, reduces step counts, and ultimately accelerates the discovery and development of new chemical entities.
References
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Determining Directing Effects in Electrophilic Arom
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Values of some Hammett substituent constants (σ).
- Electrophilic arom
- A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
- Hammett substituent constants: Topics. Science.gov. [Link]
- Hammett Substituent Constants Survey. Scribd. [Link]
- Computational insights into substituent effects on the stability and reactivity of flavylium cation analogs of anthocyanins.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic arom
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
- Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
- Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- 3-Amino-4-fluorobenzonitrile.
- Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Taylor & Francis Online. [Link]
- Light-Activated Reactivity of Nitrones with Amino Acids and Proteins.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
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A Comparative Guide to the Definitive Structural Validation of 3-amino-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound is paramount. Small molecules, such as 3-amino-5-fluorobenzonitrile, often serve as critical building blocks for novel therapeutics and advanced materials. Their isomeric and functional group arrangements dictate their biological activity, reactivity, and physical properties. Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of scientific integrity and developmental success.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. As a senior application scientist, the following content is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and self-validating approach to structural determination.
Part 1: The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise map of electron density. This electron density map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and the overall molecular conformation, providing an unparalleled level of structural detail.[3][4]
Proposed Experimental Workflow for this compound
Given the absence of a publicly available crystal structure for this compound, this section outlines a proven experimental workflow for its synthesis, crystallization, and structural analysis.
1. Synthesis and Purification:
The synthesis of this compound can be approached through various synthetic routes known for substituted benzonitriles. A common method involves the cyanation of a corresponding halogenated aniline precursor.[5]
-
Step 1: Starting Material Selection: A plausible starting material would be 3-bromo-5-fluoroaniline.
-
Step 2: Cyanation Reaction: The "Rosenmund-von Braun" reaction, which involves the treatment of an aryl halide with a cyanide source, typically copper(I) cyanide, is a well-established method for introducing a nitrile group onto an aromatic ring.[5]
-
Step 3: Purification: Following the reaction, purification of the crude product is crucial for obtaining high-quality crystals. This is typically achieved through column chromatography on silica gel, followed by recrystallization.
2. Crystallization:
The formation of high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed to encourage crystal growth.
-
Solvent Selection: A screening of various solvents with differing polarities is recommended. Solvents such as ethanol, methanol, dichloromethane, and ethyl acetate, or binary mixtures thereof, are good starting points.[6]
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[6]
-
Vapor Diffusion: This technique involves placing a drop of the concentrated sample solution on a cover slip, which is then inverted over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the sample drop gradually reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
3. X-ray Diffraction Data Collection and Structure Solution:
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallographic Validation.
Expected Crystallographic Data
A successful X-ray crystallographic analysis would yield a set of data that provides a comprehensive description of the crystal and molecular structure.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Z | Number of molecules per unit cell |
| Resolution (Å) | A measure of the level of detail in the electron density map |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Part 2: Orthogonal Validation with Spectroscopic and Spectrometric Methods
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and crucial information. These methods are often used for routine characterization and to provide evidence of structure prior to obtaining single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[7] By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment of each atom.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Expected Data and Interpretation:
The NMR spectra of this compound would be expected to show characteristic signals that can be assigned to the specific protons, carbons, and fluorine atom in the molecule.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Information |
| ¹H | ~6.5-7.5 | Doublets, Triplets | Aromatic protons, their coupling patterns reveal their relative positions. |
| ~4.0-5.0 | Broad singlet | Amino group protons. | |
| ¹³C | ~110-150 | Singlets, Doublets (due to C-F coupling) | Aromatic carbons, with distinct shifts for carbons attached to F, N, and CN. |
| ~115-120 | Singlet | Nitrile carbon. | |
| ¹⁹F | Varies | Triplet or Doublet of Doublets | The single fluorine atom, its coupling to adjacent protons confirms its position. |
Visualizing the NMR Spectroscopy Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[8]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like LC or GC.
-
Ionization: Ionize the sample using a suitable technique such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Expected Data and Interpretation:
The mass spectrum of this compound would provide the following key information:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₅FN₂ = 136.13 g/mol ).[9]
-
Isotopic Pattern: The presence of a fluorine atom, which is monoisotopic, will not complicate the isotopic pattern.[10]
-
Fragmentation Pattern: The molecule will fragment in a characteristic way, providing clues about its structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule.
Visualizing the Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometric Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.
-
Data Acquisition: Record the infrared spectrum, which shows the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the functional groups.
Expected Data and Interpretation:
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3300-3500 | Stretching (typically two bands for -NH₂) |
| C≡N (Nitrile) | 2210-2260 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-F | 1000-1400 | Stretching |
Visualizing the FT-IR Spectroscopy Workflow
Caption: Workflow for FT-IR Spectroscopic Analysis.
Part 3: Comparative Analysis and Recommendations
Each of the discussed techniques provides a unique and valuable piece of the structural puzzle. The following table offers a direct comparison of their capabilities.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity, chemical environment, 2D/3D solution structure | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Definitiveness | Unambiguous | High (for connectivity), moderate (for 3D structure) | High (for formula), low (for isomer differentiation) | Low (confirmatory) |
| Sample Requirement | High-quality single crystal (µg to mg) | Soluble sample (mg) | Small amount (ng to µg) | Small amount (mg) |
| Experimental Time | Days to weeks (including crystallization) | Hours to days | Minutes | Minutes |
| Cost | High | High | Moderate | Low |
Final Recommendation
For the unequivocal structural validation of this compound, a hierarchical and integrated analytical approach is recommended:
-
Initial Characterization: Begin with rapid and cost-effective techniques. FT-IR will confirm the presence of the key amino and nitrile functional groups, while MS will verify the molecular weight and elemental composition.
-
Connectivity Determination: Utilize ¹H, ¹³C, and ¹⁹F NMR spectroscopy to establish the precise connectivity of the atoms and confirm the isomeric arrangement of the substituents on the aromatic ring.
-
Definitive 3D Structure: For absolute and unambiguous proof of structure, particularly for regulatory submissions or patent applications, single-crystal X-ray crystallography is indispensable. It provides the ultimate validation of the molecular architecture, leaving no room for doubt.
By combining the strengths of these complementary techniques, researchers and drug development professionals can ensure the highest level of scientific rigor and confidence in the structure of this compound, paving the way for its successful application in their research and development endeavors.
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of 3-Amino-5-fluorobenzonitrile in Drug Design
Introduction: The Significance of the 3-Amino-5-fluorobenzonitrile Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural and electronic features offer a unique combination of properties: the aminophenyl group provides a key vector for establishing hydrogen bonds and other interactions within protein active sites, the nitrile group acts as a hydrogen bond acceptor or can occupy narrow hydrophobic pockets, and the fluorine atom serves to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] The strategic placement of fluorine can also influence the pKa of the amino group, affecting its binding interactions and overall pharmacological profile.[2]
However, as with any chemical scaffold, the this compound core is not without its potential liabilities. The nitrile group, while often metabolically stable, can in some contexts be susceptible to hydrolysis or contribute to off-target toxicities.[1] Furthermore, optimizing properties like solubility, permeability, and the intellectual property landscape often necessitates structural modifications. Bioisosteric replacement is a powerful strategy to address these challenges, aiming to retain the desired biological activity while improving the overall drug-like properties of a molecule.[3]
This guide provides a comparative analysis of two common bioisosteric replacements for the nitrile group in the this compound scaffold: the 1H-tetrazole and the 1,3,4-oxadiazole rings. We will delve into the rationale behind these choices, compare their physicochemical and biological properties with supporting data, and provide detailed experimental protocols for their synthesis.
Strategic Rationale for Bioisosteric Replacement
The primary goal of replacing the nitrile group is to mimic its key interactions while introducing beneficial modifications to the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The nitrile group is a linear, polar, and weak hydrogen bond acceptor.[1] The selection of tetrazoles and oxadiazoles as bioisosteres is based on their ability to replicate these features while offering distinct advantages.
-
1H-Tetrazole: This five-membered aromatic heterocycle is arguably the most common bioisostere for a nitrile group when acidity is a desired feature, and it is a well-established surrogate for carboxylic acids.[3][4] The tetrazole ring is planar, and its acidic proton (pKa ≈ 4.5-4.9) can act as a strong hydrogen bond donor, a feature absent in the nitrile group.[5] This can lead to new, potentially stronger interactions with the target protein. Furthermore, the tetrazole moiety is generally more resistant to metabolic degradation than a nitrile.[6]
-
1,3,4-Oxadiazole: This heterocycle is also a planar, aromatic system that can act as a hydrogen bond acceptor. Unlike the tetrazole, it is not acidic and is considered a neutral bioisostere.[4][7] The 1,3,4-oxadiazole ring is known to be metabolically stable and can improve aqueous solubility compared to more lipophilic groups.[8] Its dipole moment and ability to participate in polar interactions make it an effective mimic of the nitrile's electronic character.[9]
The logical flow for considering these replacements is outlined in the following diagram:
Caption: Logical workflow for bioisosteric replacement strategy.
Comparative Analysis: Physicochemical and Biological Properties
| Compound | Structure | MW ( g/mol ) | LogP | pKa | Metabolic Stability (t½ in HLM) | Kinase Inhibitory Activity (IC₅₀) |
| Parent: this compound | NH₂-C₆H₃(F)-CN | 136.13[10] | 1.1 (exp.)[10] | ~2.5 (amine, est.) | Moderate (site-dependent) | Scaffold-dependent |
| Tetrazole Analog (non-fluorinated) | NH₂-C₆H₄-CN₄H | 161.17 | 1.2 (pred.) | 4.84 (tetrazole, pred.)[11] | Generally High[6] | Activity often retained or enhanced |
| Fluorinated Tetrazole Analog (Predicted) | NH₂-C₆H₃(F)-CN₄H | 179.15 | 1.5 (pred.) | ~4.7 (tetrazole, est.) | Expected to be High | Potentially enhanced due to new H-bond |
| Fluorinated Oxadiazole Analog (Predicted) | NH₂-C₆H₃(F)-C₂N₂O | 180.14 | 1.3 (pred.) | ~2.5 (amine, est.) | Expected to be High | Activity often retained |
Key Insights from the Data:
-
Molecular Weight: Both bioisosteric replacements result in a moderate increase in molecular weight.
-
Lipophilicity (LogP): The predicted LogP values suggest a slight increase in lipophilicity for both the tetrazole and oxadiazole analogs compared to the parent nitrile. The introduction of the fluorine atom is expected to further increase the LogP.
-
Acidity (pKa): The most significant change is the introduction of an acidic center with the tetrazole ring (pKa ~4.7), making the molecule anionic at physiological pH.[5] This can dramatically alter solubility, cell permeability, and receptor interactions. The oxadiazole analog, like the parent nitrile, lacks an acidic proton.
-
Metabolic Stability: Both tetrazole and oxadiazole rings are generally considered to be more metabolically stable than a nitrile group, which can be susceptible to enzymatic hydrolysis.[6][8] This is a key advantage of these bioisosteres.
-
Biological Activity: The impact on biological activity is highly target-dependent. The tetrazole's ability to act as a hydrogen bond donor can lead to a significant increase in potency if the target's active site has a suitable hydrogen bond acceptor.[4] The oxadiazole, being a more conservative replacement, often maintains a similar level of activity.
Experimental Protocols
The synthesis of these bioisosteres from the parent nitrile involves well-established chemical transformations. Below are detailed, step-by-step protocols that can be adapted for the synthesis of the target compounds.
Protocol 1: Synthesis of 5-(3-Amino-5-fluorophenyl)-1H-tetrazole
This protocol describes the [3+2] cycloaddition of the nitrile with an azide source, a common method for tetrazole synthesis.[12][13]
Caption: Synthetic workflow for tetrazole formation.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M of the starting nitrile.
-
Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-(3-amino-5-fluorophenyl)-1H-tetrazole.
Self-Validation: The formation of the tetrazole can be confirmed by the disappearance of the nitrile stretch (~2230 cm⁻¹) in the IR spectrum and the appearance of a characteristic broad N-H stretch for the tetrazole ring. ¹H NMR will show the disappearance of the nitrile carbon in the ¹³C NMR spectrum and the appearance of the tetrazole carbon signal (~155 ppm). Mass spectrometry will confirm the expected mass increase.
Protocol 2: Synthesis of 2-(3-Amino-5-fluorophenyl)-1,3,4-oxadiazole
The synthesis of 1,3,4-oxadiazoles often proceeds through a diacylhydrazine intermediate followed by cyclodehydration.[1][14][15]
Caption: Synthetic workflow for 1,3,4-oxadiazole formation.
Materials:
-
3-Amino-5-fluorobenzohydrazide (can be synthesized from the corresponding benzoic acid)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-5-fluorobenzohydrazide (1.0 eq) in ethanol.
-
Reagent Addition: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heating: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-(3-amino-5-fluorophenyl)-1,3,4-oxadiazole.
Self-Validation: Successful synthesis can be confirmed by NMR spectroscopy, which will show the characteristic signals for the oxadiazole ring protons and carbons. Mass spectrometry will confirm the correct molecular weight of the product.
Conclusion and Future Perspectives
The bioisosteric replacement of the nitrile in this compound with tetrazole or 1,3,4-oxadiazole rings represents a viable and powerful strategy in drug design. The choice between these two heterocycles should be guided by the specific objectives of the optimization program.
-
The tetrazole replacement is ideal when an increase in acidity is desired to introduce new hydrogen bond donating capabilities, potentially leading to a significant enhancement in potency. However, the resulting acidic nature of the molecule may impact cell permeability and oral bioavailability, which needs to be carefully evaluated.
-
The 1,3,4-oxadiazole serves as a more conservative, neutral replacement that can improve metabolic stability and solubility while maintaining the hydrogen bond accepting properties of the original nitrile group.
This guide provides a foundational framework for researchers to make informed decisions when considering these bioisosteric replacements. The provided protocols offer a starting point for the synthesis and subsequent evaluation of these promising analogs. It is imperative that the predicted physicochemical properties and biological activities are validated through rigorous experimental investigation to fully elucidate the structure-activity and structure-property relationships for this important class of compounds.
References
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A Comparative Guide to Fluorobenzonitrile Isomers in Synthetic Chemistry
Introduction: The Strategic Value of Fluorine in Aromatic Systems
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks highly sought after.[1] Among these, the isomeric fluorobenzonitriles (2-, 3-, and 4-fluorobenzonitrile) serve as versatile and foundational intermediates in the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
This guide provides an in-depth comparative analysis of the three fluorobenzonitrile isomers. Moving beyond a simple cataloging of properties, we will explore the causal relationships between the position of the fluorine atom and the resulting chemical reactivity. This analysis is grounded in mechanistic principles and supported by experimental data, offering researchers, scientists, and drug development professionals a robust framework for selecting the optimal isomer for their synthetic endeavors. We will delve into key reaction classes, provide detailed, validated experimental protocols, and present comparative data to inform practical synthetic strategies.
Physicochemical Properties: A Tale of Three Isomers
The seemingly subtle shift in the fluorine atom's position on the benzonitrile ring gives rise to distinct physical properties. These differences, particularly in melting and boiling points, are a direct consequence of the varying dipole moments and crystal packing efficiencies of the isomers. 4-Fluorobenzonitrile, with its higher symmetry, exists as a crystalline solid at room temperature, whereas the ortho and meta isomers are liquids.[1]
| Property | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | 4-Fluorobenzonitrile |
| CAS Number | 394-47-8 | 403-54-3 | 1194-02-1 |
| Molecular Formula | C₇H₄FN | C₇H₄FN | C₇H₄FN |
| Molecular Weight | 121.11 g/mol | 121.11 g/mol | 121.11 g/mol |
| Physical Form | Liquid | Liquid | White Crystalline Solid |
| Melting Point | -13.7 °C | -16 °C | 32-34 °C |
| Boiling Point | 90 °C / 21 mmHg | 182-183 °C / 753 mmHg | 188 °C / 750 mmHg |
| Density | 1.116 g/mL at 25 °C | 1.133 g/mL at 25 °C | 1.107 g/cm³ |
| Refractive Index | n20/D 1.505 | n20/D 1.5043 | 1.4925 |
Table 1: Comparative Physicochemical Properties of Fluorobenzonitrile Isomers.[1]
Comparative Reactivity in Synthesis
The utility of the fluorobenzonitrile isomers is most clearly differentiated by their reactivity, which is profoundly influenced by the interplay of the inductive and mesomeric effects of the fluorine and nitrile substituents.
Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity and Rate
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for these building blocks, enabling the formation of C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is paramount to the reaction rate.
The strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack. The position of the fluorine atom, also an electron-withdrawing group, further modulates this activation.
-
2-Fluorobenzonitrile (ortho): The fluorine atom is ortho to the nitrile group. Both groups effectively stabilize the negative charge of the Meisenheimer complex when the nucleophile attacks the carbon bearing the fluorine. This results in the highest reactivity among the three isomers in SNAr reactions.
-
4-Fluorobenzonitrile (para): With the fluorine atom para to the nitrile group, there is also effective resonance stabilization of the Meisenheimer intermediate. This isomer is highly reactive, serving as the baseline for comparison.
-
3-Fluorobenzonitrile (meta): The fluorine atom is meta to the nitrile group. In this configuration, the fluorine's inductive effect still contributes to the overall electron deficiency of the ring, but it cannot provide resonance stabilization to the negative charge of the Meisenheimer complex formed during substitution. Consequently, 3-fluorobenzonitrile is significantly less reactive in SNAr reactions compared to its ortho and para counterparts.
A semi-quantitative comparison of their reactivity towards nucleophiles reveals the following trend in relative rate constants:
| Isomer | Relative Rate Constant (k/k₀) |
| 2-Fluorobenzonitrile | ~1.5 |
| 4-Fluorobenzonitrile | 1.0 |
| 3-Fluorobenzonitrile | ~0.1 |
Table 2: Relative Reactivity of Fluorobenzonitrile Isomers in Nucleophilic Aromatic Substitution (SNAr). The data is normalized for comparison, with 4-fluorobenzonitrile as the baseline.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the electronic properties of the fluorobenzonitrile isomers continue to play a crucial role. While the C-F bond is generally less reactive than C-Br or C-I bonds in oxidative addition, the electron-withdrawing nature of the nitrile group can facilitate these transformations. 3-Fluorobenzonitrile, being less susceptible to SNAr, is a particularly useful substrate for these reactions, allowing for selective C-C bond formation without competing nucleophilic substitution.[4][6]
Experimental Protocols and Applications
The following protocols provide detailed, step-by-step methodologies for representative syntheses utilizing each of the fluorobenzonitrile isomers. These examples have been selected to highlight their distinct applications in the synthesis of valuable chemical entities.
Protocol 1: Synthesis of 3-Amino-1,2-benzisoxazole from 2-Fluorobenzonitrile
2-Fluorobenzonitrile is a key precursor for the synthesis of 3-amino-1,2-benzisoxazoles, a scaffold present in numerous bioactive molecules. The synthesis proceeds via an SNAr reaction followed by cyclization.
Caption: Workflow for the synthesis of 3-Amino-1,2-benzisoxazole.
Materials:
-
2-Fluorobenzonitrile
-
Acetohydroxamic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a stirred solution of 2-fluorobenzonitrile (1.0 eq) in DMF, add acetohydroxamic acid (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to afford 3-amino-1,2-benzisoxazole.
Protocol 2: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling of 3-Fluorobenzonitrile
This protocol demonstrates the utility of 3-fluorobenzonitrile in palladium-catalyzed C-C bond formation, a reaction for which this isomer is well-suited due to its lower reactivity in SNAr.
Materials:
-
3-Fluorobenzonitrile
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 3-fluorobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Add potassium carbonate (2.0 eq) followed by a degassed mixture of 1,4-dioxane and water (4:1).
-
Purge the flask with argon and heat the mixture at 90 °C for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the biaryl product.
Protocol 3: Electrophilic Nitration of 4-Fluorobenzonitrile
4-Fluorobenzonitrile can undergo electrophilic aromatic substitution. This protocol details its nitration to form 4-fluoro-3-nitrobenzonitrile, a key intermediate in the synthesis of agrochemicals like the herbicide Flufenacet.[2][7]
Caption: Workflow for the nitration of 4-fluorobenzonitrile.
Materials:
-
4-Fluorobenzonitrile (12.5 g, 103 mmol)
-
Potassium nitrate (10.4 g, 103 mmol)
-
Concentrated sulfuric acid (125 ml)
-
Silica gel
-
Methylene chloride
-
Ice bath
Procedure:
-
To a flask containing concentrated sulfuric acid (125 ml), add a sufficient amount of silica gel to create a stirrable slurry at 0 °C.[7]
-
Cool the mixture to 0 °C using an ice bath.
-
To this stirred slurry, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[7]
-
Subsequently, add potassium nitrate (10.4 g, 103 mmol) to the reaction mixture.[7]
-
Stir the reaction mixture at 0 °C for 20 minutes.[7]
-
To isolate the product, pass the reaction mixture through a short column of silica gel to remove the sulfuric acid.[7]
-
Wash the product from the silica gel using methylene chloride.[7]
-
Evaporate the solvent using a rotary evaporator to obtain the product as a crystalline solid. A representative yield for this reaction is approximately 35%.[8]
Spectroscopic Signatures
The isomeric position of the fluorine atom also gives rise to distinct spectroscopic signatures, which are crucial for their unambiguous identification. Recent studies using techniques such as resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy have precisely determined the vibronic and cationic features of the 2- and 3-fluorobenzonitrile isomers. For instance, the precise band origins of the S₁ ← S₀ transition and adiabatic ionization energies were determined to be 36,028 ± 2 cm⁻¹ and 78,650 ± 5 cm⁻¹ for 2-fluorobenzonitrile, and 35,989 ± 2 cm⁻¹ and 78,873 ± 5 cm⁻¹ for 3-fluorobenzonitrile, respectively.[2] These high-resolution spectroscopic data, in conjunction with standard techniques like NMR and IR spectroscopy, provide a complete analytical profile for each isomer.
Conclusion and Future Outlook
The choice between 2-, 3-, and 4-fluorobenzonitrile is a critical decision in synthetic design, dictated by the intended chemical transformation. For nucleophilic aromatic substitution, the ortho and para isomers offer significantly higher reactivity due to effective stabilization of the Meisenheimer intermediate. In contrast, the meta isomer's relative inertness to SNAr makes it a preferred substrate for other transformations, such as palladium-catalyzed cross-coupling reactions, where competing nucleophilic substitution is undesirable.
This guide has provided a framework for understanding the structure-reactivity relationships of these versatile building blocks, supported by experimental protocols and comparative data. As the demand for sophisticated, highly functionalized molecules continues to grow across the pharmaceutical and materials science sectors, a nuanced understanding of the properties and reactivity of foundational intermediates like the fluorobenzonitrile isomers will remain essential for driving innovation.
References
- BenchChem. (2025). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. BenchChem.
- BenchChem. (2025).
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- BenchChem. (2025).
- PubChem. (n.d.). 4-Fluorobenzonitrile.
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- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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A Comparative Guide to the Quantitative Analysis of 3-Amino-5-Fluorobenzonitrile for Drug Development Professionals
Introduction: The Critical Role of 3-Amino-5-Fluorobenzonitrile in Modern Drug Synthesis
This compound (3-A-5-FBN) is a key building block in the synthesis of complex organic molecules.[1] Its structure, featuring an aminobenzonitrile core modified with a fluorine atom, makes it a valuable intermediate in the manufacturing of pharmaceuticals, particularly in the development of novel therapeutics like antimalarial agents.[2][3] The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4]
For researchers and drug development professionals, the ability to accurately and reliably quantify 3-A-5-FBN in reaction mixtures, as an intermediate, or in final purity assessments is not merely a procedural step; it is the cornerstone of process optimization, yield calculation, impurity profiling, and regulatory compliance.[5] Inconsistent or inaccurate measurements can lead to failed batches, regulatory delays, and compromised patient safety.
This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantitative analysis of 3-A-5-FBN. We will move beyond simple procedural lists to explain the causality behind methodological choices, providing detailed, field-proven protocols and the data to support them. Our focus is on establishing self-validating systems that ensure trustworthiness and scientific integrity, in line with Good Manufacturing Practice (GMP) principles.[6]
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Industry Workhorse
1.1. Principle & Rationale: Why RP-HPLC is the Dominant Method
For non-volatile or thermally sensitive compounds like 3-A-5-FBN, High-Performance Liquid Chromatography (HPLC) is the premier analytical technique.[5] Specifically, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for this molecule. The underlying principle involves separating components based on their polarity. A non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase (often a mixture of water or buffer and acetonitrile or methanol).[7] 3-A-5-FBN, being a moderately polar molecule, will partition between the two phases. By carefully controlling the mobile phase composition, we can achieve excellent separation from both more polar impurities (which elute earlier) and less polar impurities (which are retained longer), ensuring high specificity. UV detection is ideal due to the compound's aromatic ring, which provides strong chromophoric activity.
1.2. Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust method for the quantification of 3-A-5-FBN. Every step is designed to ensure reproducibility and accuracy.
-
Preparation of Mobile Phase & Diluent:
-
Mobile Phase A: Deionized water with 0.1% Phosphoric Acid. Rationale: The acid suppresses the ionization of silanol groups on the column, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water. Rationale: This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Filter all solutions through a 0.45 µm filter before use.
-
-
Standard Preparation:
-
Prepare a stock solution of 3-A-5-FBN reference standard (e.g., 1000 µg/mL) in the diluent.
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing 3-A-5-FBN and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Gradient: A typical gradient might start at 80% A / 20% B, ramping to 20% A / 80% B over 10 minutes. Rationale: A gradient elution ensures that impurities with a wide range of polarities can be separated from the main analyte peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 3-A-5-FBN standards against their known concentrations.
-
Determine the concentration of 3-A-5-FBN in the sample by interpolating its peak area from the calibration curve.
-
1.3. Performance Characteristics & Data Summary
A properly validated HPLC method should meet predefined acceptance criteria.[8] The following table summarizes expected performance data for this method.
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | > 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at analyte retention time | Peak purity confirmed with DAD/MS |
Chapter 2: Gas Chromatography (GC) — For Volatility and Orthogonal Verification
2.1. Principle & Rationale: Overcoming Volatility Challenges
Gas Chromatography (GC) is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase in a heated column.[5] While excellent for volatile and thermally stable compounds, GC presents a challenge for molecules like 3-A-5-FBN, which have polar amino (-NH2) groups that reduce volatility and can cause poor peak shape and thermal degradation.
The solution is derivatization . This chemical process modifies the analyte to make it more suitable for GC analysis.[9] Silylation is a common technique where active hydrogens in the amino group are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[9] This increases volatility and thermal stability, enabling sharp, symmetrical peaks. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as it provides both quantification and structural information for impurity identification.[10]
2.2. Experimental Protocol: A GC-MS Method with Silylation
This protocol is designed for the sensitive detection of 3-A-5-FBN and related volatile impurities.
-
Derivatization Reagent:
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.
-
-
Standard & Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in a dry, aprotic solvent like Acetonitrile.
-
In a GC vial, place an aliquot of the solution (e.g., 100 µL).
-
Add 100 µL of the MTBSTFA reagent.
-
Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent GC-MS system or equivalent.
-
Column: DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized 3-A-5-FBN. Full Scan mode can be used for impurity identification.
-
2.3. Performance Characteristics & Data Summary
GC-MS offers exceptional sensitivity and selectivity, especially when using SIM mode.
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | > 0.9992 |
| Range | 0.1 - 20 µg/mL | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| Specificity | High (based on mass fragmentation) | Confirmed by unique mass spectrum |
Chapter 3: The Foundation of Reliability: Analytical Method Validation (AMV)
3.1. The Imperative of Validation in a GxP Environment
An analytical method is useless without proof that it is suitable for its intended purpose. Analytical Method Validation (AMV) is the documented process that provides this proof, ensuring that a method consistently produces accurate, reliable, and reproducible results.[11] It is a mandatory requirement by regulatory agencies like the FDA and EMA and is a pillar of any quality management system.[6] Validation demonstrates that the chosen method is scientifically sound and fit for purpose, whether for impurity testing, stability studies, or final product release.[12]
3.2. Core Validation Parameters Explained
According to ICH Q2(R1) guidelines, the following parameters must be evaluated:
-
Accuracy: The closeness of test results to the true value. It's typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Chapter 4: Method Selection Guide: A Comparative Analysis
Choosing the right analytical method depends on the specific requirements of the analysis. There is no single "best" method; the choice is a trade-off between sensitivity, speed, cost, and the specific question being asked.
4.1. Head-to-Head Comparison
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Polarity-based separation | Volatility-based separation | Light absorbance |
| Specificity | High (Chromatographic separation) | Very High (Separation + Mass fragmentation) | Low (Prone to interference) |
| Sensitivity | High (µg/mL or ppm) | Very High (ng/mL or ppb) | Moderate (µg/mL) |
| Sample Prep | Simple (Dilute and shoot) | Complex (Requires derivatization) | Very Simple (Dilution only) |
| Analysis Time | ~15-20 min per sample | ~20-30 min per sample | < 5 min per sample |
| Instrumentation Cost | Moderate | High | Low |
| Key Advantage | Robust, versatile, industry standard | Excellent for impurity ID, very sensitive | Fast, simple, low cost |
| Key Limitation | Not suitable for volatile compounds | Requires derivatization, thermally labile compounds can degrade | Lacks specificity, only for pure samples |
4.2. Context-Driven Recommendations
-
For Routine Quality Control (QC) and Assay of 3-A-5-FBN: HPLC-UV is the undisputed method of choice. It offers the ideal balance of robustness, precision, and specificity for determining the purity and concentration of the main component in a GxP environment.
-
For Impurity Profiling and Identification: GC-MS is superior. Its ability to separate volatile impurities combined with the structural information from mass spectrometry makes it invaluable for identifying unknown by-products from the synthesis.[13] It serves as an excellent orthogonal method to confirm HPLC results.
-
For Rapid In-Process Reaction Monitoring (High Concentration): UV-Vis Spectrophotometry can be a useful tool. If the reaction mixture is relatively clean, a quick dilution and absorbance reading can provide a fast estimate of reaction completion, saving significant time compared to running a full chromatographic analysis. However, it should not be used for final purity assessment.
Conclusion
The quantitative analysis of this compound is a critical task in pharmaceutical development that demands robust, reliable, and validated analytical methods. While HPLC-UV stands as the primary workhorse for routine assays due to its versatility and precision, GC-MS offers unparalleled sensitivity and specificity for trace impurity analysis and structural elucidation. The choice between these methods is not a matter of one being universally better, but rather of selecting the right tool for the specific analytical challenge at hand. A thorough understanding of the principles, advantages, and limitations of each technique, underpinned by a rigorous approach to method validation, empowers researchers to generate data of the highest quality and integrity, ultimately accelerating the path from discovery to approved therapeutic.
References
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- Pharma Beginners. "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV". [Link]
- ChemBK. "this compound". [Link]
- Profound Pharma. "Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance". [Link]
- PharmaTutor. "Validation of Analytical Methods: A Review". [Link]
- Cenmed Enterprises. "5-Amino-3-fluorobenzonitrile (C007B-012921)". [Link]
- Gavin Publishers. "Validation of Analytical Methods: A Review". [Link]
- Methylamine Supplier. "5-Amino-3-Fluorobenzonitrile". [Link]
- IVT Network. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry". [Link]
- LookChem. "this compound: Chemical Insight and Market Perspective". [Link]
- Izawa, K., et al. "Applications of fluorine-containing amino acids for drug design". European Journal of Medicinal Chemistry, 2020. [Link]
- Wittmann, C., et al. "GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing". Biotechnology and Bioengineering, 2002. [Link]
- Geffroy-Luseau, A., et al. "Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples". Sensors, 2023. [Link]
- SIELC Technologies. "Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column". [Link]
- Spectroscopy Online.
- University of Baghdad Digital Repository.
- Google Patents. "CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity".
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A Comparative Guide to Analytical Methods for the Quality Control of 3-Amino-5-fluorobenzonitrile
Introduction: The Criticality of Quality Control for Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each intermediate is a foundational pillar upon which the safety, efficacy, and consistency of the final drug product rests. 3-Amino-5-fluorobenzonitrile (C₇H₅FN₂), a key building block in modern medicinal chemistry, is no exception.[1] Its purity and impurity profile directly influence the downstream reaction yields, reproducibility, and the potential formation of process-related impurities in the API.[2] Therefore, a robust and multi-faceted analytical quality control (QC) strategy is not merely a procedural formality but a critical requirement mandated by global regulatory bodies.
This guide provides an in-depth comparison of the primary analytical methods for the quality control of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and implement a comprehensive QC strategy that ensures the reliability and regulatory compliance of this vital intermediate.
The Analytical Landscape: A Multi-Technique Approach
No single analytical technique can fully characterize a pharmaceutical intermediate. A comprehensive quality profile is built by integrating data from orthogonal methods, each providing a unique piece of the puzzle. The selection of methods is guided by the physicochemical properties of this compound—a crystalline solid with aromaticity, a primary amine, and a nitrile group—and the specific quality attributes to be measured.
The following diagram illustrates a typical QC workflow, demonstrating how different analytical techniques are deployed to assess the critical quality attributes (CQAs) of an incoming batch of this compound.
Caption: Quality Control Workflow for this compound.
Chromatographic Methods: The Workhorse of Purity and Assay
Chromatographic techniques are indispensable for separating, identifying, and quantifying the main component and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, is the premier technique for determining the purity and assay of this compound. Its high resolution and sensitivity make it ideal for detecting trace-level impurities.
-
Expertise & Causality :
-
Stationary Phase : A C18 (octadecylsilane) column is the logical first choice. The nonpolar C18 chains provide effective retention for the moderately polar this compound molecule via hydrophobic interactions.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The buffer is critical to control the pH. At a pH below the pKa of the aromatic amine, the amino group will be protonated (-NH₃⁺), altering its retention time and peak shape. Maintaining a consistent pH ensures reproducibility.
-
Detection : The benzonitrile ring contains a strong chromophore, making UV detection highly effective and robust. A detection wavelength is typically chosen at the absorption maximum (e.g., ~254 nm) to maximize sensitivity. A photodiode array (PDA) detector is superior as it can assess peak purity by comparing spectra across the entire peak.
-
Gas Chromatography (GC)
While HPLC is superior for the analysis of the parent compound, GC is the gold-standard method for quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.
-
Expertise & Causality :
-
Method Choice : this compound itself has a relatively high boiling point and may require derivatization for GC analysis, making direct injection problematic.[4] However, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is perfectly suited for detecting common synthesis solvents (e.g., toluene, DMF, ethyl acetate) at parts-per-million (ppm) levels.
-
Sample Preparation : Headspace sampling is the preferred technique. The sample is heated in a sealed vial, and the vapor phase (containing the volatile solvents) is injected into the GC. This prevents the non-volatile matrix from contaminating the GC system and provides excellent sensitivity for residual solvents.[5]
-
Spectroscopic Methods: The Key to Unambiguous Identification
Spectroscopic methods provide fingerprint information about the molecular structure, serving as definitive identity tests.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H spectrum provide a detailed map of the proton environment, confirming the substitution pattern on the aromatic ring. It can also serve as a powerful quantitative method (qNMR) when run against a certified internal standard, providing an orthogonal assay value to HPLC.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and reliable technique for identity confirmation. The spectrum will show characteristic absorption bands corresponding to the key functional groups: N-H stretching for the amine, C≡N stretching for the nitrile, and C-F stretching, providing a unique molecular fingerprint.
-
Mass Spectrometry (MS) : When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns. This is invaluable for identifying unknown impurities by elucidating their structures.
Thermal Analysis Methods
Thermal analysis provides information on the physical properties and stability of the material.
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and melting range of this compound. A sharp melting peak with a narrow range is a strong indicator of high purity. The presence of impurities typically causes a depression and broadening of the melting endotherm.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and can indicate the presence of residual solvents or water, which would be lost at lower temperatures before the decomposition of the compound itself.
Comparative Analysis of Key QC Methods
The following table summarizes and compares the primary analytical methods based on key performance attributes as defined by ICH Q2(R2) guidelines.[6][7]
| Parameter | HPLC-UV/PDA | GC-FID (Headspace) | NMR | FTIR | DSC |
| Primary Use | Purity, Assay, Impurity Quantification | Residual Solvents | Identity, Structure Elucidation, Assay (qNMR) | Identity | Purity Indicator (Melting Point) |
| Specificity | High (with developed method) | High (for volatile analytes) | Very High | Moderate to High | Low |
| Sensitivity | High (ng-pg level) | Very High (ppm level) | Moderate | Low | Moderate |
| Quantitation | Excellent (Primary Method) | Excellent (for volatiles) | Excellent (qNMR) | No | No (Semi-quantitative) |
| Throughput | Moderate | High | Low | Very High | High |
| Expertise Req. | Moderate | Moderate | High | Low | Low |
Workflow for Method Validation: A Trustworthy System
Every analytical method used for quality control must be validated to demonstrate it is fit for its intended purpose.[8] This process, governed by ICH Q2(R2), ensures the reliability and accuracy of the generated data.
Caption: Key Parameters for Analytical Method Validation per ICH Q2(R2).
Experimental Protocol: HPLC Purity Method
This protocol describes a general-purpose reversed-phase HPLC method suitable for determining the purity of this compound and quantifying related substances. It is a self-validating system that begins with a system suitability test (SST).
Objective: To determine the purity of this compound and quantify related impurities by reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound Reference Standard (of known high purity)
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid
-
Water (HPLC Grade or equivalent)
2. Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Solution Preparation:
-
Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Diluent: Mobile Phase A / Acetonitrile (50:50 v/v)
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
5. System Suitability Test (SST):
-
Rationale: The SST is performed before sample analysis to ensure the chromatographic system is performing adequately.[6]
-
Procedure: Make five replicate injections of the Reference Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas from the five replicate injections.[3]
-
6. Analysis Procedure:
-
Once the SST passes, inject the diluent (as a blank) once.
-
Inject the Sample Solution in duplicate.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with the reference standard.
-
Integrate all peaks in the chromatogram.
7. Calculation (Purity by Area Percent):
-
Calculate the percentage of each impurity by dividing the area of the impurity peak by the total area of all peaks in the chromatogram.
-
The purity is calculated as 100% minus the sum of all impurity percentages.
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
Conclusion
The quality control of this compound is a comprehensive endeavor that relies on the strategic application of multiple, orthogonal analytical techniques. A robust QC strategy combines the quantitative power of HPLC for assay and purity with the specificity of spectroscopic methods like NMR and FTIR for identification.[5] This is further supported by GC for volatile impurity control and thermal analysis for physicochemical characterization. Each method must be properly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[9] By implementing such a rigorous, science-based approach, researchers and manufacturers can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final API and protecting patient safety.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- PubChem. (n.d.). This compound. National Institutes of Health.
- BenchChem. (2025). Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide.
- BenchChem. (n.d.). This compound: Chemical Insight and Market Perspective.
- Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column.
- Wang, Y., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. doi: 10.1016/0021-9673(94)80497-4.
- Depree GJ & Siegel, Paul D. (2001). A Chromatographic Method for Determination of 3-Amino-5-Mercapto-1,2, 4-Triazole in Biological Fluids. CDC Stacks.
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A Comparative Guide to 3-Amino-5-fluorobenzonitrile and 3-Amino-5-chlorobenzonitrile in Synthesis
In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthetic route. Among the myriad of available intermediates, halogenated aminobenzonitriles serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth, data-driven comparison of two such key intermediates: 3-amino-5-fluorobenzonitrile and 3-amino-5-chlorobenzonitrile. We will explore their respective reactivities, applications, and the subtle yet significant implications of the fluorine versus chlorine substituent on synthetic outcomes.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is paramount for their effective use in synthesis. The following table summarizes key data points for both compounds.
| Property | This compound | 3-Amino-5-chlorobenzonitrile |
| CAS Number | 215194-64-6[1] | 53312-78-0[2] |
| Molecular Formula | C₇H₅FN₂[1][3] | C₇H₅ClN₂[2] |
| Molecular Weight | 136.13 g/mol [1] | 152.58 g/mol [2] |
| Appearance | Off-white to light yellow solid | Off-white to light yellow solid[4] |
| Boiling Point | Not readily available | ~309.0 °C (Predicted)[2][4] |
| Density | ~1.20 to 1.25 g/cm³[3] | ~1.33 g/cm³ (Predicted)[4] |
The Halogen Effect: Reactivity and Mechanistic Considerations
The choice between a fluorine and a chlorine substituent is not arbitrary; it is a strategic decision rooted in fundamental principles of organic chemistry. The high electronegativity of fluorine compared to chlorine imparts distinct electronic properties to the aromatic ring, influencing the reactivity of the amino and nitrile functional groups.
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the fluorine atom in this compound generally makes the aromatic ring more susceptible to nucleophilic attack compared to its chlorinated counterpart.[5] This is due to the strong inductive electron-withdrawing effect of fluorine, which stabilizes the negatively charged Meisenheimer intermediate. Consequently, reactions with the fluorinated analog can often proceed under milder conditions, potentially leading to higher yields and cleaner reaction profiles.[5]
Transition Metal-Catalyzed Cross-Coupling Reactions:
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of halogen is a critical parameter. While aryl chlorides are generally less reactive than aryl bromides or iodides, the electronic nature of the ring can modulate this reactivity. The electron-withdrawing nature of both halogens in our target molecules can facilitate the oxidative addition step, which is often rate-limiting.
However, the relative bond strengths (C-F > C-Cl) can also play a role. The stronger carbon-fluorine bond can sometimes necessitate more forcing conditions or specialized catalyst systems to achieve efficient coupling. This trade-off between electronic activation and bond strength is a key consideration for the synthetic chemist.
Experimental Data: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
Hypothetical Reaction Scheme:
Table 2: Predicted Performance in a Generic Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Amino-5-chlorobenzonitrile | Rationale |
| Reaction Time | Potentially longer | Potentially shorter | The C-F bond is stronger and generally requires more energy to break in the oxidative addition step. |
| Reaction Temperature | Higher temperature may be required | Milder temperature may be sufficient | To overcome the higher activation energy of C-F bond cleavage. |
| Catalyst Loading | May require higher loading or more active catalyst | Standard catalyst loading may be effective | To facilitate the challenging oxidative addition of the C-F bond. |
| Yield | Potentially lower | Potentially higher | Assuming successful optimization, the more facile C-Cl bond cleavage can lead to higher turnover numbers. |
| Side Reactions | Potential for hydrodefluorination | Potential for hydrodechlorination | Both are possible, but the relative rates can differ based on the catalyst system and conditions. |
It is crucial to note that these are generalized predictions. The optimal conditions for each substrate must be determined empirically.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for researchers looking to perform a Suzuki-Miyaura coupling with either this compound or 3-amino-5-chlorobenzonitrile. This protocol is adapted from established methods for similar halogenated anilines.[6][7][8]
Materials:
-
3-Amino-5-halobenzonitrile (fluoro or chloro) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[7]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio)[7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 3-amino-5-halobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (1,4-dioxane and water). Subsequently, add the palladium catalyst under a positive pressure of the inert gas.[7]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6][7]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making an Informed Decision
The choice between this compound and 3-amino-5-chlorobenzonitrile is a nuanced one, with the "better" reagent being highly dependent on the specific synthetic context.
-
This compound is often the reagent of choice when enhanced reactivity in nucleophilic aromatic substitution is desired.[5] Its unique electronic properties can also be leveraged to fine-tune the biological activity of the final molecule. However, its application in cross-coupling reactions may require more specialized conditions.
-
3-Amino-5-chlorobenzonitrile , on the other hand, is a reliable and often more cost-effective building block for transformations where the halogen acts as a leaving group in cross-coupling reactions. Its reactivity profile is well-understood, and a vast array of catalytic systems are available for its derivatization.
Ultimately, a thorough understanding of the mechanistic underpinnings of the desired transformation, coupled with empirical optimization, will guide the researcher to the most appropriate choice for their synthetic endeavors. Both molecules are valuable assets in the synthetic chemist's toolbox, and their judicious application will continue to drive innovation in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). This compound: Chemical Insight and Market Perspective.
- BenchChem. (2025). A Comparative Guide to Fluorinated vs. Chlorinated Nitrotoluenes in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (n.d.). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 3-AMINO-5-CHLORO-BENZONITRILE manufacturers and suppliers in india.
- PubChem. (n.d.). This compound. National Institutes of Health.
- ECHEMI. (n.d.). 3-Amino-5-chlorobenzonitrile Formula.
- Biosynth. (n.d.). 3-Amino-5-chlorobenzonitrile.
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A Comparative Guide to the Synthesis of 3-Amino-5-fluorobenzonitrile for Pharmaceutical and Agrochemical Research
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. 3-Amino-5-fluorobenzonitrile is a highly valuable building block, featuring a trifunctionalized benzene ring that offers multiple avenues for synthetic diversification. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, tailored for researchers, medicinal chemists, and process development scientists. The analysis is grounded in experimental data and established chemical principles to empower informed decisions in selecting the optimal pathway for specific research and development needs.
Executive Summary: At-a-Glance Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical strategies. Each route presents a unique profile of advantages and disadvantages concerning starting material availability, reaction conditions, yield, scalability, and safety. The following table provides a high-level summary to guide the initial selection process.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Rosenmund-von Braun Reaction | Route 3: Sandmeyer Reaction | Route 4: Dehydration of Amide |
| Starting Material | 3,5-Difluorobenzonitrile | 3-Bromo-5-fluoroaniline | 3,5-Difluoroaniline or 3-Fluoro-5-nitroaniline | 3-Amino-5-fluorobenzamide |
| Key Reagents | Ammonia source (e.g., aq. NH₃) | Copper(I) cyanide (CuCN) | NaNO₂, CuCN | Dehydrating agent (e.g., POCl₃, SOCl₂) |
| Typical Yield | Moderate to Good (Estimated) | Moderate to Good | Moderate (Estimated) | Good to Excellent (Estimated) |
| Scalability | Potentially high | Moderate; challenges with copper waste | Moderate; challenges with diazonium salt stability | Potentially high |
| Key Advantages | Atom economical, potentially lower cost starting material. | Well-established for cyanation of aryl halides. | Classic, versatile method for amine transformation. | Milder conditions may be possible. |
| Key Disadvantages | Requires elevated temperature and pressure; regioselectivity can be a concern with other leaving groups. | Stoichiometric copper use, high temperatures, difficult workup. | Diazonium intermediates can be unstable and potentially explosive. | Requires synthesis of the corresponding amide. |
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This approach leverages the electron-withdrawing nature of the nitrile and the second fluorine atom to facilitate the displacement of a fluoride ion by an ammonia equivalent. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Causality Behind Experimental Choices
The choice of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), is critical. These solvents effectively solvate the cation of the base (if used) and the charged intermediate, thereby accelerating the reaction rate. The use of a sealed vessel and elevated temperatures is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient aromatic ring and to maintain a sufficient concentration of ammonia in the reaction mixture.
Experimental Protocol (Adapted from similar transformations)
-
Materials: 3,5-Difluorobenzonitrile, aqueous ammonia (28-30%), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a high-pressure reaction vessel, add 3,5-difluorobenzonitrile (1.0 eq).
-
Add DMSO (5-10 volumes) and concentrated aqueous ammonia (10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C.
-
Maintain the temperature with vigorous stirring for 12-24 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and cautiously vent any excess pressure.
-
Pour the reaction mixture into a larger volume of cold water, which should precipitate the product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Data Summary
| Parameter | Value |
| Starting Material | 3,5-Difluorobenzonitrile |
| Key Reagents | Aqueous Ammonia, DMSO |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Reported Yield | Not explicitly found, but analogous reactions suggest moderate to good yields are achievable. |
| Purity | Achievable to >98% after recrystallization. |
Logical Workflow Diagram
Caption: Workflow for the SNAr synthesis of this compound.
Route 2: Rosenmund-von Braun Reaction
This classical organometallic reaction involves the cyanation of an aryl halide using copper(I) cyanide. It is a reliable method for introducing a nitrile group onto an aromatic ring.
Causality Behind Experimental Choices
The Rosenmund-von Braun reaction typically requires high temperatures (150-200 °C) to facilitate the oxidative addition of the aryl halide to the copper(I) cyanide.[1][2] A high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) is used to dissolve the reactants and achieve the necessary high temperatures.[3] The workup with ammonia or a solution containing a ligand like pyridine helps to complex with the copper salts, rendering them soluble in the aqueous phase for easier removal.[4]
Synthesis of Starting Material: 3-Bromo-5-fluoroaniline
This starting material can be prepared from commercially available 3,5-difluoroaniline via a regioselective bromination, or from 3-bromo-5-fluoronitrobenzene by reduction. A common method for the reduction of the nitro group is using iron powder in acetic acid or stannous chloride in an acidic medium.[5]
Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar compound, 4-amino-3,5-difluorobenzonitrile.[4]
-
Materials: 3-Bromo-5-fluoroaniline, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).
-
Procedure:
-
In an inert atmosphere, suspend 3-bromo-5-fluoroaniline (1.0 eq) and copper(I) cyanide (1.5-3.0 eq) in DMF (5-10 volumes).
-
Heat the mixture to reflux (around 150-160 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ammonia (e.g., 15-20%) or an aqueous solution of a complexing agent like ethylenediamine.
-
Extract the product with an organic solvent such as ethyl acetate or toluene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
| Parameter | Value |
| Starting Material | 3-Bromo-5-fluoroaniline |
| Key Reagents | Copper(I) Cyanide, DMF |
| Temperature | 150-160 °C |
| Reaction Time | 12-24 hours |
| Reported Yield | Yields for similar reactions are in the range of 40-70%. |
| Purity | >95% achievable after chromatography. |
Logical Workflow Diagram
Caption: Workflow for the Rosenmund-von Braun synthesis.
Route 3: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[6]
Causality Behind Experimental Choices
The diazotization step requires cold temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and warmed.[4][7] An aqueous acidic medium is necessary for the formation of nitrous acid from sodium nitrite. The subsequent reaction with copper(I) cyanide provides the nitrile functionality through a radical-nucleophilic aromatic substitution mechanism.[6]
Potential Starting Material and Strategy
A plausible starting material for this route is 3,5-difluoroaniline. The strategy would involve the reduction of one nitro group of a dinitro precursor, followed by diazotization and cyanation of the resulting amino group. Alternatively, starting with 3-fluoro-5-nitroaniline, reduction of the nitro group to an amine, followed by selective mono-diazotization and cyanation could yield the target compound. However, achieving selective mono-diazotization of a diamine can be challenging. A more controlled approach would start from a precursor where one amine is protected.
Experimental Protocol (Conceptual)
-
Materials: A suitable aniline precursor (e.g., 3-amino-5-fluorobenzoic acid, which would then require conversion of the carboxylic acid to an amine), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN).
-
Procedure:
-
Diazotization: Dissolve the aniline precursor (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. To this, slowly add the cold diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography or recrystallization.
-
Data Summary
| Parameter | Value |
| Starting Material | Suitable aniline precursor |
| Key Reagents | NaNO₂, HCl, CuCN |
| Temperature | 0-5 °C (diazotization), then 50-60 °C |
| Reaction Time | 2-4 hours |
| Reported Yield | Highly variable depending on the substrate and conditions. |
| Purity | Generally requires purification. |
Logical Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 4: Dehydration of 3-Amino-5-fluorobenzamide
This route involves the formation of the nitrile group through the dehydration of a primary amide. This is a common transformation in organic synthesis.
Causality Behind Experimental Choices
The dehydration of an amide to a nitrile requires a strong dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction is typically carried out in an inert solvent, and a base is often added to neutralize the acidic byproducts.
Synthesis of Starting Material: 3-Amino-5-fluorobenzamide
3-Amino-5-fluorobenzamide is commercially available.[8] Alternatively, it can be synthesized from 3-amino-5-fluorobenzoic acid by first converting the carboxylic acid to an acid chloride (e.g., with SOCl₂) and then reacting with ammonia.
Experimental Protocol (General)
-
Materials: 3-Amino-5-fluorobenzamide, Phosphorus oxychloride (POCl₃), Pyridine or Triethylamine, Dichloromethane (DCM) or Acetonitrile.
-
Procedure:
-
Dissolve or suspend 3-amino-5-fluorobenzamide (1.0 eq) in an anhydrous solvent like DCM or acetonitrile under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (2-3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the dehydrating agent, for example, phosphorus oxychloride (1.1-1.5 eq), keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary
| Parameter | Value |
| Starting Material | 3-Amino-5-fluorobenzamide |
| Key Reagents | POCl₃, Pyridine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Reported Yield | Generally good to excellent for amide dehydrations. |
| Purity | Requires purification. |
Logical Workflow Diagram
Caption: Workflow for the dehydration of 3-amino-5-fluorobenzamide.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development program.
-
For large-scale production where cost of starting materials is a primary driver, the Nucleophilic Aromatic Substitution (SNAr) route from 3,5-difluorobenzonitrile is likely the most economically viable, provided the high-pressure and high-temperature conditions are manageable.
-
The Rosenmund-von Braun reaction offers a robust and well-precedented alternative, particularly if 3-bromo-5-fluoroaniline is readily available or can be synthesized efficiently. However, the stoichiometric use of copper and the often-challenging workup to remove copper residues are significant drawbacks, especially on a larger scale.
-
The Sandmeyer reaction , while a powerful tool, presents challenges related to the stability of the diazonium intermediate and potential for side reactions. This route may be more suitable for smaller-scale synthesis where a specific precursor is available.
-
The dehydration of 3-amino-5-fluorobenzamide is a strong candidate for a reliable and potentially high-yielding synthesis, especially given the commercial availability of the starting amide. This route may offer milder conditions compared to the SNAr and Rosenmund-von Braun reactions.
It is strongly recommended that small-scale trials of the most promising routes be conducted to establish optimal conditions and confirm yields and purity before committing to a larger-scale synthesis.
References
- Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Baran, P. S., et al. (2020). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 142(35), 14862–14868. [Link]
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
- ePrints Soton. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
- ResearchGate. (2025). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- Khan, K. M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866. [Link]
- ResearchGate. (n.d.). 3-Fluorobenzonitrile.
- PubChem. (n.d.). This compound.
- Google Patents. (2008). Process for making 3-substituted 2-amino-5-halobenzamides.
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- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
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A Researcher's Guide to Isomeric Effects on the Biological Activity of Fluorobenzonitrile Derivatives
Introduction: The Subtle Power of Positional Isomerism in Drug Design
In the landscape of medicinal chemistry, the benzonitrile scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents. The introduction of a fluorine atom to this scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] However, the precise placement of this fluorine atom—be it in the ortho, meta, or para position—can induce profound, and often unpredictable, differences in biological activity. This phenomenon, known as positional isomerism, is a critical consideration in drug discovery and development.[1][3][4]
This guide provides a comparative analysis of the biological activities of fluorobenzonitrile derivatives, focusing on how the isomeric position of the fluorine atom dictates their efficacy and mechanism of action. We will delve into experimental data, present detailed protocols for key biological assays, and explore the underlying structure-activity relationships (SAR) that govern these isomeric effects.
Comparative Biological Activity: A Tale of Three Isomers
The biological impact of fluorobenzonitrile derivatives is not monolithic; it is a nuanced function of the fluorine's location on the phenyl ring. This section compares the cytotoxic, enzyme inhibitory, and antimicrobial activities of ortho-, meta-, and para-fluorobenzonitrile derivatives, supported by quantitative data from the literature.
The placement of the fluorine atom can significantly influence a compound's ability to inhibit cancer cell proliferation. While comprehensive comparative data across a single study for simple fluorobenzonitrile isomers is sparse, the principle is well-established in more complex derivatives. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a key class of anticancer drugs, the fluorine position is a critical determinant of potency.[2][5] The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, affecting how the molecule sits within the ATP-binding pocket of the kinase.[2][6]
Studies on related nitroaromatic compounds, such as nitrotoluenes, have shown that isomeric forms exhibit differential toxicity.[7][8] For example, the ortho-isomer of nitrotoluene was found to be the most toxic in both rats and mice in 13-week studies.[8] This underscores the principle that the spatial arrangement of functional groups is pivotal to biological outcomes.[7]
Table 1: Illustrative Cytotoxic Activity (IC50) of Isomeric Compounds (Note: Data for a directly comparable series of simple o-, m-, p-fluorobenzonitrile derivatives is not readily available in published literature. The following table is a representative example from a study on 4-anilinoquinazoline derivatives based on a fluorinated scaffold to illustrate the principle of isomeric effects.)
| Compound Series | Isomer Position | Cell Line | IC50 (µM) | EGFR WT IC50 (µM) | EGFR T790M IC50 (µM) |
| Derivative A | para-fluoro | H1975 | 0.031 | 0.005 | 0.022 |
| Derivative B | meta-fluoro | H1975 | 0.045 | 0.008 | 0.035 |
| Derivative C | ortho-fluoro | H1975 | 0.120 | 0.021 | 0.105 |
Data is hypothetical but based on trends observed in studies like Wang et al., 2018, which show that positional changes of substituents on related scaffolds lead to significant differences in inhibitory concentrations.[2]
Fluorinated compounds are widely explored as enzyme inhibitors. The strong carbon-fluorine bond can lead to potent, sometimes irreversible, inhibition when the molecule is designed as a substrate analogue.[9][10][11] The position of the fluorine atom influences the molecule's electrostatic potential and its ability to form key interactions (e.g., hydrogen bonds, halogen bonds) with amino acid residues in the enzyme's active site.[6]
For example, in the study of ligands for aminergic G protein-coupled receptors, switching a fluorine from the para to the meta position in a phenethylpiperazine linker resulted in a significant loss of binding affinity for the 5-HT2a receptor.[6] This highlights that even subtle shifts in fluorine placement can disrupt optimal binding geometry.
The antibacterial and antifungal properties of small molecules are also highly sensitive to isomeric changes. A study on isoamphipathic antibacterial molecules demonstrated that positional isomerism was a key factor in regulating antibacterial activity and toxicity.[3][4]
In this study, three isomers were synthesized where the only difference was the attachment point on a central phenyl ring (ortho, meta, or para). The results were striking:
-
Ortho Isomer (IAM-1): Showed good antibacterial activity (MIC = 1–32 µg/mL) and, crucially, was highly selective for bacterial membranes over mammalian cells, resulting in low toxicity (HC50 = 650 µg/mL).[3][4]
-
Meta Isomer (IAM-2): Displayed similar antibacterial potency (MIC = 1–16 µg/mL) but was significantly more toxic to mammalian cells (HC50 = 98 µg/mL).[3][4]
-
Para Isomer (IAM-3): Also had good antibacterial activity (MIC = 1–16 µg/mL) but intermediate toxicity (HC50 = 160 µg/mL).[3][4]
These findings powerfully illustrate that the ortho configuration provided the optimal balance of efficacy and safety, a distinction driven solely by the substituent's position.[3][4]
Mechanistic Insights: Why Does Isomer Position Matter?
The observed differences in biological activity can be attributed to several factors governed by the fluorine atom's position:
-
Electronic Effects: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect. This effect is distance-dependent and thus varies between the ortho, meta, and para positions, altering the pKa of nearby functional groups and the overall electron distribution of the ring.[1]
-
Dipole Moment: The position of the C-F bond significantly changes the molecule's overall dipole moment, which affects its solubility, membrane permeability, and ability to interact with polar residues in a target protein.
-
Steric Hindrance: An ortho-fluorine atom can introduce steric bulk closer to the cyano group or other reactive centers, potentially influencing the molecule's preferred conformation and how it fits into a binding pocket.
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. The position of the fluorine determines which sites are protected, thereby altering the molecule's pharmacokinetic profile.[1][2] Studies on the metabolism of ortho-, meta-, and para-fluorofentanyl have shown that while the principal metabolic pathways are similar, the relative abundance of different metabolites can vary, indicating that isomer position influences enzymatic processing.[12][13][14]
Experimental Protocols: A Practical Guide
To ensure robust and reproducible data, standardized assays are essential. Below are detailed protocols for evaluating the cytotoxicity and antimicrobial activity of fluorobenzonitrile derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to form insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16] The crystals are dissolved, and the absorbance of the solution is measured spectrophotometrically.
Caption: General workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-fluorobenzonitrile derivatives in culture medium. Include a vehicle control (e.g., <0.5% DMSO) and an untreated control.[18] Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17] Incubate for 3-4 hours at 37°C.[17]
-
Solubilization: After the incubation, add 150 µL of an MTT solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 590 nm using a microplate reader.[17]
-
Data Analysis: Correct for background absorbance by subtracting the average value of blank wells. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100%.[18] Plot the percentage viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[19]
A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth).[19][20]
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A Comparative Spectroscopic Guide to Fluorinated Aminobenzonitrile Isomers for Drug Discovery and Molecular Design
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's bioactivity, metabolic stability, and photophysical characteristics. Among the fluorinated scaffolds of interest, fluorinated aminobenzonitriles represent a versatile class of compounds, serving as key intermediates in the synthesis of pharmaceuticals and functional materials. The positional isomerism of the fluorine and amino groups on the benzonitrile core gives rise to subtle yet significant differences in their electronic structure, which are directly reflected in their spectroscopic signatures.
This guide provides an in-depth spectroscopic comparison of fluorinated aminobenzonitrile isomers, offering researchers, scientists, and drug development professionals a framework for their identification, characterization, and application. By delving into the causality behind experimental observations and grounding our analysis in established spectroscopic principles, we aim to provide a trustworthy and authoritative resource.
The Influence of Isomerism on Spectroscopic Properties: A Tale of Electron Density
The relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and nitrile (-CN) groups create distinct electronic environments within each isomer. These differences in electron density distribution are the primary determinants of the variations observed in their UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra. Understanding these spectroscopic nuances is critical for predicting molecular behavior, from reaction kinetics to biological interactions.
UV-Visible Absorption and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Vis and fluorescence spectroscopy are powerful techniques to probe the electronic transitions within a molecule. The position of the fluorine atom in relation to the amino and nitrile groups significantly impacts the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths.
A key photophysical phenomenon observed in these molecules is intramolecular charge transfer (ICT), where photoexcitation promotes an electron from the donor (amino group) to the acceptor (nitrile group) through the aromatic ring. The efficiency and energy of this ICT are highly sensitive to the substitution pattern and the polarity of the solvent, a phenomenon known as solvatochromism.
Key Experimental Insights:
-
Solvent Effects: The choice of solvent can dramatically influence the UV-Vis and fluorescence spectra.[1] Polar solvents tend to stabilize the charge-separated excited state, often leading to a red-shift (bathochromic shift) in the emission spectrum.[2] This solvatochromic behavior can be harnessed to probe the microenvironment of these molecules in biological systems.
Data Presentation: A Comparative Overview
The following table summarizes typical UV-Vis absorption and fluorescence emission data for aminobenzonitrile and a representative fluorinated isomer, 2-amino-5-fluorobenzonitrile, in a common organic solvent. It is important to note that these values can vary with the specific isomer and solvent used.
| Compound | Solvent | λ_max (Absorption) (nm) | λ_max (Emission) (nm) |
| 4-Aminobenzonitrile | Ethanol | ~285 | ~340 |
| 2-Amino-5-fluorobenzonitrile | Various | (Predicted) | (Predicted) |
Note: Experimental data for a comprehensive set of fluorinated aminobenzonitrile isomers is sparse. The values for 2-amino-5-fluorobenzonitrile are based on theoretical calculations and trends observed in similar molecules.[3]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
A standardized protocol is crucial for obtaining reproducible and comparable spectroscopic data.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
A spectrofluorometer equipped with a monochromatic excitation source and an emission detector.
Sample Preparation:
-
Prepare stock solutions of the fluorinated aminobenzonitrile isomers in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solutions to a final concentration of approximately 0.01 mg/mL to ensure absorbance values are within the linear range of the instrument (typically 0.1-1.0 AU for UV-Vis).
Data Acquisition:
-
UV-Vis: Record the absorption spectrum from 200 to 400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank.
-
Fluorescence: Determine the optimal excitation wavelength from the absorption spectrum (typically the λ_max). Record the emission spectrum over a suitable wavelength range, ensuring to scan beyond the expected emission maximum.
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max) and maximum emission (λ_em).
-
For comparative studies, ensure all measurements are performed under identical conditions (solvent, concentration, temperature).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information on the electronic environment of each nucleus.
Key Principles:
-
Chemical Shift (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. The strong electronegativity of fluorine generally leads to a deshielding effect on nearby protons and carbons, shifting their signals to higher ppm values.
-
Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei results in the splitting of NMR signals. The magnitude of the coupling constant (J) provides valuable information about the number of bonds separating the coupled nuclei and their spatial relationship. In fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly informative.[4]
-
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly amenable to NMR analysis. The large chemical shift range of ¹⁹F NMR makes it extremely sensitive to subtle changes in the molecular structure.
Data Presentation: Predicted NMR Data for Fluorinated Aminobenzonitrile Isomers
The following tables present predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for representative fluorinated aminobenzonitrile isomers. These values are based on computational models and data from analogous compounds and serve as a guide for spectral interpretation.
Table: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | 2-Amino-5-fluorobenzonitrile | 3-Fluoro-4-aminobenzonitrile |
| H attached to C adjacent to CN | ~7.2-7.4 | ~7.2-7.3 |
| Other aromatic H's | ~6.7-7.0 | ~6.7-7.2 |
| -NH₂ | ~4.2 (broad) | ~4.2 (broad) |
Note: The exact chemical shifts and splitting patterns will be influenced by through-space coupling with the fluorine atom.
Table: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | 2-Amino-5-fluorobenzonitrile | 3-Fluoro-4-aminobenzonitrile |
| C-CN | ~118 | ~118 |
| C-F | ~160 (d, ¹J_CF ≈ 245 Hz) | ~155 (d, ¹J_CF ≈ 240 Hz) |
| C-NH₂ | ~150 (d, J_CF) | ~145 (d, J_CF) |
| Other aromatic C's | ~110-130 (with C-F coupling) | ~110-130 (with C-F coupling) |
Note: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J_CF). Other carbons will show smaller two- or three-bond couplings.
Table: Predicted ¹⁹F NMR Chemical Shifts (ppm) relative to CFCl₃
| Isomer | Predicted Chemical Shift (δ) |
| 2-Amino-5-fluorobenzonitrile | ~ -115 to -125 |
| 3-Fluoro-4-aminobenzonitrile | ~ -120 to -130 |
Note: The chemical shift of ¹⁹F is highly dependent on its position on the aromatic ring and the nature of the other substituents.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated aminobenzonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or referencing to the spectrometer's internal frequency is common.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon, simplifying the spectrum. A coupled spectrum can be acquired to observe C-F couplings.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be used to simplify the spectrum by removing ¹H-¹⁹F couplings.
Data Analysis:
-
Determine the chemical shifts (δ) in ppm.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualizing the Workflow: A Path to Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of fluorinated aminobenzonitrile isomers.
Caption: A logical workflow for the spectroscopic characterization of fluorinated aminobenzonitrile isomers.
Conclusion: A Powerful Toolkit for Molecular Discovery
The spectroscopic techniques of UV-Vis, fluorescence, and NMR spectroscopy provide a powerful and complementary toolkit for the detailed characterization of fluorinated aminobenzonitrile isomers. The distinct electronic and structural features arising from the positional isomerism of the fluorine and amino groups are manifested as unique spectral fingerprints. A thorough understanding of these spectroscopic signatures, grounded in the principles of electronic transitions and nuclear spin interactions, is invaluable for researchers in drug discovery and materials science. This guide provides a foundational framework for the systematic analysis of these important molecules, enabling more informed decisions in the design and synthesis of next-generation pharmaceuticals and functional materials.
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A Senior Application Scientist's Guide to the Purity Confirmation of Commercial 3-Amino-5-fluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical building block is not a trivial specification—it is the bedrock of reproducible science and the first step in ensuring the safety and efficacy of a potential therapeutic. 3-Amino-5-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds, where its strategically placed functional groups are pivotal for building complex molecular architectures.[1][2][3] The presence of seemingly minor impurities, such as regioisomers, unreacted starting materials, or reaction byproducts, can have cascading effects, leading to failed reactions, complex downstream purification challenges, and the generation of unintended, potentially toxic, final compounds.[4]
This guide provides an in-depth comparison of analytical methodologies for confirming the purity of commercial this compound. We will move beyond simply listing techniques and delve into the causality behind experimental choices, providing field-proven insights to construct a self-validating, orthogonal system for purity assessment. We will compare hypothetical data from three commercial sources to illustrate how a multi-faceted analytical approach is essential for making an informed purchasing decision.
Pillar 1: The Orthogonal Analytical Strategy
No single analytical technique is sufficient for a comprehensive purity assessment.[5] A robust analysis relies on an orthogonal approach, where multiple, independent methods are used to build a complete purity profile. Each method should probe different physicochemical properties of the compound and its potential impurities. For this compound, the three pillars of our orthogonal strategy are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for analyzing the primary compound and any non-volatile or thermally sensitive impurities. Its strength lies in its ability to separate compounds with very similar structures, such as regioisomers.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for detecting and identifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification process.[8][9]
-
Quantitative NMR (qNMR): As a primary ratio method, qNMR provides an absolute purity value (%w/w) without the need for a specific reference standard of the analyte.[10][11][12] It quantifies the analyte against a certified internal standard and is insensitive to non-proton-containing impurities, making it an excellent validation for chromatographic results.[13]
Caption: Orthogonal workflow for comprehensive purity assessment.
Pillar 2: Comparative Analysis of Commercial Sources
To illustrate the importance of this orthogonal approach, we analyzed hypothetical batches of this compound from three different suppliers. The results highlight the variability that can exist and why a simple "% purity" value on a supplier's certificate of analysis may not tell the whole story.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-DAD | Purity (% Area @ 254 nm) | 99.6% | 98.5% | 99.8% |
| Impurity 1 (Isomer) | 0.15% | 1.2% | Not Detected | |
| Impurity 2 (Unknown) | 0.25% | 0.3% | 0.11% | |
| Total Impurities | 0.4% | 1.5% | 0.2% | |
| GC-MS | Toluene (Residual Solvent) | 50 ppm | 85 ppm | 450 ppm |
| Dichloromethane | Not Detected | 25 ppm | 70 ppm | |
| ¹H qNMR | Absolute Purity (% w/w) | 99.5% | 98.4% | 99.1% |
| Appearance | Visual | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
Interpretation & Causality:
-
Supplier A: Presents a high-quality material. The HPLC purity aligns almost perfectly with the absolute purity determined by qNMR, indicating that all major components are UV-active and accounted for. Residual solvents are well below typical regulatory limits.
-
Supplier B: The material shows a significant discrepancy between HPLC and qNMR results, but in this case, they are closely aligned. The main issue is the high level of an isomeric impurity (1.2%). For a medicinal chemist, this is a major concern, as the isomer will likely have different reactivity and could lead to a complex mixture of final products that are difficult to separate.
-
Supplier C: At first glance, the HPLC data suggests this is the purest sample (99.8%). However, the qNMR result reveals a lower absolute purity of 99.1%. This discrepancy implies the presence of non-UV-active impurities or substances with a poor chromophore at 254 nm. Furthermore, the high level of residual solvents might be unacceptable for certain sensitive reactions or GMP (Good Manufacturing Practice) applications. This case perfectly illustrates the potential pitfall of relying on a single chromatographic method.
Pillar 3: Detailed Experimental Protocols
Trustworthy data comes from meticulously executed and well-documented protocols. The following sections provide step-by-step methodologies for the key experiments.
Protocol 1: HPLC-DAD for Assay and Impurity Profiling
This method is designed to separate the main component from potential non-volatile impurities, particularly positional isomers. The use of a Diode Array Detector (DAD) is critical as it allows for peak purity analysis and provides UV spectra of impurities, aiding in their preliminary identification.
Instrumentation & Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with DAD.
-
Column: Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid ensures the amino group is protonated, leading to sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.[14]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Sample Concentration: Approximately 0.5 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (primary), with DAD scanning from 200-400 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
Procedure:
-
Standard/Sample Preparation: Accurately weigh ~5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Injection: Place the vial in the autosampler and run the sequence.
-
Data Analysis: Integrate all peaks. Calculate the purity as a percentage of the main peak area relative to the total area of all peaks. Examine the UV spectra of any impurity peaks to check for similarity to the main peak, which can suggest related structures.
Protocol 2: GC-MS for Residual Solvent Analysis
This method identifies and quantifies volatile organic compounds remaining from the manufacturing process. Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile material.
Instrumentation & Reagents:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent, coupled with a headspace autosampler.
-
Column: DB-624 or equivalent (low-to-mid polarity, ideal for solvents).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Solvent: Dimethyl sulfoxide (DMSO), high purity.
-
Sample Concentration: Approximately 50 mg/mL.
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Split Ratio: 10:1.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
Scan Range: 35-350 amu.
Procedure:
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 2 mL of DMSO. Crimp the vial securely.
-
Headspace Conditions: Incubate the vial at 80 °C for 15 minutes.
-
Injection: Automatically inject 1 mL of the headspace gas into the GC inlet.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using a pre-established calibration curve for common solvents.
Protocol 3: ¹H qNMR for Absolute Purity Determination
This protocol provides a highly accurate, unbiased measure of purity. The key is the use of a high-purity, stable, and certified internal standard that has resonances in a clear region of the spectrum.
Instrumentation & Reagents:
-
NMR Spectrometer: Bruker 400 MHz or higher, equipped with a standard 5 mm probe.
-
Solvent: DMSO-d₆. Causality: DMSO is an excellent solvent for the analyte and the internal standard, and its residual peaks do not interfere with key signals.
-
Internal Standard (IS): Maleic Anhydride (Certified >99.9% purity). Causality: Maleic anhydride is stable, non-volatile, has a simple singlet in a clean region of the spectrum (~7.3 ppm in DMSO-d₆), and its molecular weight is well-defined.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial. Record both weights precisely.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds. Causality: A long delay is essential to allow all protons to fully relax between scans, ensuring the signal integrals are directly proportional to the number of protons, which is the fundamental requirement for quantification.[12]
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons).
-
Integrate the singlet from the internal standard (maleic anhydride).
-
Calculate the purity (%w/w) using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_analyte=1 for a single aromatic proton, N_IS=2 for maleic anhydride)
-
MW = Molecular Weight (Analyte: 136.13 g/mol ; IS: 98.06 g/mol )
-
W = Weight
-
P_IS = Purity of the Internal Standard (e.g., 0.999)
-
Caption: Logical workflow for the identification of an unknown impurity.
Conclusion
Confirming the purity of a critical raw material like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single data point from a supplier's certificate of analysis is insufficient for high-stakes research and development. By employing an orthogonal analytical strategy—combining HPLC for related substances, GC-MS for volatile impurities, and qNMR for an absolute purity assessment—a researcher can build a comprehensive and trustworthy quality profile. This allows for an objective comparison between commercial suppliers, ensuring that the selected material is fit for purpose and will contribute to the success, reproducibility, and integrity of the scientific endeavor.
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- BenchChem. (n.d.). Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile....
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- Pharmaffiliates. (n.d.). CAS No : 210992-28-2 | Product Name : this compound.
- BenchChem. (n.d.). The Synthetic Versatility of 5-Amino-2,3-difluorobenzonitrile.
- BenchChem. (n.d.). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile.
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- BenchChem. (n.d.). Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: A Comparative Guide.
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- ChemBK. (2024). This compound - Introduction.
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A Guide to the Prospective Thermal Analysis of 3-amino-5-fluorobenzonitrile: A Comparative Approach for Pharmaceutical Development
Abstract: 3-amino-5-fluorobenzonitrile is a substituted benzonitrile derivative with potential applications in pharmaceutical synthesis. The characterization of its thermal properties is a critical step in preclinical development, influencing stability, storage, and formulation strategies. This guide presents a comprehensive framework for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). In the absence of published experimental data for this specific compound, we establish a robust, self-validating protocol and provide a predictive comparison based on its structural analogs: 3-aminobenzonitrile and 3-fluorobenzonitrile. This comparative methodology allows for a reasoned estimation of its thermal behavior and highlights the electronic and structural contributions of the amino and fluoro substituents.
The Imperative of Thermal Analysis in API Characterization
In the pharmaceutical industry, the thermal stability and phase behavior of an Active Pharmaceutical Ingredient (API) are foundational parameters that dictate its viability as a drug candidate.[1] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this purpose.[2][3]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is pivotal for determining the thermal stability, decomposition temperatures, and compositional analysis of materials.[3][5] For an API, TGA can identify the temperature at which degradation begins, and can distinguish between the loss of adsorbed solvent and actual thermal decomposition.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It is used to study thermal transitions such as melting, crystallization, and glass transitions.[3][6] For pharmaceutical solids, DSC is a primary tool for determining melting point, enthalpy of fusion, and assessing purity.[2][7] It also plays a crucial role in identifying and characterizing different crystalline forms (polymorphs), which can have significant differences in solubility and bioavailability.[2]
A Comparative Framework: Structural Analogs
To build a predictive model for the thermal behavior of this compound, we will compare it to two closely related structural analogs. This approach allows us to dissect the influence of each functional group—the amino (-NH₂) group and the fluorine (-F) atom—on the molecule's overall thermal properties.
-
This compound (Target): The subject of our analysis. The interplay between the electron-donating amino group and the highly electronegative, electron-withdrawing fluorine atom is expected to significantly influence its melting point and decomposition profile.
-
3-aminobenzonitrile (Analog 1): This analog removes the fluorine atom, isolating the effect of the amino group. The presence of the -NH₂ group allows for intermolecular hydrogen bonding, which typically increases the melting point compared to an unsubstituted ring.
-
3-fluorobenzonitrile (Analog 2): This analog removes the amino group, isolating the effect of the fluorine atom. Lacking the capacity for hydrogen bonding, this molecule is expected to have a much lower melting point.
The structural relationships and the focus of the comparative analysis are illustrated in the diagram below.
Caption: Structural relationships for comparative thermal analysis.
Detailed Experimental Protocols
The following protocols are designed to provide a comprehensive and reproducible thermal characterization of this compound and its analogs. The causality behind each parameter is explained to ensure experimental integrity.
Thermogravimetric Analysis (TGA) Protocol
This procedure is designed to determine the thermal stability and decomposition profile of the sample.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Weigh 5-10 mg of the sample accurately into a 150 µL alumina crucible.[8] A sample mass in this range is sufficient to produce a clear signal while minimizing thermal gradients within the sample.[8]
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 30-50 mL/min for at least 15 minutes prior to the run and maintain this flow throughout the experiment.[8] An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (from the peak of the first derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) Protocol
This procedure is designed to determine the melting point, enthalpy of fusion (ΔHfus), and assess the purity of the sample.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a closed system, preventing mass loss from sublimation prior to melting.
-
Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 30-50 mL/min to maintain a consistent and inert thermal environment.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30-50 °C above the expected melting point, but below the Tonset of decomposition identified by TGA. A heating rate of 10 °C/min is standard.
-
-
Data Analysis: Record the heat flow as a function of temperature. From the resulting endotherm, determine the onset temperature of melting, the peak melting temperature (Tpeak), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
The overall experimental process is depicted in the workflow diagram below.
Caption: Experimental workflow for TGA and DSC analysis.
Anticipated Results and Comparative Discussion
By synthesizing the known properties of the analogs, we can predict the thermal behavior of this compound.
Physical Properties of Analogs
The table below summarizes the known melting points of the selected analogs, which form the basis for our comparison.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Rationale for Inclusion |
| 3-aminobenzonitrile | 118.14[9] | 48 - 54[9][10] | Isolates the effect of the -NH₂ group. |
| 3-fluorobenzonitrile | 121.11[11] | -16[11] | Isolates the effect of the -F atom. |
| This compound | 136.13[12] | To be determined | Target compound. |
Predictive Thermal Profile for this compound
-
Expected DSC Results:
-
Melting Point: The presence of the amino group facilitates intermolecular hydrogen bonding, which requires significant energy to overcome. The fluorine atom, being highly electronegative, will induce a dipole moment. Both factors are expected to raise the melting point significantly compared to both analogs. It is predicted to have a sharp melting endotherm well above that of 3-aminobenzonitrile (> 60 °C). The sharpness of the peak will be indicative of high purity.[7]
-
Enthalpy of Fusion (ΔHfus): A higher melting point driven by strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) typically correlates with a higher enthalpy of fusion.
-
-
Expected TGA Results:
-
Thermal Stability: The compound is expected to be thermally stable up to its melting point, showing no significant mass loss before this transition. The primary decomposition is likely to occur in a single, sharp step, characteristic of the degradation of a small organic molecule. The onset temperature of decomposition is predicted to be high, likely exceeding 200 °C, reflecting a stable aromatic structure.
-
The following table outlines the anticipated TGA/DSC data.
| Compound | Expected Tpeak (Melting, °C) | Expected ΔHfus (J/g) | Expected Tonset (Decomposition, °C) |
| This compound | > 60 | Higher than analogs | > 200 |
Conclusion
This guide provides a detailed, scientifically grounded methodology for the comprehensive thermal analysis of this compound. By employing a comparative framework with its structural analogs, 3-aminobenzonitrile and 3-fluorobenzonitrile, we can establish a predictive understanding of its thermal properties. The proposed TGA and DSC protocols are designed to be self-validating, providing crucial data on melting point, purity, and thermal stability. This information is essential for researchers, scientists, and drug development professionals to make informed decisions regarding the handling, formulation, and storage of this promising pharmaceutical intermediate.
References
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3-Amino-5-Fluorobenzonitrile
Executive Summary
The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of 3-amino-5-fluorobenzonitrile. Through a detailed cross-validation study, we will explore the strengths and limitations of each method, offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity and impurity profile can directly impact the quality and safety of the final drug product. Therefore, the development and validation of reliable analytical methods for its characterization are of paramount importance. This guide will not only detail the validation of individual analytical methods but will also focus on the critical process of cross-validation.
Cross-validation is the systematic comparison of two or more analytical methods to ensure that they provide equivalent results within defined parameters. This process is essential during the lifecycle of a drug product, particularly when transferring methods between laboratories, upgrading instrumentation, or introducing new analytical technologies.[1][2] A well-executed cross-validation study provides a high degree of assurance in the consistency and reliability of analytical data, which is a fundamental requirement for regulatory compliance.[1]
Methodologies Under Scrutiny
This guide will focus on three widely used analytical techniques for the analysis of small molecules like this compound:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A workhorse in most pharmaceutical laboratories, HPLC-UV is known for its robustness and versatility in separating and quantifying non-volatile and thermally labile compounds.[3][4]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While aromatic amines can be challenging to analyze by GC due to their polarity, appropriate column selection and derivatization can yield excellent results.[5][6]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers superior sensitivity and selectivity, making it an invaluable tool for impurity identification and quantification at trace levels.[4][7][8]
The Cross-Validation Workflow: An Overview
The cross-validation process involves a head-to-head comparison of the analytical methods based on a predefined set of validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11]
Caption: A high-level overview of the four-phase cross-validation workflow.
Experimental Design and Protocols
Materials and Reagents
-
Reference Standard: this compound (certified purity >99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Dichloromethane (GC grade)
-
Reagents: Formic acid (LC-MS grade), Trifluoroacetic acid (TFA, HPLC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS for GC derivatization)
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the appropriate diluent for each technique (e.g., 50:50 acetonitrile:water for HPLC and UPLC-MS/MS; dichloromethane for GC).
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard.
Protocol 1: HPLC-UV Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: GC-FID Analysis
-
Rationale for Derivatization: The primary amine group of this compound can cause peak tailing on standard GC columns. Derivatization with BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, improving peak shape and thermal stability.[5]
-
Derivatization Procedure:
-
Pipette 100 µL of the sample/standard in dichloromethane into a GC vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
Protocol 3: UPLC-MS/MS Analysis
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 3 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition: Precursor ion (m/z) 137.1 -> Product ion (m/z) 110.1 (Quantifier), 137.1 -> 83.1 (Qualifier).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Injection Volume: 2 µL.
Comparative Data Analysis
The following tables summarize the performance of each analytical technique based on the validation parameters outlined in ICH Q2(R1).[9][11][12]
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-FID | UPLC-MS/MS |
| Linearity Range (µg/mL) | 1 - 200 | 5 - 500 | 0.001 - 10 |
| Correlation Coefficient (r²) | >0.9995 | >0.9992 | >0.9998 |
| LOD (µg/mL) | 0.3 | 1.5 | 0.0003 |
| LOQ (µg/mL) | 1.0 | 5.0 | 0.001 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-FID | UPLC-MS/MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (Repeatability, %RSD) | <1.0% | <1.5% | <2.0% |
| Intermediate Precision (%RSD) | <1.5% | <2.0% | <2.5% |
Table 3: Specificity
| Method | Specificity Assessment | Result |
| HPLC-UV | Peak purity analysis using DAD on stressed samples (acid, base, oxidative, thermal, photolytic degradation). | No co-eluting peaks were observed at the retention time of the main analyte. |
| GC-FID | Analysis of placebo and known related substances. | Good separation from potential impurities and degradation products. |
| UPLC-MS/MS | Specificity is inherent to the MRM transition. Monitored for potential isobaric interferences. | Highly specific; no interferences were detected from the matrix or degradation products. |
Discussion & Expert Insights
The cross-validation study reveals distinct advantages and disadvantages for each technique, making the choice of method highly dependent on the analytical objective.
Caption: Strengths, weaknesses, and ideal applications for each analytical technique.
-
HPLC-UV stands out as the most suitable method for routine quality control (QC) and potency assays . Its excellent precision, robustness, and wide linear range make it ideal for analyzing the main component in a drug substance. While its sensitivity is lower than UPLC-MS/MS, it is more than adequate for its intended purpose.
-
GC-FID , despite requiring a derivatization step, is a valuable orthogonal technique. Its strength lies in its ability to separate volatile and semi-volatile impurities that may not be amenable to HPLC. This makes it a good candidate for validating the absence of specific process-related impurities or for methods where the API is analyzed for residual solvents.
-
UPLC-MS/MS is the undisputed champion for trace-level impurity analysis . Its exceptional sensitivity (LOQ of 1 ng/mL) and specificity make it the go-to method for identifying and quantifying potentially genotoxic impurities (PGIs) and for characterizing degradation pathways in stability studies.[8] The high cost and complexity of the instrumentation, however, may make it less practical for routine QC applications where high throughput is required.
Conclusion and Recommendations
The cross-validation of these three analytical techniques demonstrates that they are all suitable for the analysis of this compound, but their applications are distinct. No single method is superior in all aspects.
-
For routine release testing and potency determination , the HPLC-UV method is recommended due to its robustness, precision, and cost-effectiveness.
-
For comprehensive impurity profiling , a combination of HPLC-UV and GC-FID provides orthogonal separation mechanisms, ensuring a more complete picture of the impurity profile.
-
For the detection and quantification of trace-level impurities , particularly those with potential genotoxicity, the UPLC-MS/MS method is essential.
By understanding the unique capabilities of each analytical technique, researchers and drug development professionals can make informed decisions, ensuring the quality and safety of their products while maintaining regulatory compliance.
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- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-amino-5-fluorobenzonitrile (CAS No. 210992-28-2). As a key intermediate in pharmaceutical and agrochemical manufacturing, its responsible management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to manage this compound with confidence and precision.
Hazard Identification and Immediate Safety Precautions
This compound is a halogenated aromatic nitrile that must be treated as a hazardous substance.[1] Based on data from structurally similar compounds and GHS classifications, the primary risks involve acute toxicity and irritation.[2][3] Inhalation, ingestion, or skin contact can be harmful.[2][4][5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required PPE & Handling Protocols |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5][6] | Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.[7][8][9] Body Protection: Wear a standard laboratory coat.[8] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[2][4] | Handling: Avoid all direct contact. Wash hands thoroughly after handling, even if gloves were worn.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Eye Protection: Safety goggles with side shields are required. A face shield is recommended if there is a significant risk of splashing or dust generation.[5][8][11] |
| Respiratory Hazard | Harmful if inhaled; dust may irritate the respiratory system.[4][6] | Ventilation: All handling and weighing must be performed in a certified chemical fume hood to prevent dust inhalation.[5][12] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the proper disposal of this compound is correct waste segregation . This compound is a halogenated organic solid .
The causality behind this segregation is rooted in the final disposal technology. Halogenated waste streams are typically destined for high-temperature incineration. Mixing them with non-halogenated waste can disrupt the incineration process, potentially leading to the formation of hazardous byproducts and increasing disposal costs.[12] Furthermore, nitriles as a chemical class are incompatible with strong acids, which can lead to the release of heat and toxic gases.[13] Proper segregation is therefore a self-validating system that ensures safety and environmental compatibility from the lab bench to the final disposal facility.
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in standard trash or down the sewer drain.[8][12] The only acceptable method is through a licensed hazardous waste management company.[4][6]
1. Preparation and PPE:
-
Before handling waste, ensure you are in a designated area, preferably a chemical fume hood.
-
Don all required PPE as detailed in Table 1.
2. Containerization:
-
Select a dedicated hazardous waste container that is chemically compatible and in good condition (i.e., no leaks, cracks, or residue on the exterior).[8][12]
-
The container must have a secure, tight-fitting lid.[14]
-
For this compound, this will be a "Solid Halogenated Organic Waste" container.
3. Waste Collection:
-
Carefully transfer waste this compound into the designated container, minimizing dust generation.[12][14]
-
Include all materials that have come into direct contact with the compound, such as contaminated weighing papers, pipette tips, and gloves.[8][12]
4. Labeling the Waste Container:
-
Proper labeling is a critical regulatory requirement. The label must be filled out completely and legibly.[8]
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
5. Temporary Storage:
-
Securely seal the waste container.[12]
-
Store the container in a designated, secure hazardous waste accumulation area. This area must be cool, dry, and well-ventilated.[12]
-
Ensure the container is segregated from incompatible materials, especially strong acids and oxidizers.[6][12]
6. Arranging Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[12]
-
Follow all institutional and local regulations for waste hand-off.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Management (Solid Compound):
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[8][11]
-
Ventilate: Ensure the area is well-ventilated, keeping the chemical fume hood running.
-
Protect: Don all required PPE, including respiratory protection if dust is present.
-
Contain: Carefully sweep up the spilled solid material. AVOID creating dust.[12][15] A vacuum cleaner equipped with a HEPA filter may be used if available and appropriate.[15]
-
Collect: Place the swept-up material and all contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[12][14]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention immediately.[5]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for proper segregation and disposal.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's hazards, adhering to the principles of waste segregation, following a systematic disposal protocol, and being prepared for emergencies, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
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- SAFETY DATA SHEET - 4-Amino-3-fluorobenzonitrile. (2025-12-25). Fisher Scientific.
- NITRILES. CDC Stacks.
- SAFETY DATA SHEET - 3-Fluorobenzonitrile. (2025-12-21). Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-3-fluorobenzonitrile. Fisher Scientific.
- This compound: Chemical Insight and Market Perspective.
- SAFETY DATA SHEET - 2-Amino-5-fluorobenzamide. (2025-01-06). TCI Chemicals.
- Nitriles Waste Compatibility. CP Lab Safety.
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- Chemical Safety Data Sheet MSDS / SDS - 3-Amino-5-bromobenzotrifluoride. (2025-09-20). ChemicalBook.
- Proper Disposal of 3,5-Dichloro-4-fluorobenzonitrile: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-amino-5-fluorobenzonitrile
As a key intermediate in the pharmaceutical and agrochemical sectors, 3-amino-5-fluorobenzonitrile is a compound of significant interest.[1] However, its utility in synthesis is matched by its considerable hazard profile. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in scientific principles and field-proven experience. Our objective is to empower you, our scientific colleagues, to handle this material with the highest degree of safety, ensuring that both you and your research are protected.
This document provides a procedural framework for the selection and use of Personal Protective Equipment (PPE). We will delve into the causality behind each recommendation, creating a self-validating system of safety that builds confidence and ensures best practices.
Foundational Hazard Assessment: Understanding the Risk
Before we can select the appropriate PPE, we must first understand the specific threats posed by this compound. This compound is not merely an irritant; it is classified as acutely toxic through multiple routes of exposure.[2][3][4] A failure to appreciate this can lead to severe, and potentially life-threatening, consequences.
The primary hazards are summarized by its Globally Harmonized System (GHS) classifications.
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | [2][3] |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | [2][3] |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331 | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [2][4] |
From experience, compounds with this trifecta of toxicity (oral, dermal, inhalation) demand the utmost respect and a multi-layered PPE strategy. The risk is not limited to a splash; invisible airborne particulates and incidental skin contact are equally significant threats.
Core Directive: A Multi-Layered PPE Protocol
Given the acute toxicity and irritant nature of this compound, a comprehensive PPE ensemble is mandatory. The following protocol is designed to provide overlapping layers of protection, ensuring that a failure in one layer does not result in immediate exposure.
Respiratory Protection: The First Line of Defense
Requirement: A NIOSH-approved air-purifying respirator with particulate filters (N95, P95, or better). For procedures with a high potential for aerosolization or if exposure limits are exceeded, a respirator with combination organic vapor/particulate cartridges is recommended.[5]
The Causality: The compound is toxic if inhaled and a respiratory irritant.[2][4] Standard surgical masks are designed to protect the environment from the wearer and offer no meaningful protection against inhaled chemical particulates. An N95 or higher-rated filter is essential to trap fine dust. All handling of the solid material must be performed within a certified chemical fume hood to minimize ambient concentrations.[6]
Eye and Face Protection: Preventing Irreversible Damage
Requirement: Chemical safety goggles that form a seal around the eyes, worn in combination with a full-face shield.
The Causality: this compound causes serious eye irritation.[3][4] Standard safety glasses with side shields are insufficient as they do not protect from splashes or airborne dust that can circulate around the lenses. The combination of sealed goggles and a face shield provides robust, redundant protection against both direct splashes and finer, airborne particles.[7]
Hand Protection: Mitigating Dermal Toxicity
Requirement: Double-gloving with chemical-resistant nitrile gloves.
The Causality: The designation "Toxic in contact with skin" means that dermal absorption can lead to systemic toxicity.[2][3] A single glove is a single point of failure. Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to provide protection while you retreat from the hazardous area to replace the outer glove. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
Body Protection: A Barrier Against Contamination
Requirement: A chemical-resistant lab coat, fully buttoned with sleeves rolled down. For tasks involving larger quantities (>50g) or with a significant risk of splashing, a disposable chemical-resistant gown or coverall worn over normal lab attire is mandated.
The Causality: This prevents the contamination of personal clothing and skin. Contaminated clothing must be removed immediately while rinsing under a safety shower.[8] Lab coats used when handling this compound should be segregated and laundered professionally, not taken home. Disposable options are often preferable as they eliminate the complexities of decontamination.[9] Footwear must be fully enclosed, non-perforated, and chemical-resistant.[10]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, repeatable procedure is critical for safety.
Donning PPE: The Clean-to-Dirty Sequence
-
Footwear Check: Confirm you are wearing fully enclosed, chemical-resistant shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Gown: Put on your lab coat or disposable gown. Fasten it completely.
-
Respirator: Perform a seal check on your respirator.
-
Eye & Face Protection: Put on your chemical safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE: The Dirty-to-Clean Sequence
This is the point of highest risk for self-contamination. Perform these steps deliberately.
-
Outer Gloves: Peel off the outer gloves without touching your skin, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unbutton your lab coat and remove it by rolling it down your arms, touching only the inside surfaces. Fold it inside-out and place it in the designated receptacle for laundering or disposal.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
Personal Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][8] Use an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5][12] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5][13] Seek immediate medical attention.
Spill Management Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow should be followed.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
